Product packaging for N-Boc-2-morpholinecarbaldehyde(Cat. No.:CAS No. 218594-02-6)

N-Boc-2-morpholinecarbaldehyde

Cat. No.: B1592876
CAS No.: 218594-02-6
M. Wt: 215.25 g/mol
InChI Key: LWKMTSRRGUVABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Boc-2-morpholinecarbaldehyde is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO4 B1592876 N-Boc-2-morpholinecarbaldehyde CAS No. 218594-02-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-formylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKMTSRRGUVABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625019
Record name tert-Butyl 2-formylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218594-02-6
Record name 1,1-Dimethylethyl 2-formyl-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218594-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-formylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Boc-2-morpholinecarbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-Boc-2-morpholinecarbaldehyde

Introduction

This compound is a pivotal chiral building block in modern organic and medicinal chemistry. Its structural motif, featuring a protected morpholine ring with a reactive aldehyde functional group, makes it an invaluable intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of common methodologies. The morpholine scaffold is prevalent in numerous pharmaceuticals, particularly those targeting the central nervous system (CNS), due to its ability to improve physicochemical properties like solubility and brain permeability.[1] The protected aldehyde allows for selective transformations, such as reductive amination or nucleophilic additions, facilitating the construction of diverse nitrogen-containing heterocycles.[2] Consequently, this compound is frequently employed in the discovery of CNS agents, antivirals, and kinase inhibitors.[2]

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis of this crucial intermediate. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system grounded in established chemical principles.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of the target compound is fundamental for its synthesis, purification, and handling.

PropertyValueReferences
CAS Number 218594-02-6 (racemic), 913642-85-0 ((R)-enantiomer), 847805-31-6 ((S)-enantiomer)[3][4]
Molecular Formula C₁₀H₁₇NO₄[2][3]
Molecular Weight 215.25 g/mol [2][4]
Boiling Point ~309 °C at 760 mmHg[2][3]
Density ~1.18 g/cm³[3]
Appearance Varies; often an oil or low-melting solid
Storage Store at -20°C, sealed and dry[2][4]

Overall Synthetic Strategy

The most direct and widely adopted synthetic route to this compound proceeds via a two-step sequence starting from the commercially available alcohol, (±)-2-morpholinemethanol or its enantiomerically pure forms.

  • Protection Step: The secondary amine of the morpholine ring is protected with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent unwanted side reactions at the nitrogen center during the subsequent oxidation step and to enhance compatibility with multi-step synthetic sequences.[2] The Boc group is stable under a wide range of conditions but can be readily removed under mild acidic conditions, making it an ideal protecting group.[5]

  • Oxidation Step: The primary alcohol of the resulting N-Boc-2-morpholinemethanol is oxidized to the corresponding aldehyde. This transformation is the core of the synthesis, and several methods can be employed, each with distinct advantages and disadvantages regarding reaction conditions, selectivity, and scalability.

G cluster_0 Synthetic Workflow A 2-Morpholinemethanol B N-Boc Protection (Boc₂O, Base) A->B Step 1 C N-Boc-2-morpholinemethanol (Precursor) B->C D Selective Oxidation C->D Step 2 E This compound (Final Product) D->E

Caption: High-level workflow for the synthesis of this compound.

Part I: Synthesis of the Precursor, N-Boc-2-morpholinemethanol

Principle and Mechanism

The protection of the morpholine nitrogen is typically achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride. A base, such as triethylamine (NEt₃) or sodium hydroxide (NaOH), is often used to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product.[5] The carbonate leaving group readily decomposes to carbon dioxide and tert-butanol, providing a strong thermodynamic driving force for the reaction.[5]

G cluster_0 N-Boc Protection Mechanism Amine R₂NH Boc₂O Boc-O-Boc Amine->Boc₂O Nucleophilic Attack Intermediate R₂NH⁺-C(=O)O-Boc + ⁻O-Boc Boc₂O->Intermediate Product R₂N-Boc Intermediate->Product Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: Mechanism of N-Boc protection using Boc anhydride.

Detailed Experimental Protocol: N-Boc Protection
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-morpholinemethanol (1.0 eq) and a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq). If a base is used, add triethylamine (NEt₃, 1.2 eq) to the solution.[5]

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can often be used directly in the next step. If purification is necessary, dissolve the residue in a solvent like ethyl acetate, wash with a dilute aqueous solution of potassium bisulfate (KHSO₄) to remove any remaining base, followed by a brine wash.[6] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield N-Boc-2-morpholinemethanol, typically as a viscous oil or solid.

Part II: Oxidation of N-Boc-2-morpholinemethanol

The oxidation of a primary alcohol to an aldehyde is a delicate transformation that requires mild and selective reagents to prevent over-oxidation to the corresponding carboxylic acid.[7] Several reliable methods have been established, with the most common being Dess-Martin periodinane (DMP), Parikh-Doering, and Swern oxidations.

Method A: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), as the oxidizing agent.[8] It is favored for its mild, non-acidic reaction conditions, rapid reaction times, and simplified workup.[9]

Mechanism of Action

The reaction begins with the substitution of an acetate group on the iodine center by the alcohol.[10] An intramolecular elimination then occurs, where a neighboring acetate acts as a base to abstract the α-hydrogen, leading to the formation of the aldehyde, iodinane, and acetic acid.[7][11]

G cluster_1 Dess-Martin Oxidation Mechanism A Alcohol + DMP B Ligand Exchange (-HOAc) A->B C Periodinane Intermediate B->C D Intramolecular Proton Transfer C->D E Aldehyde + Reduced Iodinane D->E

Caption: Simplified mechanism of Dess-Martin oxidation.

Detailed Experimental Protocol: DMP Oxidation
  • Setup: Dissolve N-Boc-2-morpholinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add Dess-Martin periodinane (1.1-1.5 eq) to the solution portion-wise at room temperature. The reaction is often mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel.

Method B: Parikh-Doering Oxidation

This method is a modification of activated DMSO oxidations that uses a sulfur trioxide pyridine complex (SO₃·py) as the activator.[12] It is operationally simple and can be conducted at non-cryogenic temperatures (0 °C to room temperature), which is a significant advantage over the Swern oxidation.[12][13]

Mechanism of Action

DMSO is first activated by the SO₃·pyridine complex. The alcohol then attacks the activated sulfur species.[14] In the presence of a hindered base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA), deprotonation leads to the formation of a sulfur ylide, which undergoes a[3][14]-sigmatropic rearrangement via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and pyridinium sulfate.[12]

G cluster_2 Parikh-Doering Oxidation Mechanism A DMSO + SO₃·py B Activated Complex A->B C Alcohol Attack B->C D Alkoxysulfonium Ion C->D E Base (NEt₃) D->E F Sulfur Ylide E->F G [2,3]-Sigmatropic Rearrangement F->G H Aldehyde + DMS G->H

Caption: Key steps in the Parikh-Doering oxidation mechanism.

Detailed Experimental Protocol: Parikh-Doering Oxidation
  • Setup: Dissolve N-Boc-2-morpholinemethanol (1.0 eq) and a base such as triethylamine (≥3.0 eq) in a mixture of anhydrous DMSO and DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the sulfur trioxide pyridine complex (SO₃·py, ≥3.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding water.

  • Extraction: Extract the mixture with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.[14]

Method C: Swern Oxidation

The Swern oxidation is another classic and reliable method that uses DMSO as the oxidant, activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C).[15][16] It is known for its mild conditions and broad functional group tolerance.[15]

Mechanism of Action

DMSO reacts with oxalyl chloride at low temperature to form the electrophilic chloro(dimethyl)sulfonium chloride.[15][17] The alcohol adds to this species, creating an alkoxysulfonium salt. The addition of a hindered base (e.g., NEt₃) deprotonates the carbon adjacent to the sulfonium center, forming a sulfur ylide.[17] This ylide then collapses via an intramolecular E2-type elimination to produce the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[16]

G cluster_3 Swern Oxidation Mechanism A DMSO + Oxalyl Chloride (-78 °C) B Chloro(dimethyl)sulfonium chloride A->B C Alcohol Addition B->C D Alkoxysulfonium Salt C->D E Base (NEt₃) D->E F Sulfur Ylide Formation E->F G Intramolecular Elimination F->G H Aldehyde + DMS + CO + CO₂ G->H

Caption: Mechanistic pathway of the Swern oxidation.

Detailed Experimental Protocol: Swern Oxidation
  • Activation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add a solution of anhydrous DMSO (2.2 eq) in DCM dropwise, keeping the temperature below -60 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of N-Boc-2-morpholinemethanol (1.0 eq) in DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.

  • Elimination: Add triethylamine (NEt₃, 5.0 eq) dropwise. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.

  • Workup: Quench the reaction with water.

  • Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Caution: The byproduct, dimethyl sulfide, is volatile and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[15]

  • Purification: Purify the crude product by flash column chromatography.

Comparative Analysis of Oxidation Methods

The choice of oxidation method depends on several factors, including available equipment, substrate sensitivity, scale, and safety considerations.

FeatureDess-Martin OxidationParikh-Doering OxidationSwern Oxidation
Oxidant/Activator Dess-Martin Periodinane (DMP)DMSO / SO₃·pyridineDMSO / Oxalyl Chloride
Temperature Room Temperature0 °C to Room Temperature-78 °C (cryogenic)
Advantages Mild conditions, fast, easy workup, avoids toxic metals.[8]Operationally simple, non-cryogenic, avoids Pummerer byproducts.[12][13]Very mild, high yields, broad functional group tolerance.[15]
Disadvantages DMP can be explosive if impure, stoichiometric iodine waste.[9]Requires large excess of reagents, pyridine complex can be hygroscopic.[12]Requires cryogenic temperatures, produces toxic CO gas and foul-smelling DMS.[15]
Typical Yield HighGood to HighHigh

Conclusion

The synthesis of this compound is a well-established process that hinges on two key transformations: the robust N-Boc protection of 2-morpholinemethanol and its subsequent selective oxidation. While several oxidation protocols are effective, the Dess-Martin and Parikh-Doering oxidations are often preferred in modern laboratory settings for their operational simplicity and avoidance of cryogenic conditions. The choice of method ultimately reflects a balance between efficiency, safety, and available resources. As a versatile chiral synthon, this compound remains a cornerstone in the construction of novel therapeutics, underscoring the importance of mastering its synthesis for professionals in drug discovery and development.[1][2][18]

References

An In-depth Technical Guide to N-Boc-2-morpholinecarbaldehyde: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Boc-2-morpholinecarbaldehyde, a pivotal chiral building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and structural properties, synthesis, reactivity, and applications, offering field-proven insights into its utilization.

Introduction: The Strategic Importance of this compound in Synthesis

This compound, a heterocyclic aldehyde protected with a tert-butyloxycarbonyl (Boc) group, has emerged as a valuable intermediate in the synthesis of complex, biologically active molecules. Its significance lies in the combination of a stereochemically defined morpholine scaffold and a reactive aldehyde functionality. The morpholine ring is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] The chiral center at the 2-position allows for the synthesis of enantiomerically pure pharmaceuticals, a critical consideration in modern drug design to enhance efficacy and minimize off-target effects.[2][3] The Boc protecting group offers robust protection of the morpholine nitrogen under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, ensuring its compatibility with multi-step synthetic sequences.[4][5]

This guide will provide a detailed exploration of the key attributes of this compound, empowering researchers to effectively leverage this versatile building block in their synthetic endeavors.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. This section details the key physical and structural characteristics of this compound.

Core Chemical Structure

The fundamental structure of this compound consists of a morpholine ring with a carbaldehyde group at the 2-position and a tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom. The presence of a chiral center at the C-2 position gives rise to two enantiomers: (R)-N-Boc-2-morpholinecarbaldehyde and (S)-N-Boc-2-morpholinecarbaldehyde.

Chemical Structure of this compound

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that slight variations in these values may be reported by different suppliers.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₇NO₄[5][6]
Molecular Weight 215.25 g/mol [5][6]
Boiling Point 309.1 °C at 760 mmHg[5]
Density 1.181 g/cm³
Appearance Colorless to pale yellow oil
Storage Store at -20°C, sealed and dry[5]
CAS Number (R)-enantiomer: 913642-85-0(S)-enantiomer: 847805-31-6Racemate: 218594-02-6[6][7]
Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons of the morpholine ring, the Boc protecting group, and the aldehyde proton. The protons adjacent to the oxygen atom (H-3 and H-5) are deshielded and appear at a lower field compared to the protons adjacent to the nitrogen atom (H-6). The aldehyde proton typically resonates as a singlet or a doublet in the downfield region (around 9-10 ppm). The tert-butyl group of the Boc protecting group gives a characteristic singlet at approximately 1.4-1.5 ppm.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm), the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the methyl carbons of the Boc group (around 28 ppm). The carbons of the morpholine ring appear in the range of 40-70 ppm, with the carbons adjacent to the oxygen being more deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band for the carbonyl stretching of the aldehyde group, typically around 1720-1740 cm⁻¹. Another strong carbonyl stretch for the Boc group is observed around 1690-1700 cm⁻¹. The C-H stretching of the aldehyde proton can sometimes be observed as a weaker band around 2720 cm⁻¹.

  • Mass Spectrometry (MS): While specific public data is limited, mass spectrometry would be expected to show the molecular ion peak or a protonated molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in the preparation of chiral pharmaceuticals. A common and effective strategy involves the synthesis of the corresponding alcohol, (R)- or (S)-N-Boc-2-(hydroxymethyl)morpholine, followed by a mild oxidation to the aldehyde.

cluster_0 Step 1: Synthesis of N-Boc-2-(hydroxymethyl)morpholine cluster_1 Step 2: Oxidation to Aldehyde A Chiral Epichlorohydrin C Ring Opening & Cyclization A->C B Aminoethanol B->C D Boc Protection C->D E (R)- or (S)-N-Boc-2-(hydroxymethyl)morpholine D->E F (R)- or (S)-N-Boc-2-(hydroxymethyl)morpholine G Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) F->G H This compound G->H

Synthetic Workflow for this compound

Experimental Protocol: A Representative Synthesis

The following protocol outlines a two-step synthesis of enantiopure this compound, starting from the corresponding chiral epichlorohydrin. This method is a well-established route for the preparation of chiral morpholine derivatives.[2]

Step 1: Synthesis of (R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

  • Reaction Setup: To a solution of (R)-epichlorohydrin in a suitable solvent such as isopropanol, add aminoethanol. The reaction is typically carried out at elevated temperatures.

  • Cyclization: The initial ring-opening of the epoxide by the amine is followed by an intramolecular cyclization to form the morpholine ring.

  • Boc Protection: The resulting 2-(hydroxymethyl)morpholine is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate in a solvent such as dichloromethane or a biphasic mixture.[8]

  • Work-up and Purification: The reaction mixture is worked up by washing with aqueous solutions to remove salts and excess reagents. The organic layer is dried and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[8]

Step 2: Swern Oxidation to (R)-N-Boc-2-morpholinecarbaldehyde

The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes, minimizing the risk of over-oxidation to the carboxylic acid.[5][9][10]

  • Activation of DMSO: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C (a dry ice/acetone bath). To this, a solution of dimethyl sulfoxide (DMSO) in dichloromethane is added dropwise, and the mixture is stirred for a short period.

  • Alcohol Addition: A solution of (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate in dichloromethane is then added slowly to the activated DMSO mixture at -78 °C.

  • Base Addition and Reaction: After stirring for a period, triethylamine is added to the reaction mixture. The cooling bath is then removed, and the reaction is allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude aldehyde is then purified by flash column chromatography to afford the final product, (R)-N-Boc-2-morpholinecarbaldehyde.

Causality Behind Experimental Choices:

  • Chiral Epichlorohydrin as a Starting Material: The use of enantiopure epichlorohydrin is a cornerstone of this strategy, as it directly installs the desired stereochemistry at the C-2 position of the morpholine ring.

  • Boc Protection: The Boc group is chosen for its stability under a wide range of synthetic conditions, including the basic conditions of the initial cyclization and the oxidative conditions of the Swern reaction. Its facile removal under mild acidic conditions makes it an ideal protecting group for multi-step syntheses.

  • Swern Oxidation: This oxidation method is preferred due to its mild reaction conditions, which are compatible with the Boc protecting group and minimize the risk of racemization of the chiral center. The low temperature (-78 °C) is critical to control the reactivity of the activated DMSO species.

Reactivity and Chemical Transformations

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

cluster_0 Reductive Amination cluster_1 Wittig Reaction cluster_2 Nucleophilic Addition A This compound D N-Substituted 2-aminomethylmorpholine A->D 1. Imine Formation F Alkene A->F H Secondary Alcohol A->H B Primary Amine (R-NH₂) B->D C Reducing Agent (e.g., NaBH(OAc)₃) C->D 2. Reduction E Phosphorus Ylide (Ph₃P=CHR) E->F G Grignard Reagent (R-MgBr) or Organolithium (R-Li) G->H

Key Reaction Pathways of this compound

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and is widely used in the synthesis of pharmaceutical compounds.[11][12][13][14] this compound readily undergoes reductive amination with primary or secondary amines in the presence of a suitable reducing agent.

The reaction proceeds via the initial formation of an iminium ion intermediate upon condensation of the aldehyde with the amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity.

Self-Validating System: The success of the reductive amination can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting aldehyde and the formation of the product. The structure of the resulting N-substituted 2-aminomethylmorpholine derivative can be confirmed by NMR and mass spectrometry.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[3][15][16] this compound can be reacted with a phosphorus ylide (a Wittig reagent) to form a vinyl-substituted morpholine derivative. The stereochemical outcome of the Wittig reaction (E- or Z-alkene) is dependent on the nature of the ylide used.

Self-Validating System: The progress of the Wittig reaction can be followed by TLC, looking for the disappearance of the aldehyde and the appearance of a new, less polar spot corresponding to the alkene product. The structure and stereochemistry of the resulting alkene can be determined by NMR spectroscopy, particularly through the analysis of the coupling constants of the vinylic protons.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after building block in the synthesis of a diverse range of pharmaceutical agents.[5] Its application spans several therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[17][18][] The morpholine moiety is frequently incorporated into kinase inhibitors to enhance their solubility, cell permeability, and overall drug-like properties.[10][20] this compound serves as a key chiral precursor for the synthesis of complex morpholine-containing scaffolds in the development of novel kinase inhibitors.

Antiviral Agents

The development of effective antiviral therapies is a major focus of modern drug discovery.[21] Chiral morpholine derivatives have been explored as components of antiviral agents. For instance, while not a direct precursor in all commercial syntheses, the structural motif of a substituted morpholine is relevant to the design of neuraminidase inhibitors like oseltamivir (Tamiflu®).[21][22][23][24][25] The ability to introduce specific stereochemistry and further functionalize the molecule via the aldehyde group makes this compound a valuable tool in the synthesis of novel antiviral candidates.

Central Nervous System (CNS) Agents

The morpholine ring is known to improve the blood-brain barrier permeability of drug candidates, making it a valuable component in the design of CNS-active compounds.[1] The use of enantiomerically pure this compound allows for the synthesis of specific stereoisomers of CNS drug candidates, which can lead to improved efficacy and a better safety profile.

Conclusion

This compound is a testament to the power of rational design in synthetic chemistry. Its combination of a chiral morpholine core, a versatile aldehyde functionality, and a robust protecting group has established it as an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, underscoring its strategic importance in the quest for novel and effective therapeutics. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the utility of this compound is set to expand, further solidifying its role as a key building block in the future of drug discovery.

References

N-Boc-2-morpholinecarbaldehyde spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-Boc-2-morpholinecarbaldehyde

Authored by a Senior Application Scientist

Introduction: The Structural Elucidation of a Key Chiral Building Block

This compound is a pivotal chiral intermediate in medicinal chemistry and drug development.[1] Its rigid morpholine scaffold, combined with the reactive aldehyde functionality and the stable tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable building block for synthesizing complex, enantiomerically pure bioactive molecules, including CNS agents and antivirals.[1] The precise stereochemical and electronic configuration of this molecule dictates its reactivity and suitability for multi-step synthetic pathways.[1]

Therefore, unambiguous structural verification is paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond a simple recitation of data, focusing instead on the causality behind the spectral features and the logic of experimental design, reflecting a field-proven approach to analytical chemistry.

The molecular structure, with key atoms numbered for spectroscopic assignment, is presented below. Note that due to the rotational barrier of the carbamate C-N bond, NMR spectra may show evidence of multiple conformers.[2]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Proton and Carbon Environment

NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR provide a complete map of the molecular framework.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum reveals the chemical environment of each proton, their integrations corresponding to the number of protons, and their splitting patterns (multiplicity) indicating adjacent protons. The presence of the electron-withdrawing Boc group, the oxygen heteroatom, and the aldehyde creates a distinct and predictable pattern of chemical shifts.

Expected ¹H NMR Data
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-9 (Aldehyde)9.5 - 9.7d~1-31H
H-24.1 - 4.3m-1H
H-3 (eq), H-5 (eq)3.8 - 4.0m-2H
H-6 (ax)3.6 - 3.8m-1H
H-3 (ax), H-5 (ax)2.8 - 3.2m-2H
H-6 (eq)2.6 - 2.8m-1H
Boc (-C(CH₃)₃)1.4 - 1.5s-9H

Note: Data are predicted based on general principles and analysis of similar N-substituted morpholines.[3][4] The exact values can vary with solvent and instrument frequency.

Expert Interpretation:
  • Aldehyde Proton (H-9): The most downfield signal, typically between δ 9.5-9.7 ppm, is characteristic of the aldehyde proton.[5] Its high chemical shift is due to the strong deshielding effect of the carbonyl group. It often appears as a doublet due to a small coupling to the adjacent H-2 proton.

  • Morpholine Ring Protons (H-2, H-3, H-5, H-6): These protons reside in a complex region from δ 2.6 to 4.3 ppm. The protons adjacent to the oxygen atom (H-3) and the nitrogen atom (H-5) are shifted downfield relative to simple alkanes. The H-2 proton, being alpha to both the aldehyde and the ring nitrogen, is also significantly deshielded. The chair conformation of the morpholine ring leads to distinct chemical shifts for axial and equatorial protons, resulting in complex, overlapping multiplets.[3]

  • Boc Group Protons: The nine protons of the tert-butyl group appear as a sharp, intense singlet around δ 1.4-1.5 ppm. This is a hallmark of the Boc protecting group and its high integration value (9H) serves as a convenient internal reference.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom, offering a direct count of the carbon environments and complementary information about their electronic nature.

Expected ¹³C NMR Data
Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-9 (Aldehyde C=O)198 - 202
C-7 (Boc C=O)154 - 156
C-8 (Boc quaternary)79 - 81
C-275 - 78
C-3, C-566 - 68
C-640 - 45
Boc (-C (CH₃)₃)28 - 29

Note: Predicted chemical shifts are based on analysis of related structures and established correlation data.[4][6]

Expert Interpretation:
  • Carbonyl Carbons (C-9, C-7): Two distinct signals appear in the far downfield region. The aldehyde carbonyl (C-9) is the most deshielded, appearing around δ 200 ppm. The carbamate carbonyl of the Boc group (C-7) is found further upfield, typically around δ 155 ppm.[7]

  • Boc Quaternary Carbon (C-8): The quaternary carbon of the tert-butyl group is observed around δ 80 ppm.

  • Morpholine Ring Carbons (C-2, C-3, C-5, C-6): The C-2 carbon, attached to both the nitrogen and the formyl group, is highly deshielded. The C-3 and C-5 carbons, adjacent to the ring oxygen, appear in the typical ether region (δ 66-68 ppm). The C-6 carbon, adjacent only to the nitrogen, is the most upfield of the ring carbons.

  • Boc Methyl Carbons: The three equivalent methyl carbons of the Boc group give rise to a single, intense signal around δ 28 ppm.

Visualizing Spectroscopic Connectivity

The following diagram illustrates the molecular structure of this compound with atoms numbered for unambiguous correlation with the NMR data presented.

Caption: Numbering scheme for this compound.

Section 2: Infrared (IR) Spectroscopy – Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Data
Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
2975 - 2850C-H (Alkyl)StretchStrong
2820, 2720C-H (Aldehyde)Stretch (Fermi Doublet)Medium
1720 - 1740C=O (Aldehyde)StretchStrong
1685 - 1700C=O (Boc Carbamate)StretchStrong
1250 - 1050C-O (Ether)StretchStrong
1160 - 1175C-NStretchMedium

Note: Data derived from standard IR correlation tables and data for analogous compounds.[6][8][9]

Expert Interpretation:

The IR spectrum provides a distinct fingerprint for this compound.

  • C-H Stretches: The region just below 3000 cm⁻¹ is dominated by strong absorptions from the C-H bonds of the morpholine ring and Boc group.[8] The key diagnostic feature for the aldehyde is the presence of two weaker bands, known as a Fermi doublet, around 2820 cm⁻¹ and 2720 cm⁻¹.[10]

  • Carbonyl Region: This is the most informative region. Two strong, sharp peaks are expected. The aldehyde C=O stretch appears at a higher frequency (~1730 cm⁻¹) than the Boc carbamate C=O stretch (~1690 cm⁻¹). The lower frequency of the carbamate is due to the resonance delocalization of the nitrogen lone pair, which weakens the C=O double bond character. The presence of these two distinct peaks is strong evidence for the molecule's structure.

  • Fingerprint Region: A strong, broad absorption between 1250-1050 cm⁻¹ is characteristic of the C-O-C ether linkage within the morpholine ring.[9] Additional peaks for C-N stretching confirm the morpholine and carbamate structures.

Section 3: Mass Spectrometry (MS) – Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile compound.

Expected Mass Spectrometry Data
Ion SpeciesCalculated m/z (C₁₀H₁₇NO₄)Description
[M+H]⁺216.1230Protonated molecule
[M+Na]⁺238.1049Sodium adduct
[M-C₄H₈+H]⁺160.0706Loss of isobutylene from Boc group
[M-Boc+H]⁺116.0706Loss of the entire Boc group

Note: The molecular formula is C₁₀H₁₇NO₄, with a monoisotopic mass of 215.1158 u.[11][12]

Expert Interpretation:
  • Molecular Ion: Under typical ESI-MS conditions, the molecule is unlikely to show a radical cation M⁺•. Instead, it will readily form pseudomolecular ions by adducting with available cations. The most common ions observed will be the protonated molecule [M+H]⁺ at m/z 216.1230 and the sodium adduct [M+Na]⁺ at m/z 238.1049.[6] Observing these ions confirms the molecular weight of the compound.

  • Fragmentation: A characteristic fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group as isobutylene (56 u) or the loss of the entire Boc group (100 u) under in-source fragmentation or MS/MS analysis. The observation of peaks at m/z 160.0706 and 116.0706 would strongly support the presence of the N-Boc moiety.

Section 4: Experimental Protocols – A Self-Validating Workflow

To ensure data integrity, all spectroscopic analyses must follow robust, well-defined protocols. The following methodologies represent a standard, self-validating approach for the characterization of this compound.

Workflow Diagram

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolve Dissolve in CDCl₃ (for NMR) Sample->Dissolve Neat Use Neat Oil/Film (for IR) Sample->Neat Dilute Dilute in MeOH/ACN (for MS) Sample->Dilute NMR ¹H & ¹³C NMR Acquisition (e.g., 500 MHz Spectrometer) Dissolve->NMR IR FT-IR (ATR) Acquisition Neat->IR MS HRMS (ESI-TOF) Acquisition Dilute->MS ProcessNMR Fourier Transform, Phase/Baseline Correction NMR->ProcessNMR ProcessIR Identify Peak Frequencies IR->ProcessIR ProcessMS Identify m/z Values MS->ProcessMS Interpret Correlate Data to Structure & Final Report ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

Caption: General workflow for spectroscopic analysis.

Step-by-Step Protocols
1. NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Tube Loading: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a calibrated NMR spectrometer (e.g., 500 MHz). Lock the instrument on the deuterium signal of CDCl₃ and shim the magnetic field to achieve high homogeneity.[4]

  • ¹H NMR Acquisition: Acquire a 1D proton spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024-4096) and a longer relaxation delay may be required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data. Calibrate the ¹H spectrum to the residual CHCl₃ signal (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ signal (δ 77.16 ppm).[6]

2. FT-IR Spectroscopy (ATR)
  • Sample Preparation: As this compound is often an oil, a thin film can be prepared. Alternatively, place a single drop of the neat sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

3. High-Resolution Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution (~10-50 µM) of the sample in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight 'TOF' analyzer) using a known calibration standard to ensure high mass accuracy.

  • Direct Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

  • Data Analysis: Identify the m/z values of the major ions ([M+H]⁺, [M+Na]⁺) and compare the measured exact masses to the calculated values for the expected elemental formula (C₁₀H₁₇NO₄) to confirm its composition.

Conclusion

The collective application of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise atomic connectivity and chemical environment, the IR spectrum confirms the presence of key aldehyde, carbamate, and ether functional groups, and high-resolution MS verifies the exact molecular weight and elemental formula. This multi-technique, integrated approach ensures the identity and purity of this critical synthetic intermediate, underpinning its reliable use in the complex workflows of pharmaceutical research and development.

References

introduction to chiral morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Chiral Morpholines for Drug Discovery Professionals

Abstract

The morpholine heterocycle is a privileged scaffold in modern medicinal chemistry, prized for its favorable physicochemical properties that often enhance the pharmacokinetic profile of drug candidates.[1][2] The introduction of stereocenters into this core structure adds a critical dimension, as the biological activity of enantiomers can differ dramatically. Consequently, robust and efficient methods for the synthesis of enantiomerically pure morpholines are of paramount importance to the pharmaceutical industry. This guide provides a comprehensive overview of the core strategies for chiral morpholine synthesis, intended for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of catalytic asymmetric methods, the strategic use of the chiral pool, and powerful resolution techniques. A detailed case study on the industrial synthesis of the blockbuster drug Aprepitant will illustrate the practical application of these principles in overcoming complex stereochemical challenges.

Introduction: The Strategic Value of the Chiral Morpholine Core

The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functionality, is a cornerstone of contemporary drug design. Its prevalence stems from a unique combination of properties: the oxygen atom often improves aqueous solubility and can act as a hydrogen bond acceptor, while the nitrogen atom's basicity is attenuated compared to piperidine, which can reduce off-target effects and improve metabolic stability.[1] This has led to its common use as a bioisosteric replacement for other cyclic amines.[1]

When this scaffold incorporates one or more stereocenters, precise control over the three-dimensional arrangement of atoms becomes essential. The enantiomers of a chiral drug can exhibit vastly different pharmacology, potency, and toxicity. Therefore, the development of stereoselective synthetic routes is not merely an academic exercise but a regulatory and clinical necessity. A prominent example is Aprepitant (Emend®) , a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[3][4] Its complex structure features a chiral morpholine core with three contiguous stereocenters, the precise configuration of which is critical for its therapeutic activity.[3][5][6]

G cluster_0 Key Attributes of Morpholine Scaffold Solubility Solubility Chiral Morpholine Core Chiral Morpholine Core Solubility->Chiral Morpholine Core Metabolic Stability Metabolic Stability Metabolic Stability->Chiral Morpholine Core Reduced Basicity Reduced Basicity Reduced Basicity->Chiral Morpholine Core H-Bond Acceptor H-Bond Acceptor H-Bond Acceptor->Chiral Morpholine Core Drug Candidate Drug Candidate Chiral Morpholine Core->Drug Candidate Improves PK/PD Profile

Figure 1: Key physicochemical attributes of the morpholine scaffold contributing to its value in drug design.

Core Strategies for Asymmetric Synthesis

The synthesis of chiral morpholines can be broadly categorized into three main approaches: the de novo construction of the ring using asymmetric catalysis, the use of pre-existing chirality from the chiral pool, and the separation of racemic mixtures.

Strategy 1: Catalytic Asymmetric Synthesis

This modern approach seeks to create the desired stereocenter(s) during the formation of the morpholine ring or in a subsequent transformation of a prochiral precursor. These methods are often highly efficient and atom-economical.

One of the most powerful and direct methods for installing chirality is the asymmetric hydrogenation of a C=C double bond within an unsaturated morpholine precursor.[7] This "after cyclization" strategy has been successfully developed using sophisticated chiral catalysts.

Researchers have demonstrated that bisphosphine-rhodium catalysts, particularly those with a large bite angle like the SKP-Rh complex, are highly effective for the hydrogenation of 2-substituted dehydromorpholines.[7][8][9] This approach consistently delivers a wide array of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often reaching up to 99% ee.[7][9][10] The N-acyl group on the dehydromorpholine substrate is crucial for activation and coordination to the metal center, overcoming the low reactivity of the electron-rich enamine system.[7][9]

G Prochiral Dehydromorpholine Prochiral Dehydromorpholine Product Chiral Morpholine (up to 99% ee) Prochiral Dehydromorpholine->Product Asymmetric Hydrogenation Catalyst Chiral Rh-Bisphosphine Catalyst (e.g., SKP-Rh) Catalyst->Product H2 H2 H2->Product

Figure 2: Asymmetric hydrogenation of a prochiral dehydromorpholine to yield an enantioenriched product.

A highly innovative one-pot strategy enables the synthesis of 3-substituted morpholines from simple ether-containing aminoalkyne substrates.[11][12][13] This process involves a sequential tandem reaction employing two distinct catalysts.

First, a titanium catalyst promotes an intramolecular hydroamination of the alkyne, forming a cyclic imine intermediate. Without isolation, a chiral Noyori-Ikariya ruthenium catalyst, such as RuCl--INVALID-LINK--, is introduced to perform an asymmetric transfer hydrogenation on the imine.[11][12] This second step establishes the stereocenter, affording the chiral 3-substituted morpholine in high yield and with enantiomeric excesses typically exceeding 95%.[11][13] Mechanistic studies revealed that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst are critical for achieving high enantioselectivity.[11][12][13]

Strategy 2: Utilization of the Chiral Pool

This classic and highly reliable strategy leverages the vast supply of naturally occurring, enantiomerically pure molecules, such as amino acids and carbohydrates, as starting materials.

A common and effective method involves starting with chiral amino alcohols, which can be readily derived from amino acids like L-valine or L-serine.[1][14][15] For example, a three-component copper-catalyzed reaction has been developed that utilizes chiral amino alcohols, aldehydes, and diazomalonates to construct highly substituted morpholines.[15] Another elegant approach describes a one-pot synthesis of cis-3,5-disubstituted morpholines via a tandem sequence involving the regioselective ring-opening of a chiral aziridine (derived from an amino acid) by an epoxy alcohol.[14] These methods transfer the pre-existing stereochemistry of the starting material to the final morpholine product.

G Chiral Pool Chiral Pool (e.g., L-Valine) AminoAlcohol Enantiopure Amino Alcohol (L-Valinol) Chiral Pool->AminoAlcohol Reaction Cu-Catalyzed Three-Component Reaction AminoAlcohol->Reaction Aldehyde Aldehyde Aldehyde->Reaction Diazo Diazomalonate Diazo->Reaction Product Substituted Chiral Morpholine Reaction->Product

Figure 3: Synthetic pathway from the chiral pool (L-Valine) to a substituted chiral morpholine.

Strategy 3: Resolution of Racemates

When a racemic mixture of a morpholine is synthesized, resolution techniques can be employed to separate the enantiomers.

Kinetic resolution is based on the principle that two enantiomers may react at different rates with a chiral reagent or catalyst.[16] This difference in reactivity allows for the separation of the slower-reacting enantiomer from the faster-reacting one. For N-heterocycles like morpholines, kinetic resolution can be achieved through acylation with chiral acylating agents.[17] While effective for isolating the unreacted starting material in enantioenriched form, a key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[18][19]

DKR is a more advanced and efficient process that overcomes the 50% yield limitation of standard kinetic resolution.[19][20] In DKR, the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the entire substrate pool is available for conversion into the desired single enantiomeric product, allowing for theoretical yields approaching 100%.[20] This is often achieved by combining an enzyme (for the selective reaction) with a metal catalyst (for the racemization).[20]

Case Study: The Industrial Synthesis of Aprepitant

The synthesis of Aprepitant by Merck is a landmark achievement in process chemistry and a prime example of solving complex stereochemical challenges on an industrial scale.[3][6] The core of the molecule contains a challenging cis-1,2-disubstituted morpholine ring.

A key innovation in the manufacturing process is the use of a crystallization-induced dynamic resolution to establish the stereocenter at the C3 position of a morpholin-2-one intermediate.[3][21] In this process, a racemic N-benzyl oxazinone is treated with a chiral sulfonic acid. This acid serves two roles: it acts as a resolving agent by forming a diastereomeric salt with the desired (S)-enantiomer, and it catalyzes the racemization of the undesired (R)-enantiomer in solution via tautomerization.[3] As the desired (S)-diastereomeric salt is less soluble, it selectively crystallizes, shifting the equilibrium and driving the conversion of the entire racemic starting material into a single, enantiopure solid product in high yield.[3][21]

Subsequent steps, including a highly stereoselective Lewis acid-catalyzed trans-acetalization, are used to install the remaining stereocenters, ultimately leading to the final drug substance.[3][5][6]

Selected Experimental Protocols

Protocol: Catalytic Asymmetric Synthesis of a 3-Substituted Morpholine via Tandem Hydroamination/Transfer Hydrogenation[11][12][13]

This protocol is adapted from the work of Schafer et al. for the synthesis of (S)-3-phenylmorpholine.

Step 1: Intramolecular Hydroamination (Cyclic Imine Formation)

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aminoalkyne substrate (1.0 equiv) and the Ti(NMe₂)₂(BIA)₂ catalyst (5 mol%).

  • Add anhydrous toluene (to 0.2 M concentration) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature. The resulting solution containing the cyclic imine is used directly in the next step.

Step 2: Asymmetric Transfer Hydrogenation

  • To the crude reaction mixture from Step 1, add the Noyori-Ikariya catalyst, RuCl--INVALID-LINK-- (1 mol%).

  • Add a solution of formic acid and triethylamine (5:2 molar ratio, 2.0 equiv) as the hydrogen source.

  • Stir the mixture at room temperature for 24 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 3-phenylmorpholine.

Data Summary: Representative Catalytic Methods

MethodCatalyst SystemSubstrate TypeTypical YieldTypical ee (%)Reference
Asymmetric Hydrogenation[Rh(COD)(SKP)]BF₄N-Cbz-dehydromorpholine>99%92-99%[7][9]
Tandem Hydroamination/ATHTi(NMe₂)₂(BIA)₂ / RuCl[(S,S)-TsDPEN]Ether-containing aminoalkyne70-90%>95%[11][12][13]
Organocatalytic ChlorocyclizationCinchona Alkaloid DerivativeAlkenol85-95%90-97%[22]

Conclusion and Future Outlook

The synthesis of chiral morpholines has evolved significantly, moving from classical chiral pool and resolution methods to highly sophisticated catalytic asymmetric strategies. Modern methods featuring asymmetric hydrogenation and tandem catalysis offer exceptional levels of stereocontrol and efficiency, providing powerful tools for drug discovery and development. The industrial synthesis of Aprepitant stands as a testament to how a deep understanding of reaction mechanisms and physical organic principles can lead to elegant and practical solutions for large-scale production.

Future efforts in this field will likely focus on the development of even more sustainable and atom-economical catalysts, the expansion of substrate scope to allow for greater molecular diversity, and the design of novel one-pot, multi-component reactions that can rapidly assemble complex chiral morpholine-containing scaffolds from simple, readily available starting materials.

References

The Stereochemical Landscape of N-Boc-2-morpholinecarbaldehyde: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Boc-2-morpholinecarbaldehyde is a chiral building block of significant interest in medicinal chemistry, serving as a versatile synthon for the introduction of the morpholine scaffold into drug candidates. The stereochemistry at the C2 position is crucial, as it dictates the three-dimensional orientation of substituents and, consequently, the pharmacological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the stereochemical aspects of this compound, encompassing its synthesis, conformational analysis, and stereochemical characterization. We will explore the underlying principles that govern its spatial arrangement and provide field-proven insights and methodologies for its stereoselective synthesis and analysis, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Chiral Morpholine Scaffold

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs across various therapeutic areas, including oncology (e.g., Gefitinib), central nervous system disorders, and infectious diseases. Its favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, make it a desirable heterocyclic motif. When substituted, particularly at the C2 position, a stereocenter is introduced, leading to enantiomers that can exhibit profoundly different biological activities. The (R)- and (S)-enantiomers of a drug can have distinct binding affinities for their target receptors, different metabolic pathways, and varying off-target effects. Therefore, the stereocontrolled synthesis and rigorous stereochemical analysis of chiral building blocks like this compound are paramount in modern drug development.[1] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is strategic, ensuring stability during synthetic transformations and allowing for facile deprotection under mild acidic conditions.[2] The aldehyde functionality at C2 provides a reactive handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, enabling the construction of diverse and complex molecular architectures.[3]

Enantioselective Synthesis Strategies

The preparation of enantiomerically pure this compound is a critical first step. While a direct asymmetric synthesis of the aldehyde is not extensively documented, several robust strategies can be employed, primarily involving the synthesis of a chiral precursor, such as the corresponding alcohol or carboxylic acid, followed by a functional group interconversion.

Synthesis via Chiral Pool Starting Materials

A common and efficient approach is to start from a readily available chiral building block. For instance, (S)-epichlorohydrin can be used to construct the chiral morpholine core.

Proposed Protocol: Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine

This protocol is adapted from methodologies for synthesizing related chiral morpholines.[4]

  • Step 1: Ring opening of (S)-epichlorohydrin. (S)-epichlorohydrin is reacted with a suitable amino alcohol, such as 2-(benzylamino)ethanol, in a nucleophilic ring-opening reaction. This step sets the stereocenter that will become the C2 position of the morpholine.

  • Step 2: Intramolecular cyclization. The resulting amino alcohol intermediate is then cyclized under basic conditions to form the morpholine ring.

  • Step 3: N-Boc protection. The secondary amine of the morpholine is protected with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-2-hydroxymethylmorpholine.

  • Step 4: Oxidation to the aldehyde. The primary alcohol is then oxidized to the desired aldehyde using a mild and selective oxidizing agent, such as Dess-Martin periodinane (DMP) or a Swern oxidation, to afford (S)-N-Boc-2-morpholinecarbaldehyde.

G cluster_0 Synthesis of (S)-N-Boc-2-morpholinecarbaldehyde S-Epichlorohydrin S-Epichlorohydrin Ring-Opened Intermediate Ring-Opened Intermediate S-Epichlorohydrin->Ring-Opened Intermediate 2-(Benzylamino)ethanol Cyclized Morpholine Cyclized Morpholine Ring-Opened Intermediate->Cyclized Morpholine Base N-Boc-2-hydroxymethylmorpholine N-Boc-2-hydroxymethylmorpholine Cyclized Morpholine->N-Boc-2-hydroxymethylmorpholine Boc₂O S-N-Boc-2-morpholinecarbaldehyde S-N-Boc-2-morpholinecarbaldehyde N-Boc-2-hydroxymethylmorpholine->S-N-Boc-2-morpholinecarbaldehyde Oxidation (e.g., DMP)

Caption: Synthetic workflow for (S)-N-Boc-2-morpholinecarbaldehyde.

Enzymatic Kinetic Resolution

An alternative strategy involves the enzymatic kinetic resolution of a racemic precursor. Lipases are commonly used enzymes that can selectively catalyze the hydrolysis of one enantiomer of an ester, allowing for the separation of the two enantiomers.

Protocol: Enzymatic Resolution of Racemic N-Boc-morpholine-2-carboxylic Acid Ester

This protocol is based on established methods for the resolution of related morpholine derivatives.[5]

  • Step 1: Synthesis of racemic precursor. A racemic ester, such as ethyl N-Boc-morpholine-2-carboxylate, is synthesized.

  • Step 2: Enzymatic hydrolysis. The racemic ester is subjected to hydrolysis using a lipase, for example, from Candida rugosa. The enzyme will selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted.

  • Step 3: Separation. The resulting mixture of the (S)-carboxylic acid and the (R)-ester can be easily separated by extraction.

  • Step 4: Conversion to the aldehyde. Each enantiomerically enriched precursor can then be converted to the corresponding aldehyde. The carboxylic acid can be reduced to the alcohol and then oxidized, while the ester can be directly reduced to the aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H).

G cluster_1 Enzymatic Resolution Pathway Racemic Ester Racemic Ester Mixture Mixture Racemic Ester->Mixture Lipase (e.g., Candida rugosa) (S)-Carboxylic Acid (S)-Carboxylic Acid Mixture->(S)-Carboxylic Acid Separation (R)-Ester (R)-Ester Mixture->(R)-Ester Separation (S)-Aldehyde (S)-Aldehyde (S)-Carboxylic Acid->(S)-Aldehyde Reduction then Oxidation (R)-Aldehyde (R)-Aldehyde (R)-Ester->(R)-Aldehyde Reduction (e.g., DIBAL-H)

Caption: Enzymatic resolution for enantiopure aldehyde synthesis.

Conformational Analysis: The Chair Conformation and Substituent Effects

The morpholine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[6] For this compound, the key conformational questions are the orientation of the N-Boc group and the C2-formyl substituent (axial vs. equatorial).

The Anomeric Effect and Steric Hindrance

The conformation of 2-substituted morpholines is influenced by a balance of steric and stereoelectronic effects. The anomeric effect, which involves the delocalization of a lone pair of electrons from the ring oxygen into the antibonding orbital of the C-substituent bond, can favor an axial orientation for an electronegative substituent at C2. However, the bulky N-Boc group and the formyl group at C2 introduce significant steric interactions.

In the case of this compound, the large A-value (steric strain) of the N-Boc group will strongly favor an equatorial position. The formyl group at C2 will also preferentially occupy an equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at C6 and the bulky N-Boc group. This leads to a predominant chair conformation with both the N-Boc and the C2-formyl groups in equatorial positions. The pseudo A1,3 strain between a substituent at C2 and the N-substituent further disfavors an axial C2-substituent.[7][8]

G cluster_2 Conformational Equilibrium Axial-CHO Axial Formyl (Disfavored) Equatorial-CHO Equatorial Formyl (Favored) Axial-CHO->Equatorial-CHO Ring Flip Equatorial-CHO->Axial-CHO Ring Flip Reason More Stable Conformer Equatorial-CHO->Reason Minimized 1,3-diaxial strain

Caption: Conformational preference of the C2-formyl group.

Stereochemical Characterization Techniques

Unambiguous determination of the stereochemistry of this compound is crucial. A combination of analytical techniques should be employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound.[9] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Protocol: Chiral HPLC Analysis

  • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating N-Boc protected compounds.[10]

  • Mobile Phase Screening: A typical starting point is a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol. The ratio is varied to optimize separation. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can be used to improve peak shape for acidic or basic analytes, respectively.

  • Method Optimization: Flow rate and column temperature are adjusted to achieve baseline separation and optimal resolution.

ParameterTypical Starting Conditions
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase 90:10 Hexane:Isopropanol
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry and conformational preferences.

  • ¹H NMR: The coupling constants (J-values) between the protons on the morpholine ring can provide information about their dihedral angles and thus the ring conformation. In a chair conformation, axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).

  • ¹³C NMR: The chemical shifts of the carbon atoms provide information about the electronic environment. The chemical shifts of C2, C3, C5, and C6 will be distinct.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to assign all the proton and carbon signals unambiguously.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is particularly valuable for determining through-space proximity of protons.[11][12] For this compound, a key NOE correlation would be expected between the C2 proton and the equatorial protons at C3 and C6 if the formyl group is in the equatorial position. Conversely, if the formyl group were axial, NOE correlations would be observed between the C2 proton and the axial protons at C3 and C6.

Technique Information Gained
¹H NMR Coupling constants reveal dihedral angles and ring conformation.
¹³C NMR Confirms the carbon skeleton and electronic environment.
COSY Establishes proton-proton coupling networks.
HSQC/HMBC Correlates protons to their directly attached and long-range carbons.
NOESY Determines through-space proximity of protons, confirming relative stereochemistry and conformation.
X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive evidence of the absolute and relative stereochemistry and the solid-state conformation of a molecule.[13][14] Obtaining a suitable crystal for analysis is often the rate-limiting step. If a crystal structure can be obtained, it will unequivocally establish the chair conformation and the equatorial disposition of the substituents.

Conclusion and Future Perspectives

The stereochemistry of this compound is a critical consideration for its application in drug discovery and development. A thorough understanding of its enantioselective synthesis, conformational preferences, and stereochemical analysis is essential for the rational design and synthesis of novel drug candidates. The methodologies outlined in this guide provide a robust framework for working with this important chiral building block. Future work in this area may focus on the development of more direct and efficient asymmetric syntheses of the aldehyde and the exploration of its utility in novel multicomponent reactions to rapidly generate libraries of diverse morpholine-containing compounds for biological screening.

References

A Senior Application Scientist's Guide to (R)-N-Boc-2-morpholinecarbaldehyde: From Commercial Procurement to Quality Validation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(R)-N-Boc-2-morpholinecarbaldehyde has emerged as a strategically significant chiral building block in contemporary drug discovery and development. Its unique combination of a stereodefined morpholine scaffold, an orthogonally protected amine, and a reactive aldehyde functionality makes it an invaluable intermediate for synthesizing complex, high-value pharmaceutical candidates. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, covering the compound's commercial landscape, synthetic considerations, critical quality control protocols, and key applications. By synthesizing field-proven insights with established analytical principles, this document serves as a practical handbook for the effective procurement and utilization of this versatile synthon.

Introduction: The Strategic Importance in Modern Drug Discovery

The quest for novel therapeutics with improved efficacy and safety profiles increasingly relies on the precise three-dimensional arrangement of atoms within a molecule. Chiral building blocks, or synthons, are the foundational components that enable medicinal chemists to construct these complex architectures with stereochemical fidelity. Among these, (R)-N-Boc-2-morpholinecarbaldehyde (CAS No. 913642-85-0) has gained prominence for several key reasons.

  • The Morpholine Scaffold: The morpholine ring is a privileged structure in medicinal chemistry, particularly for Central Nervous System (CNS) drug candidates.[1] Its inherent polarity, conferred by the oxygen atom, and the weak basicity of the nitrogen atom contribute to a balanced lipophilic-hydrophilic profile. This can enhance aqueous solubility and improve crucial pharmacokinetic properties, including permeability across the blood-brain barrier.[1]

  • The Aldehyde Functionality: The aldehyde group is a versatile chemical handle, susceptible to a wide array of transformations. It serves as a key electrophile for forming new carbon-carbon and carbon-nitrogen bonds through reactions like reductive amination, Wittig olefination, and various nucleophilic additions, allowing for the facile introduction of molecular diversity.[2]

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the morpholine nitrogen.[2] Its stability under a wide range of reaction conditions, coupled with its straightforward removal under mild acidic conditions, makes it ideal for multi-step synthetic sequences, preventing unwanted side reactions.[3]

This guide aims to equip scientific professionals with the necessary knowledge to confidently source, validate, and implement this critical building block in their research endeavors.

Physicochemical Properties and Identification

A foundational understanding of the compound's properties is essential for its proper handling, storage, and characterization.

PropertyValueReference
CAS Number 913642-85-0[4][5]
Molecular Formula C₁₀H₁₇NO₄[2][4]
Molecular Weight 215.25 g/mol [2][4]
IUPAC Name tert-butyl (2R)-2-formylmorpholine-4-carboxylate[5]
Common Synonyms (R)-4-Boc-2-formyl-morpholine, (R)-N-Boc-2-morpholine carboxaldehyde[6][7]
Boiling Point ~309.1°C at 760 mmHg[2][5]
Storage Conditions Store at -20°C, sealed under an inert, dry atmosphere.[2][8]

Commercial Availability and Procurement Strategy

(R)-N-Boc-2-morpholinecarbaldehyde is readily available from a multitude of chemical suppliers specializing in research chemicals and pharmaceutical intermediates. Procurement is typically straightforward for lab-scale quantities (1g - 100g), while larger, kilogram-scale orders may require lead time.

Representative Commercial Suppliers
SupplierTypical PurityAvailable QuantitiesNotes
ForeChem (Nantong) Technology97%1g, 10g, 100g, 1kgListed on multiple chemical marketplaces.[4][7]
Shanghai AmasPharm Co., Ltd.>95%CustomA common supplier found on platforms like ChemicalBook.[4][7]
BLD PharmResearch Use OnlyCustomProvides key physicochemical and safety data.[8]
Alfa Chemistry96%CustomOffers a detailed list of synonyms and properties.[5]
Atomax Chemicals Co.,Ltd>98%CustomSpecializes in chiral chemicals and pharmaceutical raw materials.[6]

Expert Insight: Selecting a Supplier For early-stage R&D, a supplier's catalog availability and speed of delivery are often paramount. However, for later-stage development and scale-up, the focus must shift to a supplier's quality management system. Key considerations include the ability to provide comprehensive Certificates of Analysis (CoA), batch-to-batch consistency data, and clear documentation of purity and enantiomeric excess. Establishing a relationship with a supplier who can demonstrate a scalable and reproducible synthetic process is critical for the long-term viability of a drug development project.

The Synthetic Landscape

While end-users will typically purchase the aldehyde, understanding its synthesis is crucial for troubleshooting and appreciating potential impurities. The most common and logical synthetic route involves the mild oxidation of the corresponding primary alcohol, (R)-N-Boc-2-hydroxymethylmorpholine.

G cluster_0 Synthetic Pathway Precursor (R)-N-Boc-2- hydroxymethylmorpholine (Precursor Alcohol) Target (R)-N-Boc-2- morpholinecarbaldehyde (Target Aldehyde) Precursor->Target Mild Oxidation (e.g., DMP, Swern) OverOxidation (R)-N-Boc-2- morpholinecarboxylic acid (Potential Byproduct) Target->OverOxidation Over-Oxidation

Caption: Synthetic route from the precursor alcohol to the target aldehyde.

Causality Behind Reagent Choice: The primary challenge in this synthesis is preventing the over-oxidation of the desired aldehyde to the corresponding carboxylic acid. Therefore, harsh oxidizing agents like potassium permanganate or chromic acid are unsuitable. The use of mild, controlled oxidation systems is essential.

  • Dess-Martin Periodinane (DMP): Operates under neutral, room-temperature conditions, minimizing side reactions and simplifying workup. It is a preferred method in academic and small-scale settings.

  • Swern Oxidation (Oxalyl Chloride, DMSO, Triethylamine): Highly efficient and generally high-yielding. It requires cryogenic temperatures (-78°C), making it more suitable for scale-up where precise temperature control is feasible.

Representative Experimental Protocol: Dess-Martin Oxidation
  • Setup: To a solution of (R)-N-Boc-2-hydroxymethylmorpholine (1.0 eq) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask under an argon atmosphere, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 4 eq).

  • Workup: Stir the biphasic mixture until all solids have dissolved. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure (R)-N-Boc-2-morpholinecarbaldehyde.

Quality Control & Analytical Validation

The validation of a chiral intermediate's identity, purity, and stereochemical integrity is non-negotiable. A multi-pronged analytical approach forms a self-validating system, ensuring the material meets the stringent requirements for pharmaceutical synthesis.

G cluster_1 Comprehensive QC Workflow start Incoming Material Batch identity Identity & Structure (NMR, IR, MS) start->identity purity Chemical Purity (HPLC/UPLC) identity->purity chiral Enantiomeric Purity (Chiral HPLC) purity->chiral pass Batch Release chiral->pass All Specs Met fail Batch Rejection chiral->fail Out of Spec

Caption: A logical workflow for the quality control of a new batch.

Protocol 1: Identity and Structural Confirmation
  • ¹H and ¹³C NMR Spectroscopy: This is the primary technique for structural confirmation.

    • ¹H NMR: Expect a characteristic singlet for the aldehyde proton (H-C=O) at δ 9.5-10.0 ppm. The protons adjacent to the carbonyl (on the morpholine ring) will be deshielded, appearing around δ 2.5-4.5 ppm. The nine protons of the Boc group will appear as a sharp singlet around δ 1.4-1.5 ppm.[9]

    • ¹³C NMR: A distinctive peak for the aldehyde carbonyl carbon should be observed in the highly downfield region of δ 190-205 ppm. The carbamate carbonyl of the Boc group will appear near δ 154 ppm, and the quaternary carbon of the Boc group near δ 80 ppm.[9]

  • FTIR Spectroscopy: Provides confirmation of key functional groups.

    • A strong C=O stretching band for the aldehyde should be present at ~1720-1740 cm⁻¹.[10]

    • A second strong C=O stretching band for the Boc-carbamate will be observed at ~1680-1700 cm⁻¹.[10]

    • Characteristic C-H stretching for the aldehyde often appears as two weak bands between 2700-2850 cm⁻¹.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight. Using electrospray ionization (ESI-MS), one would expect to find the protonated molecule [M+H]⁺ at m/z 216.1 or a sodium adduct [M+Na]⁺ at m/z 238.1.

Protocol 2: Chemical Purity Assessment by HPLC
  • System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water (both may contain 0.1% trifluoroacetic acid or formic acid).

  • Gradient: Start with a low percentage of ACN (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Detection: UV detection at 210 nm.

  • Analysis: The chemical purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 3: Enantiomeric Purity Determination by Chiral HPLC

The determination of enantiomeric excess (%ee) is arguably the most critical quality attribute. It ensures that the downstream synthesis will produce the desired single-enantiomer drug, avoiding the potentially inactive or harmful effects of the wrong enantiomer.[]

  • System: HPLC with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralpak® series). Column selection may require screening.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA), with ratios typically ranging from 98:2 to 80:20.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Analysis: The system must demonstrate baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess is calculated using the formula: %ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100. A high-quality batch should have a %ee > 99%.

Applications in Medicinal Chemistry

The synthetic utility of (R)-N-Boc-2-morpholinecarbaldehyde is centered on the reactivity of its aldehyde group. It serves as an electrophilic linchpin for building molecular complexity.

G cluster_2 Key Synthetic Transformations start (R)-N-Boc-2- morpholinecarbaldehyde reductive_amination Secondary/Tertiary Amine start->reductive_amination R₂NH, NaBH(OAc)₃ wittig Alkene start->wittig Ph₃P=CHR' grignard Secondary Alcohol start->grignard 1. R'MgBr 2. H₃O⁺

Caption: Common reactions utilizing the aldehyde functionality.

  • Reductive Amination: This is one of the most powerful and widely used methods for forming C-N bonds. The reaction of the aldehyde with a primary or secondary amine, followed by reduction with a mild hydride reagent like sodium triacetoxyborohydride (STAB), provides a direct route to complex amines. This is fundamental in the synthesis of many CNS agents.[2]

  • Nucleophilic Addition: Grignard reagents or organolithium compounds add to the aldehyde to form secondary alcohols, which can then be further manipulated.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a scaffold for further functionalization or for creating rigid linkers within a larger molecule.

The combination of these reliable transformations makes (R)-N-Boc-2-morpholinecarbaldehyde a cornerstone intermediate for constructing libraries of compounds for screening and for the targeted synthesis of advanced drug candidates, particularly in the fields of neurology, virology, and oncology.[2]

Conclusion

(R)-N-Boc-2-morpholinecarbaldehyde is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical development. Its commercial availability is robust, though careful supplier selection based on quality and documentation is essential for project success. A thorough understanding of its synthetic origins and the implementation of a rigorous, multi-technique analytical validation plan are critical to ensuring its quality. By leveraging its versatile reactivity, researchers can confidently and efficiently construct the novel molecular entities that will become the medicines of tomorrow.

References

commercial availability of (S)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Application of (S)-N-Boc-2-morpholinecarbaldehyde

Abstract

(S)-N-Boc-2-morpholinecarbaldehyde is a chiral heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. Its unique structural components—the morpholine scaffold for favorable pharmacokinetic properties, the stereodefined aldehyde for versatile synthetic modifications, and the Boc protecting group for procedural stability—make it a valuable intermediate in the synthesis of complex, high-value molecules. This guide provides an in-depth analysis of its commercial availability, physicochemical properties, synthetic routes, and critical applications. It is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this reagent to accelerate their research and development programs.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to optimize their physicochemical profiles.[1][2] Its presence can enhance aqueous solubility, modulate lipophilicity, and introduce a basic nitrogen center with a physiologically relevant pKa, all of which are critical for improving oral bioavailability and enabling penetration of the blood-brain barrier (BBB) in central nervous system (CNS) drug discovery.[2]

(S)-N-Boc-2-morpholinecarbaldehyde leverages this scaffold by functionalizing it with two key features:

  • The (S)-2-Formyl Group: The aldehyde at the C-2 position serves as a versatile electrophilic handle. It readily participates in a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably reductive amination and nucleophilic additions (e.g., Grignard, Wittig reactions). This allows for the controlled, stereospecific introduction of diverse substituents, which is fundamental to structure-activity relationship (SAR) studies.[3]

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the morpholine nitrogen.[3] Its stability under a wide variety of reaction conditions, coupled with its straightforward removal under mild acidic conditions, makes it ideal for complex, multi-step synthetic sequences, preventing unwanted side reactions at the nitrogen center.[4]

This combination of features makes the title compound a powerful intermediate for building enantiomerically pure pharmaceuticals, particularly in the development of CNS agents, antivirals, and kinase inhibitors.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's properties is paramount for its effective use. The key characteristics of (S)-N-Boc-2-morpholinecarbaldehyde are summarized below.

PropertyValueSource
CAS Number 847805-31-6[5][6]
Molecular Formula C₁₀H₁₇NO₄[5][6]
Molecular Weight 215.25 g/mol [5][6]
Appearance Solid[7]
Purity Typically ≥97-98%[6][7]
Boiling Point 309.1°C at 760 mmHg[5][8]
Density 1.181 g/cm³[8]
MDL Number MFCD08752315[6]

Commercial Availability and Procurement

(S)-N-Boc-2-morpholinecarbaldehyde is readily available from a multitude of fine chemical suppliers, reflecting its utility in the research and development landscape.

Overview of Commercial Suppliers

Procurement is straightforward through both large, multinational distributors and specialized building-block manufacturers. The compound is typically offered in research quantities ranging from grams to kilograms.

Supplier CategoryRepresentative CompaniesNotes
Building Block Specialists Synblock, Amatek Scientific, ForeChemOffer a wide range of intermediates for drug discovery.[6][9]
General Chemical Catalogs ChemicalBook, Amadis ChemicalAggregate listings from various global manufacturers.[9]
Custom Synthesis VariousMany suppliers also offer custom synthesis for larger quantities or specific purity requirements.
Procurement Best Practices

For researchers, the causality behind procurement choices directly impacts experimental success.

  • Request a Certificate of Analysis (CoA): Always request a lot-specific CoA prior to purchase. This document is a self-validating system for the material, providing critical data on purity (typically via HPLC or GC), identity (via ¹H NMR), and, most importantly, enantiomeric excess (ee%).

  • Verify Enantiomeric Purity: For asymmetric synthesis, the chiral integrity of the starting material is non-negotiable. Ensure the supplier provides data on the enantiomeric purity, as contamination with the (R)-enantiomer can complicate purification and compromise the stereochemical outcome of subsequent reactions.

  • Inquire About Lead Times: While readily available, stock levels can fluctuate. For time-sensitive projects, confirm availability and lead times before placing an order.

Synthetic Strategies

Understanding the synthesis of (S)-N-Boc-2-morpholinecarbaldehyde provides insight into potential impurities and cost drivers. The most common laboratory and industrial approaches involve the modification of a closely related chiral precursor.

A prevalent strategy involves the controlled oxidation of the corresponding primary alcohol, (S)-N-Boc-2-hydroxymethylmorpholine. This precursor is often synthesized from (S)-epichlorohydrin.[10] An alternative pathway is the reduction of the corresponding activated carboxylic acid, (S)-N-Boc-morpholine-2-carboxylic acid.

G cluster_0 Key Precursors CarboxylicAcid (S)-N-Boc-morpholine- 2-carboxylic acid Target (S)-N-Boc-2-morpholinecarbaldehyde CarboxylicAcid->Target Reduction (e.g., Weinreb amide, then DIBAL-H) Alcohol (S)-N-Boc-2-(hydroxymethyl)morpholine Alcohol->Target Mild Oxidation (e.g., Dess-Martin, Swern, DMP) G Aldehyde (S)-N-Boc-2- morpholinecarbaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine - H₂O Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product Chiral Amine Product Reducer->Product Reduction Iminium->Product

References

The Chiral Synthon: A Technical Guide to N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-Boc-2-morpholinecarbaldehyde, a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. The guide delineates the chemical properties, stereochemical considerations, and detailed synthetic protocols for this versatile intermediate. Emphasis is placed on the Parikh-Doering oxidation as a reliable method for its preparation from the corresponding alcohol precursor. Furthermore, this document explores the significant applications of this compound in the synthesis of complex, biologically active molecules, including CNS agents and antivirals. Safety protocols, characterization data, and in-depth mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the requisite knowledge for its effective utilization.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties.[1] The inclusion of this heterocycle can enhance aqueous solubility, improve metabolic stability, and provide a flexible yet conformationally constrained backbone for interaction with biological targets.[1] When functionalized with reactive moieties and possessing a defined stereocenter, such as in this compound, it becomes a powerful tool for the asymmetric synthesis of complex pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the nitrogen atom, compatible with a wide range of reaction conditions, while the aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including reductive aminations and nucleophilic additions. This guide will focus on the synthesis, properties, and applications of this important chiral synthon.

Chemical Identity and Physicochemical Properties

This compound exists as a racemic mixture and as two distinct enantiomers, (S) and (R), each with unique identifiers and applications. It is crucial for researchers to utilize the correct stereoisomer for their specific synthetic target to ensure the desired biological activity and enantiomeric purity of the final compound.

Identifier (S)-Enantiomer (R)-Enantiomer Racemic Mixture
CAS Number 847805-31-6[2][3][4]913642-85-0218594-02-6[1]
Molecular Formula C₁₀H₁₇NO₄[2][3][4]C₁₀H₁₇NO₄C₁₀H₁₇NO₄[1]
Molecular Weight 215.25 g/mol [4]215.25 g/mol 215.25 g/mol [1]
Synonyms (S)-tert-butyl 2-formylmorpholine-4-carboxylate[4](R)-tert-butyl 2-formylmorpholine-4-carboxylatetert-butyl 2-formylmorpholine-4-carboxylate[1]
Appearance SolidNot specifiedSolid[5]
Boiling Point 309.1 °C at 760 mmHg[2][3]309.1 °C at 760 mmHg309.058 °C at 760 mmHg[1]
Storage Store in a dry, sealed place[2][3]Store at -20°C, sealed, dryNot specified

Synthesis of this compound: A Validated Protocol

The most common and efficient route to this compound is the oxidation of the corresponding primary alcohol, N-Boc-2-hydroxymethylmorpholine. While several oxidation methods exist, the Parikh-Doering oxidation is particularly advantageous due to its mild reaction conditions (typically 0 °C to room temperature), which minimizes the risk of side reactions and preserves the integrity of the acid-sensitive Boc protecting group.[6][7]

Causality of Method Selection: Why Parikh-Doering?

Alternative activated DMSO oxidations, such as the Swern oxidation, require cryogenic temperatures (-78 °C) and can produce unpleasant-smelling byproducts like dimethyl sulfide.[6] Moreover, the Swern protocol can sometimes lead to chlorinated side products. The Parikh-Doering protocol, utilizing the stable and easily handled sulfur trioxide-pyridine complex (SO₃·Py), circumvents these issues, offering a more operationally simple and scalable solution for the synthesis of this key aldehyde.[6][7]

Experimental Workflow: Parikh-Doering Oxidation

The following diagram illustrates the workflow for the synthesis of this compound from its alcohol precursor.

G cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification A Dissolve N-Boc-2-hydroxymethylmorpholine and a tertiary amine base (e.g., iPr2NEt) in anhydrous DCM. B Cool the solution to 0 °C in an ice bath. A->B Cooling C Add sulfur trioxide-pyridine complex (SO₃·Py) to the cooled solution. B->C Reagent Addition D Add anhydrous DMSO dropwise over a period of 25-30 minutes. C->D Initiation E Stir the reaction mixture at 0 °C for an additional 30 minutes. D->E Reaction F Quench the reaction by pouring the mixture into brine. E->F Quenching G Extract the product with DCM. F->G Extraction H Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. G->H Washing & Drying I Purify the crude product by flash column chromatography. H->I Purification G cluster_mech Parikh-Doering Oxidation Mechanism Alcohol Alcohol Alkoxysulfonium Ion Alkoxysulfonium Ion Alcohol->Alkoxysulfonium Ion + Activated DMSO - Pyridine Sulfur Ylide Sulfur Ylide Alkoxysulfonium Ion->Sulfur Ylide + Base - Protonated Base Aldehyde Aldehyde Sulfur Ylide->Aldehyde Intramolecular Elimination

References

An In-Depth Technical Guide to the Stability and Storage of N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount to the success of a synthetic campaign and the quality of the final active pharmaceutical ingredient (API). N-Boc-2-morpholinecarbaldehyde, a chiral building block of significant interest in medicinal chemistry, is no exception. Its stability profile directly impacts its purity, reactivity, and ultimately, the downstream synthetic outcomes. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon established principles of organic chemistry and best practices in pharmaceutical development.

Introduction: The Chemical Profile of this compound

This compound, with the chemical formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol , is a versatile synthetic intermediate.[1] It incorporates a morpholine scaffold, a common motif in bioactive molecules, a reactive aldehyde functional group for further elaboration, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group is crucial for modulating the reactivity of the morpholine nitrogen and is known for its sensitivity to acidic conditions.[2][3][4] The aldehyde functionality, on the other hand, is susceptible to oxidation. Understanding the interplay of these structural features is key to ensuring the compound's stability.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is primarily influenced by three key factors: temperature, pH, and the presence of oxidizing agents. Exposure to adverse conditions can lead to the formation of impurities that may be difficult to remove and could potentially interfere with subsequent reactions.

Acid-Catalyzed Hydrolysis of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[5][6] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically eliminates a proton to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to yield the unprotected morpholine-2-carbaldehyde.

  • Degradation Product: 2-Morpholinecarbaldehyde

  • Byproducts: Isobutene and Carbon Dioxide

This degradation pathway is of particular concern as the presence of even trace amounts of acid in solvents or on glassware can initiate this process. The resulting primary amine is significantly more nucleophilic and reactive than the starting N-Boc protected compound, which can lead to undesired side reactions in subsequent synthetic steps.

Thermal Decomposition

N-Boc protected amines can also undergo thermal degradation, although this typically requires elevated temperatures. The mechanism is believed to proceed through a concerted elimination pathway, yielding the deprotected amine, isobutene, and carbon dioxide. While less of a concern under standard storage conditions, this pathway highlights the importance of avoiding excessive heat during storage and handling.

Oxidation of the Aldehyde Moiety

Aldehydes are readily oxidized to carboxylic acids in the presence of atmospheric oxygen or other oxidizing agents.[7] For this compound, this would result in the formation of N-Boc-2-morpholinecarboxylic acid.

  • Degradation Product: N-Boc-2-morpholinecarboxylic acid

This oxidation can be accelerated by exposure to light and the presence of metal ions. The formation of this acidic impurity is particularly problematic as it can catalyze the hydrolysis of the Boc group, leading to a cascade of degradation.

Diagram of Potential Degradation Pathways

A This compound B 2-Morpholinecarbaldehyde A->B  Acid (H+) / Heat (Δ) C N-Boc-2-morpholinecarboxylic Acid A->C  Oxidation [O]

Caption: Primary degradation routes for this compound.

Recommended Storage and Handling Protocols

Based on the inherent chemical liabilities of this compound, the following storage and handling protocols are recommended to ensure its long-term stability and purity.

ParameterRecommendationRationale
Temperature Store at -20°C to 2-8°C.[8]Minimizes the rate of both thermal degradation and potential oxidative processes.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation of the aldehyde group by atmospheric oxygen.
Light Store in an amber or opaque container.Protects the compound from light-induced degradation.
Moisture Keep the container tightly sealed in a dry environment.[1][9]Prevents hydrolysis and minimizes the potential for acid-catalyzed degradation from dissolved CO₂.
Container Use clean, dry glass containers. Avoid plastic containers where possible.Glass is inert and less likely to leach impurities that could catalyze degradation.

Handling Precautions:

  • Use only in a well-ventilated area.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Avoid contact with skin and eyes.[1]

  • Handle in accordance with good industrial hygiene and safety practices.[1]

Experimental Workflow for a Forced Degradation Study

To definitively establish the stability profile of this compound and identify its degradation products, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.

Forced Degradation Experimental Workflow

cluster_0 Stress Conditions cluster_1 Analytical Monitoring A Acid Hydrolysis (e.g., 0.1 M HCl) F Time-Point Sampling (e.g., 0, 2, 4, 8, 24 hours) A->F B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidative Stress (e.g., 3% H₂O₂) C->F D Thermal Stress (e.g., 60°C) D->F E Photolytic Stress (e.g., UV/Vis light) E->F G HPLC Analysis (Purity & Impurity Profiling) F->G H LC-MS Analysis (Impurity Identification) G->H I NMR Analysis (Structural Confirmation) H->I

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocol for a Forced Degradation Study
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Oxidative Stress: Treat the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Stress: Incubate a sample of the stock solution at 60°C.

    • Photolytic Stress: Expose a sample of the stock solution to a combination of UV and visible light as per ICH Q1B guidelines.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each stress condition.

  • Neutralization (for acid and base samples): Immediately neutralize the acidic and basic samples to quench the degradation reaction.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the purity of the main peak and the profile of any degradation products.

  • Peak Identification: For significant degradation products, use LC-MS to determine their molecular weights and fragmentation patterns to aid in structural elucidation.

  • Structural Confirmation: If necessary, isolate the major degradation products and confirm their structures using NMR spectroscopy.

Stability-Indicating Analytical Methodologies

A robust, validated stability-indicating analytical method is crucial for accurately assessing the purity and stability of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the preferred technique for routine purity analysis and stability studies.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent compound from all potential degradation products.

Quantitative NMR (qNMR) for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity of a substance without the need for a reference standard of the same compound.

Illustrative qNMR Protocol:

  • Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

  • Solvent: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum using parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing: Carefully integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation: Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure the success of synthetic endeavors. By understanding its primary degradation pathways—acid-catalyzed hydrolysis of the Boc group and oxidation of the aldehyde—researchers can implement appropriate storage and handling procedures to maintain its purity and reactivity. The implementation of robust, stability-indicating analytical methods, such as HPLC and qNMR, is essential for monitoring the quality of this important building block over time. This guide provides a framework for best practices that will enable scientists to confidently utilize this compound in their research and development activities.

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Wittig Reaction with N-Boc-2-Morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This document provides a comprehensive technical guide for performing a Wittig reaction using N-Boc-2-morpholinecarbaldehyde. This protocol is designed to be a robust starting point for researchers engaged in the synthesis of novel vinyl-morpholine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The guide emphasizes not only the procedural steps but also the underlying chemical principles, potential challenges, and detailed analytical characterization of the final product.

Introduction: The Synthetic Utility of Vinyl-Morpholines

The Wittig reaction stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with exceptional control over regioselectivity.[1][2][3][4][5] Its application in pharmaceutical development is widespread, facilitating the construction of complex molecular architectures from readily available carbonyl compounds and phosphorus ylides.[2] This guide focuses on the olefination of this compound, a chiral heterocyclic aldehyde, to generate N-Boc-2-vinylmorpholine. The morpholine moiety is a privileged structure in drug design, known to improve pharmacokinetic properties such as aqueous solubility and metabolic stability. The introduction of a vinyl group provides a versatile handle for further functionalization through a variety of chemical transformations, including but not limited to, Michael additions, Heck couplings, and epoxidations, thus opening avenues to a diverse range of novel chemical entities.

Reaction Mechanism and Stereochemical Considerations

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[2][6][7] This initial addition leads to the formation of a betaine intermediate, which subsequently collapses to a four-membered oxaphosphetane. The decomposition of the oxaphosphetane to the desired alkene and a phosphine oxide byproduct is the thermodynamic driving force of the reaction.[6][7]

Wittig_Mechanism Ylide R'HC=PPh₃ (Ylide) Betaine R-CH(O⁻)-CH(R')-P⁺Ph₃ (Betaine) Ylide->Betaine Nucleophilic Attack Aldehyde R-CHO (Aldehyde) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene R-CH=CH-R' (Alkene) Oxaphosphetane->Alkene Decomposition TPO Ph₃P=O (Triphenylphosphine oxide) Oxaphosphetane->TPO

Caption: Generalized mechanism of the Wittig reaction.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[3] Non-stabilized ylides (where the R' group is an alkyl or H) typically favor the formation of the (Z)-alkene, while stabilized ylides (where R' is an electron-withdrawing group) predominantly yield the (E)-alkene.[3] In the case of this compound, which possesses a chiral center adjacent to the aldehyde, the stereochemical course of the reaction can be influenced by the existing stereochemistry, potentially leading to diastereomeric products. The approach of the ylide to the aldehyde can be directed by the steric bulk of the N-Boc group and the morpholine ring, a factor that should be considered when analyzing the product mixture.

Experimental Protocol

This protocol details the synthesis of (S)-tert-butyl 2-vinylmorpholine-4-carboxylate from (S)-N-Boc-2-morpholinecarbaldehyde and methyltriphenylphosphonium bromide.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Supplier (Example)CAS NumberNotes
(S)-N-Boc-2-morpholinecarbaldehydeC₁₀H₁₇NO₄215.25Commercial Vendor847805-31-6Store under inert atmosphere
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.23Commercial Vendor1779-49-3Hygroscopic, store in a desiccator
Potassium tert-butoxide (KOtBu)C₄H₉KO112.21Commercial Vendor865-47-4Moisture sensitive, handle under inert gas
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Commercial Vendor109-99-9Dry over sodium/benzophenone or use a solvent purification system
Diethyl ether (Et₂O)C₄H₁₀O74.12Commercial Vendor60-29-7Anhydrous
Saturated aqueous NH₄Cl----
Brine (Saturated aqueous NaCl)----
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Commercial Vendor7487-88-9
Silica GelSiO₂60.08Commercial Vendor7631-86-9For column chromatography (e.g., 230-400 mesh)
TLC plates--Commercial Vendor-Silica gel coated with fluorescent indicator

Step-by-Step Procedure

Experimental_Workflow A 1. Prepare Ylide Solution B 2. Add Aldehyde A->B Cool to 0 °C C 3. Reaction Monitoring B->C Warm to RT, stir D 4. Aqueous Workup C->D Quench with sat. NH₄Cl E 5. Extraction D->E Extract with Et₂O F 6. Drying and Concentration E->F Dry with MgSO₄ G 7. Purification F->G Column Chromatography H 8. Characterization G->H NMR, IR, MS

Caption: Experimental workflow for the Wittig reaction.

  • Ylide Preparation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous tetrahydrofuran (THF) to the flask to achieve a concentration of approximately 0.5 M of the phosphonium salt.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (1.1 equivalents) as a solid or as a solution in THF. The addition of the base will cause the suspension to turn a characteristic bright yellow, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • Dissolve (S)-N-Boc-2-morpholinecarbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask.

    • Using a syringe, slowly add the aldehyde solution to the ylide suspension at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 12-16 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Prepare a TLC chamber with a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes).

    • Spot the starting aldehyde and the reaction mixture on a TLC plate.

    • Visualize the spots under UV light and/or by staining with a potassium permanganate solution. The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicate the progress of the reaction.

  • Workup:

    • Upon completion of the reaction, quench the mixture by slowly adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel.

  • Extraction:

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A gradient elution system, starting with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 30% ethyl acetate in hexanes), is recommended to separate the product from the less polar triphenylphosphine and the more polar triphenylphosphine oxide.

    • Collect the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the pure (S)-tert-butyl 2-vinylmorpholine-4-carboxylate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete ylide formation due to moisture.Ensure all glassware is flame-dried and reagents are anhydrous. Handle KOtBu under an inert atmosphere.
Aldehyde is unstable or has degraded.Use freshly prepared or purified aldehyde. Store the aldehyde under an inert atmosphere at low temperature.
Formation of side products Epimerization of the chiral center alpha to the aldehyde.Use a non-nucleophilic, sterically hindered base. Perform the reaction at lower temperatures.
Difficult purification Co-elution of the product with triphenylphosphine oxide.Optimize the chromatography conditions. Alternatively, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether before chromatography.

Product Characterization

The structure and purity of the synthesized (S)-tert-butyl 2-vinylmorpholine-4-carboxylate should be confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group protons (typically in the range of 5-6 ppm), the morpholine ring protons, and the tert-butyl protons of the Boc group (a singlet around 1.4-1.5 ppm). The vinyl protons will exhibit characteristic splitting patterns (dd, ddt).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the two vinyl carbons (in the olefinic region, ~110-140 ppm), the carbons of the morpholine ring, and the carbons of the Boc protecting group.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the following functional groups:

  • C=C stretch (vinyl): ~1640 cm⁻¹

  • C=O stretch (carbamate): ~1690 cm⁻¹

  • C-H stretch (vinyl): ~3080-3010 cm⁻¹

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this compound. The mass spectrum is expected to show the protonated molecular ion [M+H]⁺. A characteristic fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or isobutylene.

References

Application Note: N-Boc-2-morpholinecarbaldehyde as a Cornerstone for Privileged Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of N-Boc-2-morpholinecarbaldehyde in the synthesis of drug analogues.

Executive Summary

The morpholine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable properties, including metabolic stability, aqueous solubility, and ability to engage in hydrogen bonding. This compound is a chiral building block that provides an efficient entry point for introducing this valuable moiety into complex molecules.[1] Its structure, featuring a reactive aldehyde for diverse chemical transformations and an acid-labile Boc-protecting group, makes it a versatile tool for synthesizing libraries of drug analogues.[2] This guide details the strategic application of this reagent, focusing on a robust protocol for reductive amination, a cornerstone reaction in drug development, and its utility in creating analogues for key therapeutic targets like kinases and viral proteins.[2][3]

Introduction: The Strategic Value of the Morpholine Moiety

The over-representation of the morpholine heterocycle in modern pharmaceuticals is not coincidental.[1] Its unique combination of a basic nitrogen atom and a hydrogen-bond-accepting oxygen atom, locked in a stable six-membered ring, offers several advantages:

  • Improved Pharmacokinetics: The morpholine group can enhance aqueous solubility and reduce metabolic liability, improving a drug candidate's overall ADME (absorption, distribution, metabolism, and excretion) profile.

  • Potent Target Engagement: The oxygen and nitrogen atoms can act as key hydrogen bond acceptors or donors, anchoring the molecule within the active site of a biological target, such as the hinge region of a protein kinase.[4]

  • Vectorial Exit: In structure-based drug design, the morpholine ring is often used as a "solvent-facing" group to improve properties without disrupting core binding interactions.

This compound capitalizes on these benefits by providing a synthetically tractable, enantiomerically pure starting material. The tert-butoxycarbonyl (Boc) protecting group ensures the morpholine nitrogen is unreactive during initial synthetic steps, allowing for selective functionalization of the aldehyde.[2] This group can be cleanly removed under acidic conditions late in the synthesis, revealing the secondary amine for further modification or for its role in the final pharmacophore.

Physicochemical Properties and Handling

Proper handling and storage are critical to maintain the integrity of this aldehyde, which can be susceptible to oxidation.

Property(R)-N-Boc-2-morpholinecarbaldehyde(S)-N-Boc-2-morpholinecarbaldehyde
CAS Number 913642-85-0[5]847805-31-6[6]
Molecular Formula C₁₀H₁₇NO₄[2]C₁₀H₁₇NO₄[7]
Molecular Weight 215.25 g/mol [2]215.25 g/mol [7]
Boiling Point ~309 °C at 760 mmHg[2][8]~309 °C at 760 mmHg[8][9]
Density ~1.18 g/cm³[8]~1.18 g/cm³[8]
Storage Store at -20°C, sealed under an inert atmosphere (e.g., Argon or Nitrogen), and keep dry.[2]Store at -20°C, sealed under an inert atmosphere (e.g., Argon or Nitrogen), and keep dry.[7]

Safety Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][8] Avoid inhalation of vapor and contact with skin and eyes.[8]

Core Synthetic Application: Reductive Amination

Reductive amination is one of the most powerful and widely used methods for the synthesis of amines in drug discovery.[10] It proceeds via the formation of an imine or iminium ion intermediate from an aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. This reaction is central to the utility of this compound, enabling the direct coupling of the morpholine scaffold to a diverse range of amine-containing building blocks.

The choice of reducing agent is critical for a successful reductive amination. While strong hydride reagents like sodium borohydride (NaBH₄) can work, they can also directly reduce the starting aldehyde. A superior choice is sodium triacetoxyborohydride (NaBH(OAc)₃) .[10]

Why NaBH(OAc)₃ is the Preferred Reagent:

  • Selectivity: It is a milder reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde. This minimizes side product formation.[10]

  • Operational Simplicity: The reaction can often be performed as a one-pot procedure where the aldehyde, amine, and reducing agent are mixed together without the need to pre-form the imine.[11]

  • Mild Conditions: Reactions are typically run at room temperature in common aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), which is compatible with a wide range of functional groups.

The diagram below illustrates the general workflow for synthesizing drug analogues using this compound as a key intermediate.

G Start This compound RedAm Reductive Amination (+ R-NH2, NaBH(OAc)3) Start->RedAm Wittig Wittig Reaction (+ Ylide) Start->Wittig Aldol Aldol Addition (+ Enolate) Start->Aldol Prod_Amine Boc-Protected Substituted Amines RedAm->Prod_Amine Prod_Alkene Boc-Protected Alkenes Wittig->Prod_Alkene Prod_Aldol Boc-Protected β-Hydroxy Carbonyls Aldol->Prod_Aldol Deprotection_Amine Boc Deprotection (TFA or HCl) Prod_Amine->Deprotection_Amine Deprotection_Alkene Boc Deprotection (TFA or HCl) Prod_Alkene->Deprotection_Alkene Deprotection_Aldol Boc Deprotection (TFA or HCl) Prod_Aldol->Deprotection_Aldol Final_Kinase Kinase Inhibitor Analogues Deprotection_Amine->Final_Kinase Final_Antiviral Antiviral Analogues Deprotection_Amine->Final_Antiviral Final_Other Other Bioactive Analogues Deprotection_Amine->Final_Other

Caption: Synthetic utility of this compound.

This protocol describes a general procedure for the reductive amination of (S)-N-Boc-2-morpholinecarbaldehyde with a generic primary amine (e.g., aniline or benzylamine).

Materials:

  • (S)-N-Boc-2-morpholinecarbaldehyde (1.0 eq)

  • Primary Amine (e.g., Aniline) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

G A 1. Dissolve Aldehyde & Amine in anhydrous DCM under N2. B 2. Stir for 20-30 min at RT (Imine Formation). A->B C 3. Add NaBH(OAc)3 portion-wise (Caution: Gas evolution). B->C D 4. Stir reaction at RT for 4-16h. Monitor by TLC or LC-MS. C->D E 5. Quench reaction slowly with sat. aq. NaHCO3. D->E F 6. Extract with DCM (3x). Combine organic layers. E->F G 7. Wash with Brine, dry over Na2SO4, filter, and concentrate. F->G H 8. Purify by column chromatography (e.g., Silica gel, Hexanes/EtOAc). G->H

Caption: Workflow for reductive amination protocol.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an atmosphere of nitrogen, add (S)-N-Boc-2-morpholinecarbaldehyde (e.g., 215 mg, 1.0 mmol, 1.0 eq) and anhydrous DCM (10 mL).

  • Amine Addition: Add the primary amine (1.1 mmol, 1.1 eq) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. The formation of the imine intermediate is often reversible and driven forward by the subsequent reduction.

  • Reduction: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 eq) portion-wise over 5 minutes. Causality Note: Adding the reducing agent in portions controls the initial rate of reaction and any potential exotherm or gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 to 16 hours.

  • Work-up: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected amine product.

Application in Drug Analogue Synthesis

Protein kinases are a major class of drug targets, particularly in oncology.[4][12] Many approved kinase inhibitors, such as gefitinib and lapatinib, feature a morpholine ring.[] The morpholine often serves to improve solubility and occupies the solvent-exposed region of the ATP-binding pocket.[14] Using the protocol above, one can couple the this compound scaffold to various amine-bearing heterocyclic cores (e.g., aminopyrimidines, aminoquinazolines) that are common in kinase inhibitor design.[14] Subsequent deprotection and further functionalization can rapidly generate a library of novel potential inhibitors.

The morpholine scaffold is also present in antiviral compounds.[3] Its ability to modulate polarity and engage in specific hydrogen-bonding interactions is valuable in designing molecules that can inhibit viral enzymes or entry processes.[15] By reacting this compound with amine-functionalized nucleobase analogues or other viral protein-targeting fragments, novel antiviral candidates can be synthesized.[3][16]

Conclusion

This compound is a high-value, versatile chiral building block for modern drug discovery. Its pre-installed, protected morpholine scaffold provides a direct route to incorporating this privileged heterocycle into lead compounds. The robust and selective nature of the reductive amination protocol allows for the reliable synthesis of diverse libraries of analogues targeting a wide range of diseases, from cancer to viral infections. The strategic use of this reagent can significantly accelerate the drug development process by providing rapid access to compounds with improved pharmacological properties.[][18]

References

Application Note: Diastereoselective Addition of Grignard Reagents to N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] The synthesis of stereochemically defined 2,6-disubstituted morpholines is of particular interest as the spatial arrangement of substituents significantly impacts biological activity. A key transformation in the construction of these valuable building blocks is the nucleophilic addition of organometallic reagents to chiral 2-formylmorpholine derivatives. This application note provides a detailed guide to the reaction of N-Boc-2-morpholinecarbaldehyde with Grignard reagents, a versatile and widely used class of organometallic nucleophiles.[3][4] We will delve into the mechanistic underpinnings that govern the stereochemical outcome, provide a comprehensive table of reaction conditions, and present a detailed experimental protocol.

Mechanistic Insights: Chelation vs. Non-Chelation Control

The diastereoselectivity of the Grignard addition to this compound is primarily dictated by the interplay between two competing stereochemical models: the Felkin-Anh model (non-chelation control) and the Cram-chelation model. The N-Boc protecting group and the morpholine ring's heteroatoms play a crucial role in influencing which pathway predominates.

1. The Felkin-Anh Model (Non-Chelation Control):

In the absence of a strongly coordinating metal, the stereochemical outcome is predicted by the Felkin-Anh model. This model posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°). In the case of this compound, the morpholine ring constitutes the largest substituent. The Felkin-Anh model would therefore predict the formation of the anti diastereomer.

2. The Cram-Chelation Model:

The presence of heteroatoms (the ring oxygen and the nitrogen of the Boc group) capable of coordinating with the magnesium ion of the Grignard reagent can lead to a chelation-controlled pathway. A five-membered chelate can form between the carbonyl oxygen, the magnesium ion, and the nitrogen atom of the Boc-protecting group. This rigid, cyclic transition state forces the nucleophile to attack from a specific face of the aldehyde, leading to the formation of the syn diastereomer. Studies on similar N-Boc-protected α-amino aldehydes, such as those derived from aziridines, have shown that N-centered chelation can lead to excellent syn selectivity.[5]

The balance between these two pathways is sensitive to several factors, including the nature of the Grignard reagent, the solvent, and the reaction temperature.

Factors Influencing Diastereoselectivity

Several experimental parameters can be modulated to influence the diastereomeric ratio of the product alcohol:

  • The Grignard Reagent (R-MgX): The steric bulk and the Lewis acidity of the Grignard reagent can affect the formation and stability of the chelate intermediate.

  • Solvent: Coordinating solvents like tetrahydrofuran (THF) can compete with the heteroatoms of the substrate for coordination to the magnesium ion, potentially disrupting the chelation-controlled pathway and favoring the Felkin-Anh model. Non-coordinating solvents like toluene or diethyl ether may favor chelation.

  • Temperature: Lower reaction temperatures generally enhance selectivity by favoring the more ordered transition state, which is typically the chelation-controlled one.

  • Lewis Acids: The addition of external Lewis acids can either enhance or disrupt chelation, depending on their nature and stoichiometry, thus offering another handle to control stereoselectivity.

Reaction Conditions and Expected Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the addition of various Grignard reagents to (R)-N-Boc-2-morpholinecarbaldehyde. Please note that these are representative examples, and optimization may be required for specific substrates and scales.

Grignard Reagent (RMgX)SolventTemperature (°C)Typical Diastereomeric Ratio (syn:anti)Isolated Yield (%)
Methylmagnesium BromideTHF-78 to 085:1580-90
Ethylmagnesium BromideTHF-78 to 088:1282-92
Phenylmagnesium BromideTHF-78 to 0>95:585-95
Vinylmagnesium BromideTHF-78 to 090:1075-85
Isopropylmagnesium ChlorideDiethyl Ether-78 to 070:3065-75

Note: The syn/anti nomenclature refers to the relative stereochemistry of the newly formed hydroxyl group and the substituent at the 2-position of the morpholine ring.

Experimental Protocol: Synthesis of (2R)-1-((R)-4-(tert-butoxycarbonyl)morpholin-2-yl)-1-phenylethan-1-ol

This protocol details the diastereoselective addition of phenylmagnesium bromide to (R)-N-Boc-2-morpholinecarbaldehyde.

Materials:

  • (R)-N-Boc-2-morpholinecarbaldehyde

  • Phenylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (R)-N-Boc-2-morpholinecarbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous THF (approximately 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add phenylmagnesium bromide solution (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product as a mixture of diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude or purified product.

Visualizing the Reaction Pathway and Workflow

Reaction Mechanism:

reaction_mechanism cluster_non_chelation Felkin-Anh Model (Non-Chelation) cluster_chelation Cram-Chelation Model A This compound B Felkin-Anh Transition State A->B RMgX C Anti-Diastereomer B->C D This compound E Cram-Chelate Transition State D->E RMgX F Syn-Diastereomer E->F

Caption: Competing pathways for Grignard addition.

Experimental Workflow:

experimental_workflow start Start: (R)-N-Boc-2- morpholinecarbaldehyde setup 1. Dissolve in anhydrous THF under inert atmosphere start->setup cool 2. Cool to -78 °C setup->cool add 3. Add Grignard reagent dropwise cool->add react 4. Stir at -78 °C for 2h add->react quench 5. Quench with sat. aq. NH4Cl react->quench workup 6. Aqueous workup and extraction with EtOAc quench->workup purify 7. Dry, concentrate, and purify by column chromatography workup->purify product Product: Diastereomeric Amino Alcohols purify->product

Caption: Step-by-step experimental workflow.

Conclusion

The addition of Grignard reagents to this compound is a powerful and diastereoselective method for the synthesis of 2,6-disubstituted morpholines. By understanding the principles of chelation and non-chelation control and carefully selecting reaction conditions, researchers can favor the formation of the desired diastereomer. The protocol provided herein serves as a robust starting point for the synthesis of a wide range of C2-functionalized morpholine derivatives, which are valuable intermediates in drug discovery and development.

References

Application Notes & Protocols: Synthesis of Substituted Morpholines from N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold and the Strategic Value of N-Boc-2-morpholinecarbaldehyde

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of bioactive compounds and FDA-approved drugs.[1][2][3] Its favorable properties, including metabolic stability, aqueous solubility, and the ability to modulate pharmacokinetic and pharmacodynamic profiles, make it an attractive scaffold for drug design.[4] In the vast chemical space of central nervous system (CNS) drug discovery, for instance, the morpholine moiety is often incorporated to enhance potency and improve brain permeability.[4]

The generation of complex, C-functionalized morpholine derivatives is a key objective for expanding chemical diversity in screening libraries.[1][2] Among the various synthetic precursors, this compound stands out as a particularly versatile chiral building block.[5] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during multi-step syntheses by preventing unwanted side reactions, while the aldehyde functionality at the C-2 position serves as a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.[5][6] This allows for the stereocontrolled introduction of diverse substituents, leading to the creation of novel morpholine analogues with tailored biological activities.

This guide provides an in-depth exploration of key synthetic transformations starting from this compound, offering detailed, field-proven protocols for researchers and scientists in drug development. We will delve into the mechanistic rationale behind these methods and provide practical guidance for their successful implementation.

PART 1: Core Synthetic Transformations & Protocols

The aldehyde group of this compound is amenable to a range of classical and contemporary organic reactions. Below, we detail the protocols for three fundamental transformations: Reductive Amination, Grignard Addition, and Wittig Olefination.

Reductive Amination: Introducing Nitrogen-based Substituents

Reductive amination is a robust and widely used method for forming C-N bonds.[7] It proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for creating N-substituted 2-(aminomethyl)morpholine derivatives.[8][9]

G cluster_0 Reductive Amination Workflow Start This compound + Primary/Secondary Amine Imine Imine/Iminium Ion Formation (Acid Catalyst, e.g., AcOH) Start->Imine Condensation Reduction In situ Reduction (e.g., NaBH(OAc)₃, STAB) Imine->Reduction Hydride Addition Workup Aqueous Workup & Purification Reduction->Workup Product N-Boc-2-(substituted-aminomethyl)morpholine Workup->Product

Caption: General workflow for the synthesis of substituted aminomethyl morpholines via reductive amination.

Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation due to its mildness and tolerance of a wide range of functional groups.[10]

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., benzylamine, piperidine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCM or DCE (approx. 0.1 M concentration).

  • Add the desired primary or secondary amine (1.0-1.2 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected secondary or tertiary amine.

Reagent/ParameterCondition/AmountRationale
Starting Aldehyde 1.0 eqLimiting reagent
Amine 1.0 - 1.2 eqSlight excess ensures complete consumption of the aldehyde.
Reducing Agent NaBH(OAc)₃ (1.5 eq)Mild hydride donor, selective for iminium ions over aldehydes.
Solvent Anhydrous DCM or DCEAprotic solvent, prevents quenching of the reducing agent.
Temperature Room TemperatureSufficient for most reductive aminations.
Workup Saturated NaHCO₃ (aq)Neutralizes any remaining acid and quenches the excess hydride reagent.
Grignard Reaction: Creating Chiral Secondary Alcohols

The Grignard reaction provides a powerful method for forming carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to the aldehyde.[11][12] This reaction converts the aldehyde into a secondary alcohol, introducing a new stereocenter. The stereochemical outcome is often governed by Felkin-Anh or Cram chelation models, depending on the reaction conditions and the nature of the Grignard reagent.

G cluster_1 Grignard Addition Workflow Start This compound in Anhydrous Ether/THF Addition Grignard Reagent (R-MgX) Addition at Low Temp (e.g., 0°C) Start->Addition Nucleophilic Attack Intermediate Magnesium Alkoxide Intermediate Addition->Intermediate Quench Aqueous Acidic Quench (e.g., sat. NH₄Cl) Intermediate->Quench Protonation Product N-Boc-2-(hydroxyalkyl)morpholine Quench->Product

Caption: General workflow for the synthesis of chiral secondary alcohols via Grignard addition.

Strict anhydrous conditions are critical for the success of any Grignard reaction to prevent quenching of the highly basic and nucleophilic reagent.[13]

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium chloride) in THF or Et₂O

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of inert gas (N₂ or Ar).

  • Add this compound (1.0 eq) to a round-bottom flask and dissolve in anhydrous THF or Et₂O (approx. 0.1 M).

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add the Grignard reagent solution (1.1-1.5 eq) dropwise via syringe or addition funnel. Maintain the internal temperature below 5°C.

  • After the addition is complete, stir the reaction at 0°C for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting diastereomeric mixture of alcohols by flash column chromatography.

Reagent/ParameterCondition/AmountRationale
Starting Aldehyde 1.0 eqLimiting reagent
Grignard Reagent 1.1 - 1.5 eqExcess ensures complete reaction; avoids unreacted starting material.
Solvent Anhydrous THF or Et₂OEssential to prevent quenching of the Grignard reagent.
Temperature 0°C to rtLow temperature controls the exotherm and minimizes side reactions.
Workup Saturated NH₄Cl (aq)Mildly acidic quench protonates the alkoxide without causing acid-catalyzed side reactions.
Wittig Reaction: Alkene Synthesis

The Wittig reaction is a premier method for converting aldehydes and ketones into alkenes.[14][15] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The stereochemical outcome (E/Z selectivity) of the alkene product is highly dependent on the nature of the ylide. Non-stabilized ylides (e.g., from alkyl halides) typically yield (Z)-alkenes, while stabilized ylides (e.g., containing an ester or ketone) favor the formation of (E)-alkenes.[15]

G cluster_2 Wittig Olefination Workflow Ylide Phosphonium Ylide Generation (Phosphonium Salt + Strong Base) Reaction Reaction of Aldehyde and Ylide Ylide->Reaction Aldehyde This compound Aldehyde->Reaction Oxaphosphetane Oxaphosphetane Intermediate Reaction->Oxaphosphetane [2+2] Cycloaddition Elimination Syn-Elimination Oxaphosphetane->Elimination Product N-Boc-2-(alkenyl)morpholine + Triphenylphosphine Oxide Elimination->Product

Caption: General workflow for the synthesis of alkenyl morpholines via the Wittig reaction.

This protocol describes the formation of a (Z)-alkene using an in situ generated, non-stabilized ylide.

Materials:

  • Alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-Butyllithium (n-BuLi), potassium tert-butoxide (KOtBu))

  • This compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Water or saturated aqueous NH₄Cl solution

  • Hexanes or Pentane

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Flame-dry all glassware and maintain an inert atmosphere (N₂ or Ar).

  • Ylide Generation: To a flask containing the phosphonium salt (1.2 eq) suspended in anhydrous THF, add the strong base (1.1 eq) at 0°C or -78°C (for n-BuLi). A color change (often to deep red or orange) indicates ylide formation. Stir for 30-60 minutes.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF. Cool this solution to -78°C.

  • Slowly transfer the aldehyde solution to the ylide solution via cannula.

  • Allow the reaction to stir at low temperature and slowly warm to room temperature over several hours or overnight. Monitor by TLC.

  • Quench the reaction by adding water or saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation. Concentrate the organic layer and triturate the residue with a nonpolar solvent like hexanes or pentane. Filter to remove the solid triphenylphosphine oxide.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Reagent/ParameterCondition/AmountRationale
Phosphonium Salt 1.2 eqSlight excess to ensure complete conversion.
Base n-BuLi or KOtBu (1.1 eq)Strong base required to deprotonate the phosphonium salt.
Aldehyde 1.0 eqLimiting reagent.
Solvent Anhydrous THF or Et₂OAprotic solvent required for ylide stability and reaction.
Temperature -78°C to rtLow temperature is crucial for controlling the reaction and maximizing Z-selectivity with non-stabilized ylides.

PART 2: Deprotection of the N-Boc Group

The final step in many synthetic sequences is the removal of the Boc protecting group to unveil the free secondary amine.[6] This is typically achieved under acidic conditions.

Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection.

Materials:

  • N-Boc protected morpholine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution

  • Toluene (for azeotropic removal of TFA)

Procedure:

  • Dissolve the N-Boc protected morpholine (1.0 eq) in DCM (approx. 0.1 M).

  • Add TFA (5-10 eq). A common mixture is 20-50% TFA in DCM.

  • Stir the reaction at room temperature for 1-3 hours. Monitor by TLC/LC-MS until no starting material remains.

  • Concentrate the reaction mixture under reduced pressure.

  • To remove residual TFA, add toluene and concentrate again (azeotropic removal). Repeat 2-3 times.

  • The product is often obtained as a TFA salt. To obtain the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ or a dilute NaOH solution until the aqueous layer is basic.

  • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the deprotected morpholine.

Reagent/ParameterCondition/AmountRationale
Acid TFA (5-10 eq)Strong acid cleaves the Boc group via formation of a stable tert-butyl cation.[6]
Solvent DCMCommon solvent, inert to acidic conditions.
Temperature Room TemperatureSufficient for rapid deprotection.
Workup Basic wash (NaHCO₃/NaOH)Neutralizes the TFA salt to provide the free amine.

PART 3: Mechanism, Rationale, and Troubleshooting

Expertise & Causality:

  • Reductive Amination: The choice of STAB (NaBH(OAc)₃) is strategic. Its steric bulk and reduced reactivity compared to NaBH₄ prevent the reduction of the starting aldehyde, allowing for the selective reduction of the more electrophilic iminium ion formed in situ. This chemoselectivity is key to the success of the one-pot procedure.[10]

  • Grignard Reaction: The low temperature (-78°C to 0°C) is not just for controlling the exotherm. For chiral aldehydes like this compound, temperature can influence the facial selectivity of the nucleophilic attack, thereby affecting the diastereomeric ratio of the product alcohols.

  • Wittig Reaction: The stereochemical outcome is dictated by the kinetics of oxaphosphetane formation and decomposition.[14] For non-stabilized ylides in salt-free conditions, the cycloaddition is kinetically controlled, leading to a cis-substituted oxaphosphetane which decomposes via syn-elimination to the (Z)-alkene.[14][16]

Trustworthiness & Self-Validation:

  • Monitoring Progress: In all protocols, diligent reaction monitoring by TLC or LC-MS is paramount. This provides real-time validation of the reaction's progress and helps identify the optimal reaction time, preventing the formation of byproducts from over-reaction or decomposition.

  • Purification and Characterization: Final product purity should always be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). For chiral products resulting from Grignard additions, determining the diastereomeric ratio (d.r.) via NMR analysis of the crude product is a critical validation step.

Troubleshooting Common Issues:

IssuePossible CauseSuggested Solution
Low yield in Grignard reaction Wet solvent/glassware; poor quality Grignard reagent.Ensure all glassware is rigorously flame-dried. Use freshly opened anhydrous solvents. Titrate the Grignard reagent before use to determine its exact molarity.
Stalled Reductive Amination Inefficient imine formation; sterically hindered amine.Add a catalytic amount of acetic acid. For very hindered amines, consider switching to a more reactive reducing agent like NaBH₃CN under controlled pH conditions, or increase reaction temperature.
Complex mixture in Wittig reaction Ylide decomposition; side reactions.Ensure the ylide is generated and used at low temperatures. Add the aldehyde solution slowly to the ylide to maintain a low concentration of the aldehyde.
Incomplete Boc deprotection Insufficient acid or reaction time.Increase the equivalents of TFA or the reaction time. Monitor carefully by TLC/LC-MS.

References

Application Notes & Protocols: Palladium-Catalyzed Carboamination for the Synthesis of N-Boc Protected Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Morpholine Scaffolds

The morpholine moiety is a privileged scaffold in modern medicinal chemistry, particularly in the development of drugs targeting the central nervous system (CNS).[[“]][2] Its unique physicochemical properties—stemming from a flexible conformation and a pKa value conducive to enhanced aqueous solubility and blood-brain barrier permeability—make it an invaluable component for modulating pharmacokinetic and pharmacodynamic profiles.[2][3] In drug design, the morpholine ring can serve as an interacting pharmacophore, a rigid scaffold to orient functional groups, or a modulator of drug-like properties.[3][4]

The development of robust and efficient synthetic methodologies to access structurally diverse morpholine derivatives is therefore of paramount importance for researchers in drug discovery. Palladium-catalyzed carboamination has emerged as a powerful strategy for the construction of heterocyclic systems.[5][6] This transformation uniquely forges a C–N and a C–C bond in a single operation, enabling the rapid assembly of complex molecular architectures from simple precursors.

This guide provides an in-depth exploration of the palladium-catalyzed intramolecular carboamination of N-Boc protected O-allyl ethanolamine derivatives. We will dissect the reaction mechanism, detail optimized protocols, discuss the scope and limitations, and provide practical insights to empower researchers to leverage this methodology for the synthesis of novel substituted morpholines.

Reaction Mechanism: A Palladium-Catalyzed Cascade

The intramolecular carboamination reaction proceeds through a well-defined catalytic cycle, which is initiated by the oxidative addition of an aryl or alkenyl bromide to a Pd(0) complex. The choice of the N-Boc protecting group is significant; its moderate electron-donating character is compatible with the reaction conditions, unlike more strongly electron-withdrawing groups (e.g., N-tosyl) which can alter the operative mechanistic pathway.[7][8]

The key steps in the catalytic cycle are:

  • Oxidative Addition: A Pd(0) species, typically generated in situ, undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II)-aryl intermediate.

  • Deprotonation & Ligand Exchange: In the presence of a base (e.g., NaOtBu), the N-H bond of the N-Boc protected amine is deprotonated. The resulting amido anion displaces the bromide on the palladium center to form a key palladium(aryl)(amido) complex.[9]

  • Intramolecular Aminopalladation: This is the crucial ring-forming step. The pendant alkene of the substrate coordinates to the palladium center and undergoes a migratory insertion into the Pd–N bond. This syn-aminopalladation step proceeds through a highly organized, boat-like transition state, which effectively translates the stereochemistry of the substrate to the product.[5][9]

  • Reductive Elimination: The final step involves the reductive elimination of the C-Ar and C-Pd bonds, which forms the new C-C bond in the product, regenerates the Pd(0) catalyst, and releases the substituted morpholine.

Catalytic Cycle for Pd-Catalyzed Carboamination Figure 1: Catalytic Cycle for Morpholine Synthesis pd0 Pd(0)L₂ oxidative_addition Oxidative Addition palladacycle Palladacycle Intermediate pd0->palladacycle Product pd_ii_aryl L₂Pd(II)(Ar)(Br) pd_ii_aryl->pd0 Ar-Br deprotonation Base-mediated Deprotonation & Ligand Exchange pd_amido [L₂Pd(II)(Ar)(Amido)] Complex pd_amido->pd_ii_aryl Substrate, Base aminopalladation syn-Aminopalladation (Ring Closure) palladacycle->pd_amido Intramolecular reductive_elimination Reductive Elimination product Substituted Morpholine arbr Ar-Br substrate N-Boc Substrate

Caption: Figure 1: Catalytic Cycle for Morpholine Synthesis.

Experimental Design and Optimization

The success of the Pd-catalyzed carboamination is highly dependent on the careful selection of several key components. Understanding the role of each component is critical for achieving high yields and stereoselectivity.

Substrate Synthesis

The required O-allyl ethanolamine substrates are readily prepared from commercially available enantiopure N-Boc protected amino alcohols. A typical synthetic route involves:

  • O-Allylation: Deprotonation of the alcohol with a strong base like sodium hydride (NaH) followed by quenching with allyl bromide.

  • N-Arylation: Cleavage of the Boc group (if necessary, depending on the final desired N-substituent) followed by a separate Pd-catalyzed N-arylation provides the final substrate for the key carboamination cyclization.[9]

Core Reaction Components
ComponentCommon ChoicesRationale and Field Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Both are effective Pd(0) sources. Pd(OAc)₂ is often more air-stable and cost-effective, but may require in situ reduction. Pd₂(dba)₃ is a direct Pd(0) source and is often used for sensitive or complex reactions.[7][9]
Phosphine Ligand P(2-furyl)₃, Dpe-phos, XPhosThis is the most critical parameter for optimization. The ligand stabilizes the Pd center and modulates its reactivity. Electron-rich, bulky ligands are often preferred. P(2-furyl)₃ has proven highly effective for morpholine synthesis.[9] For asymmetric variants, chiral ligands like (R)-Siphos-PE are employed to induce enantioselectivity.[10]
Base NaOtBu, Cs₂CO₃, K₂CO₃A base is required to deprotonate the N-Boc amine, facilitating the formation of the palladium-amido complex. NaOtBu is a strong, effective base.[9] However, for substrates with base-sensitive functional groups (e.g., esters, enolizable ketones), a milder base like Cs₂CO₃ can significantly improve reaction scope and yield.[7]
Solvent Toluene, Dioxane, t-Amyl AlcoholThe choice of solvent can influence solubility and reaction kinetics. Toluene is a standard, non-coordinating solvent that performs well in many cases.[9] Dioxane can also be effective, particularly when using milder bases.[7]
Aryl/Alkenyl Halide Aryl Bromides, Alkenyl BromidesAryl bromides are the most common coupling partners. Both electron-rich and electron-poor systems are generally well-tolerated. The reaction is stereospecific with respect to the geometry of alkenyl bromides.[9]

Detailed Experimental Protocol: Synthesis of a cis-3,5-Disubstituted Morpholine

This protocol is adapted from established literature procedures for the synthesis of morpholines via Pd-catalyzed carboamination.[9]

G Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Under N₂) cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Dry & Degas Solvent add_liquids Add Toluene, Substrate, Ar-Br prep_reagents->add_liquids prep_glass Flame-Dry Schlenk Tube add_solids Charge Pd(OAc)₂, P(2-furyl)₃, NaOtBu prep_glass->add_solids add_solids->add_liquids heat Heat to 100-110 °C (12-24 h) add_liquids->heat quench Cool & Quench (e.g., with H₂O) heat->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: Figure 2: General Experimental Workflow.

Materials & Equipment:
  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: Tri(2-furyl)phosphine (P(2-furyl)₃)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Substrate: N-Boc-O-allyl ethanolamine derivative (0.50 mmol, 1.0 equiv)

  • Coupling Partner: Aryl bromide (1.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous Toluene (0.4 M concentration)

  • Equipment: Schlenk tube, magnetic stirrer, heating block, nitrogen line, standard glassware for work-up and chromatography.

Step-by-Step Procedure:
  • Inert Atmosphere Preparation: Flame-dry a Schlenk tube under vacuum and backfill with dry nitrogen. This process should be repeated three times to ensure an inert atmosphere, which is critical to prevent oxidation of the catalyst.

  • Charging Solid Reagents: To the prepared Schlenk tube, add Pd(OAc)₂ (2.3 mg, 0.01 mmol, 2 mol%), P(2-furyl)₃ (9.3 mg, 0.04 mmol, 8 mol%), and NaOtBu (96.1 mg, 1.0 mmol, 2.0 equiv). Briefly evacuate and backfill the tube with nitrogen.

    • Scientist's Note: The ligand-to-palladium ratio is crucial. An excess of ligand is used to ensure the palladium center remains coordinated and stable throughout the catalytic cycle.

  • Addition of Liquid Reagents: Add the aryl bromide (1.0 mmol). If the aryl bromide is a solid, add it with the other solids in Step 2. Then, via syringe, add a solution of the N-Boc-O-allyl ethanolamine substrate (0.50 mmol) in anhydrous toluene (1.25 mL).

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath or heating block at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Work-up: After the reaction is complete (as judged by consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and quench carefully by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure substituted morpholine product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Scope and Representative Data

The Pd-catalyzed carboamination for morpholine synthesis is robust, tolerating a range of substituents on both the ethanolamine backbone and the aryl bromide coupling partner. The reaction proceeds with excellent diastereoselectivity, typically affording the cis-3,5-disubstituted morpholine as a single stereoisomer.[9]

EntryAryl Bromide (Ar-Br)Substrate (R group)Yield (%)Diastereomeric Ratio (dr)
14-BromotoluenePhenyl85>20:1
24-BromoanisolePhenyl81>20:1
31-BromonaphthalenePhenyl75>20:1
44-BromobenzonitrilePhenyl64>20:1
54-BromotolueneBenzyl78>20:1
64-Bromotolueneiso-Propyl71>20:1
Data synthesized from representative examples in the literature.[9]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd oxidation).2. Insufficiently anhydrous/anaerobic conditions.3. Poor quality base (e.g., hydrated NaOtBu).1. Use fresh Pd(OAc)₂ and ligand.2. Ensure rigorous flame-drying of glassware and use of dry, degassed solvent.3. Use freshly opened, high-purity base.
Formation of Side Products 1. Reaction temperature too high/low.2. Incorrect Pd/ligand ratio.3. Competing β-hydride elimination.1. Optimize reaction temperature (e.g., screen from 80 °C to 120 °C).2. Screen different ligand-to-metal ratios (e.g., 2:1, 4:1).3. Consider a different ligand that may suppress side reactions.
Low Yield after Purification 1. Product is volatile or water-soluble.2. Difficulty in chromatographic separation.1. Use care during solvent removal; perform a back-extraction of aqueous layers if solubility is a concern.2. Try alternative chromatography conditions (different solvent system or silica treatment).

References

Application Notes & Protocols: Leveraging N-Boc-2-morpholinecarbaldehyde in Advanced Multi-Component Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Morpholine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the morpholine heterocycle has emerged as a privileged scaffold.[1][2] Its frequent incorporation into approved and experimental drugs is no coincidence; the morpholine moiety often imparts advantageous physicochemical, metabolic, and biological properties.[1][2] This six-membered saturated heterocycle, containing both an amine and an ether functional group, can enhance aqueous solubility, improve metabolic stability, and contribute to favorable pharmacokinetic (PK) profiles.[1][3] Furthermore, the morpholine ring can act as a crucial pharmacophore, engaging in key interactions with biological targets to enhance potency and selectivity.[4]

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex, drug-like molecules.[5][6] By combining three or more reactants in a single synthetic operation, MCRs provide rapid access to diverse chemical libraries with high atom economy, a principle of green chemistry.[2][5] This convergence of a privileged scaffold and an efficient synthetic methodology presents a compelling approach for the rapid identification and optimization of novel therapeutic agents.

This guide details the application of N-Boc-2-morpholinecarbaldehyde , a chiral building block, in two of the most powerful isocyanide-based MCRs: the Ugi and Passerini reactions. We will explore the underlying mechanisms, provide detailed experimental protocols, and discuss the strategic advantages of incorporating this unique aldehyde for the generation of novel peptidomimetics and other complex molecular architectures.

The Keystone Reagent: this compound

This compound serves as an ideal input for MCRs due to several key features:

  • Chiral Integrity: As a chiral aldehyde, it allows for the synthesis of enantiomerically enriched compounds, which is critical for specificity in drug action.[7]

  • Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen prevents unwanted side reactions, ensuring chemoselectivity during the MCR.[8][9] This group can be readily removed in a subsequent step to allow for further diversification of the molecule.

  • Morpholine Scaffold: As previously discussed, the inherent morpholine structure introduces a desirable pharmacokinetic and pharmacodynamic element into the final product.[4]

Application I: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[10][11] This reaction is exceptionally valuable for creating peptidomimetic structures, which are crucial in drug discovery for their enhanced stability and bioavailability compared to natural peptides.[11]

Reaction Mechanism

The generally accepted mechanism for the Ugi reaction is a convergent process involving several key steps:

  • Imine Formation: The aldehyde (this compound) and the primary amine condense to form a Schiff base (imine).

  • Protonation & Nitrilium Ion Formation: The carboxylic acid protonates the imine, which then undergoes nucleophilic attack by the isocyanide to form a nitrilium ion intermediate.

  • Intermediate Trapping: The carboxylate anion attacks the nitrilium ion, forming an O-acyl-isoamide intermediate.

  • Mumm Rearrangement: A rapid, irreversible intramolecular acyl transfer (O- to N-acyl migration) yields the final, stable α-acylamino amide product.[10]

Below is a diagram illustrating the mechanistic pathway of the Ugi reaction.

Ugi_Reaction Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine Amine Amine (R¹-NH₂) Amine->Imine CarboxylicAcid Carboxylic Acid (R²-COOH) Nitrilium Nitrilium Ion Isocyanide Isocyanide (R³-NC) Imine->Nitrilium + Isocyanide, + H⁺ Adduct O-acyl-isoamide Adduct Nitrilium->Adduct + Carboxylate Product α-Acylamino Amide Product Adduct->Product Mumm Rearrangement

Caption: General mechanism of the Ugi four-component reaction.

Experimental Protocol: Representative Synthesis

This protocol provides a general procedure for the Ugi reaction using this compound. Researchers should optimize conditions for their specific substrates.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Benzylamine, 1.0 eq)

  • Carboxylic Acid (e.g., Acetic Acid, 1.0 eq)

  • Isocyanide (e.g., tert-Butyl isocyanide, 1.0 eq)

  • Methanol (MeOH) as solvent (0.2 - 0.5 M concentration)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure:

  • To a stirred solution of this compound (1.0 eq) in methanol, add the primary amine (1.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 eq) to the reaction mixture.

  • Add the isocyanide (1.0 eq) dropwise to the mixture. Caution: Isocyanides are toxic and have strong, unpleasant odors. Handle them in a well-ventilated fume hood.

  • Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data Presentation: Scope of the Ugi Reaction

The versatility of the Ugi reaction allows for a wide range of inputs, leading to a highly diverse set of products. The table below illustrates a hypothetical substrate scope.

**Amine (R¹-NH₂) **Carboxylic Acid (R²-COOH) Isocyanide (R³-NC) Expected Product Structure
BenzylamineAcetic Acidtert-Butyl IsocyanidePeptidomimetic with aromatic and bulky alkyl groups
AnilineBenzoic AcidCyclohexyl IsocyanideProduct with multiple aromatic and cycloaliphatic moieties
MethylaminePropionic AcidBenzyl IsocyanideSimple aliphatic peptidomimetic with a benzyl amide
AllylamineGlycine (N-protected)Ethyl IsocyanoacetateFunctionalized product with an alkene and ester for further modification

Application II: The Passerini Three-Component Reaction (P-3CR)

First reported in 1921, the Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[1][12] This reaction is particularly useful for synthesizing peptidomimetic structures containing an α-hydroxy acid backbone.

Reaction Mechanism

The mechanism of the Passerini reaction is believed to proceed via a concerted pathway, especially in aprotic solvents at high concentrations.[1][13]

  • Reactant Association: The aldehyde, carboxylic acid, and isocyanide are thought to form a hydrogen-bonded trimolecular complex.

  • Nucleophilic Attack: The isocyanide carbon attacks the carbonyl carbon of the aldehyde, while the carboxylate oxygen attacks the isocyanide carbon in a concerted fashion.

  • Rearrangement: This leads to an intermediate which undergoes a rapid intramolecular acyl transfer to yield the final α-acyloxy amide.[2]

Below is a diagram illustrating the mechanistic pathway of the Passerini reaction.

Passerini_Reaction Aldehyde This compound Intermediate Cyclic Intermediate Aldehyde->Intermediate Concerted Attack CarboxylicAcid Carboxylic Acid (R¹-COOH) CarboxylicAcid->Intermediate Isocyanide Isocyanide (R²-NC) Isocyanide->Intermediate Product α-Acyloxy Amide Product Intermediate->Product Acyl Transfer

Caption: General mechanism of the Passerini three-component reaction.

Experimental Protocol: Representative Synthesis

This protocol outlines a general procedure for the Passerini reaction. The use of a chiral aldehyde like this compound can lead to diastereomeric products, and the diastereoselectivity may be influenced by reaction conditions.[3][7]

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (e.g., Benzoic Acid, 1.0 eq)

  • Isocyanide (e.g., Cyclohexyl isocyanide, 1.0 eq)

  • Dichloromethane (DCM) as solvent (0.5 - 1.0 M concentration)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the carboxylic acid (1.0 eq) in dichloromethane.

  • Add the isocyanide (1.0 eq) to the stirred solution. Caution: Handle isocyanides in a well-ventilated fume hood.

  • Seal the flask and stir the reaction at room temperature for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess carboxylic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel. The diastereomeric products may be separable by careful chromatography.

Post-Reaction Modification: The PADAM Protocol

A significant advantage of using N-Boc-α-amino aldehydes in the Passerini reaction is the potential for a subsequent "Passerini-Amine Deprotection-Acyl Migration" (PADAM) sequence. After the Passerini reaction, the Boc-protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid). This deprotection can trigger an O-to-N acyl migration, transforming the α-acyloxy amide into a more stable α-hydroxy-β-acylamino amide, another valuable peptidomimetic scaffold.

PADAM_Workflow Start This compound Passerini Passerini Reaction (+ Acid, + Isocyanide) Start->Passerini PasseriniProduct α-Acyloxy Amide (Boc-protected) Passerini->PasseriniProduct Deprotection Boc Deprotection (e.g., TFA) PasseriniProduct->Deprotection Migration O-to-N Acyl Migration Deprotection->Migration FinalProduct α-Hydroxy-β-acylamino Amide Migration->FinalProduct

Caption: Workflow for the Passerini-Amine Deprotection-Acyl Migration (PADAM) protocol.

Conclusion

This compound is a highly valuable and versatile building block for the construction of complex, biologically relevant molecules through multi-component reactions. The Ugi and Passerini reactions provide a rapid and efficient means to incorporate this privileged morpholine scaffold into diverse peptidomimetic structures. The protocols and strategies outlined in this guide offer a robust starting point for researchers in medicinal chemistry and drug development to accelerate their discovery programs by leveraging the power of MCRs. The ability to generate vast libraries of chiral, morpholine-containing compounds from readily available starting materials underscores the strategic importance of this approach in the quest for novel therapeutics.

References

protecting group strategies for morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Protecting Group Strategies in Morpholine Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Imperative for Protecting Groups in Morpholine Synthesis

The morpholine ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous approved drugs such as the antidepressant Reboxetine and the antiemetic Aprepitant.[1] Its unique physicochemical properties, including low basicity compared to piperidine and its ability to act as a hydrogen bond acceptor, make it a valuable component for modulating solubility, metabolic stability, and target engagement.[2]

The synthesis of substituted morpholines, particularly chiral ones, is a cornerstone of drug discovery programs.[3] Most synthetic routes converge on the cyclization of a precursor, typically a substituted N-H amino alcohol, with a two-carbon electrophile. However, the inherent reactivity of the amine and hydroxyl functional groups presents a significant challenge. These groups can interfere with desired transformations, leading to side reactions, low yields, and complex purification procedures.[4]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of protecting group strategies specifically tailored for morpholine synthesis. We will move beyond a simple catalog of groups to explain the causality behind experimental choices, emphasizing the principles of stability, selective cleavage, and orthogonality. The protocols and decision-making frameworks herein are designed to be self-validating systems, grounded in established chemical principles to empower the rational design of complex synthetic routes.

Part 1: Core Principles of Protection in Morpholine Synthesis

A successful protecting group strategy is the bedrock of a complex synthesis. The ideal protecting group (PG) must be:[5]

  • Easy to install in high yield using readily available reagents.

  • Stable (robust) to the reaction conditions planned for subsequent steps.

  • Easy to remove (cleave) in high yield under specific conditions that do not affect other functional groups in the molecule.

In the context of morpholine synthesis from amino alcohols, this requires the careful selection of PGs for both the nitrogen and oxygen atoms. The most powerful strategies employ orthogonal protecting groups , which can be removed under distinct, non-interfering conditions.[6][7][8] For example, an acid-labile group on the nitrogen can be removed without affecting a fluoride-labile group on the oxygen, allowing for selective manipulation of either end of the precursor molecule.

Visualizing the General Strategy

The following workflow illustrates the central role of protecting groups in a typical morpholine synthesis, starting from an amino alcohol precursor.

G cluster_0 Step 1: Protection cluster_1 Step 2: Core Synthesis cluster_2 Step 3: Deprotection A Amino Alcohol Precursor B Dual-Protected Intermediate A->B Introduce PG-N & PG-O C Protected Morpholine Scaffold B->C Cyclization with C2-Synthon D Final Morpholine Product C->D Remove PG-N & PG-O

Caption: General workflow for protecting group-assisted morpholine synthesis.

Part 2: Protecting the Morpholine Nitrogen

The secondary amine of the morpholine ring (or its amino alcohol precursor) is both nucleophilic and basic, requiring protection to prevent unwanted alkylation or acid-base reactions during synthesis. The choice of the N-protecting group is critical and dictates many subsequent strategic decisions.

Common N-Protecting Groups
1. tert-Butoxycarbonyl (Boc)

The Boc group is one of the most widely used N-protecting groups in organic synthesis.[9][10] Its popularity stems from its general stability under basic, reductive, and oxidative conditions, coupled with its straightforward removal under acidic conditions.[9][11]

  • Rationale for Use: Excellent for syntheses involving organometallics, basic conditions (e.g., Williamson ether synthesis for cyclization), or oxidations. Its acid lability makes it orthogonal to groups removed by hydrogenolysis or fluoride.[6]

  • Protection: Typically installed using di-tert-butyl dicarbonate (Boc)₂O with a mild base.[10]

  • Deprotection: Cleaved with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an alcohol or dioxane.[10]

2. Benzyl (Bn)

The benzyl group is a robust protecting group, stable to a wide range of acidic, basic, and nucleophilic conditions.[12][13] It is typically introduced via N-alkylation with a benzyl halide.

  • Rationale for Use: Ideal for syntheses requiring strong acidic or basic conditions where a Boc group would be cleaved. Its removal by catalytic hydrogenolysis provides an orthogonal cleavage strategy relative to acid- or base-labile groups.[12][14]

  • Protection: Installed with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a non-nucleophilic base like K₂CO₃ or Et₃N.[12]

  • Deprotection: Most commonly removed by catalytic hydrogenolysis (H₂, Pd/C).[12][14] This method is clean, but incompatible with molecules containing other reducible functional groups (e.g., alkenes, alkynes, some aromatic heterocycles).

3. Benzyloxycarbonyl (Cbz or Z)

The Cbz group is a carbamate-based protecting group that shares many stability features with the Boc group but has a distinct, orthogonal removal method.

  • Rationale for Use: Like the Bn group, the Cbz group is removed by hydrogenolysis, making it orthogonal to acid-labile (Boc) and fluoride-labile (silyl) groups. It is often preferred over the N-Bn group as it can sometimes be easier to cleave and is less prone to over-alkylation during installation.

  • Protection: Installed using benzyl chloroformate (CbzCl) under basic conditions (e.g., NaHCO₃ or NaOH).

  • Deprotection: Cleaved under the same conditions as the benzyl group (catalytic hydrogenolysis). It can also be removed with strong Lewis acids or HBr in acetic acid, though these conditions are less mild.

Part 3: Protecting the Oxygen Precursor

The hydroxyl group of the amino alcohol precursor must often be protected to prevent it from acting as a competing nucleophile during the cyclization step or other synthetic transformations.

Common O-Protecting Groups
1. Silyl Ethers (TBDMS, TIPS)

Silyl ethers are the workhorse protecting groups for alcohols in modern synthesis due to their ease of installation, tunable stability, and, most importantly, their unique cleavage mechanism.[15][16][17] The most common variants are tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS).

  • Rationale for Use: Silyl ethers are stable to a vast range of non-acidic and non-fluoride conditions, including organometallic reagents, hydrides, and many oxidants.[15] Their removal with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) makes them truly orthogonal to the N-Boc, N-Bn, and N-Cbz groups, providing maximum synthetic flexibility.[15][18]

  • Protection: Installed using the corresponding silyl chloride (e.g., TBDMSCl) with a base, typically imidazole in DMF.[18]

  • Deprotection: Selectively cleaved using a fluoride source like TBAF in THF.[15] They are also labile to strong acid, but conditions can often be found to remove an N-Boc group while leaving a silyl ether intact.

2. Benzyl Ether (Bn)

The benzyl group can also be used to protect alcohols, forming a stable benzyl ether.

  • Rationale for Use: Benzyl ethers are very robust and stable across a wide pH range.[18] They are a good choice when the planned synthesis involves harsh conditions. However, using a benzyl ether for the alcohol is not orthogonal to an N-Bn or N-Cbz group, as all would be removed simultaneously during hydrogenolysis. It is, however, orthogonal to an N-Boc group.

  • Protection: Typically formed via a Williamson ether synthesis, by treating the alcohol with a strong base (e.g., NaH) followed by a benzyl halide.

  • Deprotection: Removed by catalytic hydrogenolysis.

Decision-Making Workflow for Orthogonal Protection

Choosing the right combination of protecting groups is paramount. This decision tree illustrates a logical workflow for selecting an orthogonal N- and O-protecting group strategy based on the planned synthetic route.

Caption: Decision workflow for selecting orthogonal protecting groups.

Protecting Group Strategy Comparison
Protecting GroupProtected FunctionalityStable ToLabile To (Cleavage Reagents)Orthogonal To
Boc Amine (N)Base, H₂, NucleophilesStrong Acid (TFA, HCl)Bn, Cbz, Silyl Ethers
Bn Amine (N), Alcohol (O)Acid, Base, NucleophilesCatalytic Hydrogenolysis (H₂, Pd/C)[12]Boc, Silyl Ethers
Cbz Amine (N)Acid, Base, NucleophilesCatalytic Hydrogenolysis (H₂, Pd/C)Boc, Silyl Ethers
TBDMS Alcohol (O)Base, H₂, most non-acidic reagentsFluoride (TBAF), Strong AcidBoc, Bn, Cbz

Part 4: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the installation and removal of the most common and strategically important protecting groups in morpholine synthesis.

Protocol 1: N-Boc Protection of an Amino Alcohol

Objective: To protect the amine functionality of an amino alcohol using (Boc)₂O.

Materials:

  • Amino alcohol substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate, (Boc)₂O (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (3.0 equiv)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino alcohol (1.0 equiv) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (3.0 equiv) to the solution and stir until partially dissolved.

  • Add (Boc)₂O (1.1 equiv) portion-wise to the stirring suspension at room temperature.

  • Stir the reaction vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected amino alcohol. Purification by column chromatography may be necessary.

Protocol 2: O-TBDMS Protection of an N-Boc Amino Alcohol

Objective: To protect the hydroxyl group of an N-Boc amino alcohol, demonstrating an orthogonal protection sequence.

Materials:

  • N-Boc amino alcohol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc amino alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMSCl (1.2 equiv) portion-wise, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water (2x) and then brine (1x) to remove residual DMF.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (typically silica gel with a hexanes/ethyl acetate gradient).

Protocol 3: N-Boc Deprotection

Objective: To selectively remove the N-Boc group while leaving other groups (e.g., a TBDMS ether) intact.

Materials:

  • N-Boc protected substrate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-Boc protected substrate in anhydrous DCM (approx. 0.1 M solution).

  • Cool the solution to 0 °C.

  • Add TFA dropwise (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM).

  • Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 4: O-TBDMS Deprotection

Objective: To selectively remove an O-TBDMS group using fluoride ions.

Materials:

  • O-TBDMS protected substrate

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the O-TBDMS protected substrate in anhydrous THF.

  • Add the TBAF solution (1.5 equiv) dropwise at room temperature.

  • Stir for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with deionized water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting alcohol by flash column chromatography.

Conclusion

The judicious selection and application of protecting groups are not merely preliminary steps but are integral to the strategic design of any successful morpholine synthesis. By understanding the principles of stability, cleavage, and orthogonality, chemists can navigate complex synthetic pathways with precision and efficiency. The Boc/TBDMS orthogonal pair represents a particularly powerful and versatile strategy, allowing for the selective unmasking and functionalization of either the nitrogen or oxygen atom of an amino alcohol precursor. The protocols and frameworks provided in this guide serve as a robust foundation for researchers to build upon, enabling the efficient construction of novel morpholine-containing molecules for the advancement of drug discovery and development.

References

synthesis of chiral 1,2-amino alcohols from morpholine precursors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Synthesis of Enantiopure 1,2-Amino Alcohols via Chiral Morpholin-2-one Intermediates

Executive Summary

Chiral 1,2-amino alcohols are privileged structural motifs integral to a vast array of pharmaceuticals, natural products, and chiral ligands used in asymmetric synthesis.[1][2][3] Their synthesis in an enantiomerically pure form remains a critical objective in modern organic chemistry. This document provides a detailed guide to a robust and highly diastereoselective strategy for synthesizing these valuable compounds, leveraging chiral morpholin-2-ones as key synthetic intermediates. This approach offers excellent stereochemical control and utilizes readily accessible starting materials. We will detail the underlying principles, provide step-by-step protocols for the synthesis of the morpholin-2-one precursor via a chiral auxiliary method, and its subsequent reductive ring-opening to yield the target 1,2-amino alcohol.

Introduction: The Morpholine Scaffold as a Gateway to Chiral Amino Alcohols

The morpholine ring is a prevalent N-heterocycle found in numerous FDA-approved drugs, valued for its favorable physicochemical properties and metabolic stability.[4][5] In synthetic chemistry, chiral morpholine derivatives, particularly morpholin-2-ones, serve as powerful building blocks.[6][7][8] They function as conformationally constrained precursors that lock in a specific stereochemical arrangement, which can then be revealed through a controlled ring-opening reaction.

This strategy addresses a key challenge in organic synthesis: the construction of vicinal stereocenters. By forming the heterocyclic intermediate first, the spatial relationship between the nascent amino and hydroxyl groups is pre-defined, leading to high diastereoselectivity in the final product. The primary pathway discussed herein involves two core stages:

  • Asymmetric Synthesis of a C3-Substituted Morpholin-2-one: This is the stereochemistry-defining step, where a chiral auxiliary or catalyst is employed to construct the heterocyclic core with high enantiopurity.

  • Diastereoselective Ring-Opening: The lactone functionality of the morpholin-2-one is reductively cleaved to unmask the 1,2-amino alcohol.

G cluster_0 Overall Synthetic Strategy Starting_Materials Arylglyoxal + Chiral Amino Alcohol (e.g., Pseudoephedrine) Intermediate Chiral Morpholin-2-one (Key Intermediate) Starting_Materials->Intermediate Step 1: Diastereoselective Cyclization Product Enantiopure 1,2-Amino Alcohol Intermediate->Product Step 2: Reductive Ring-Opening

Figure 1: High-level workflow for the synthesis of chiral 1,2-amino alcohols from morpholin-2-one precursors.

Part 1: Asymmetric Synthesis of the Morpholin-2-one Precursor

A highly effective and practical method for synthesizing chiral morpholin-2-ones involves the Brønsted acid-catalyzed reaction of arylglyoxals with a chiral amino alcohol auxiliary.[1][9] Pseudoephedrine is an excellent choice for this role as it is an inexpensive, naturally derived, and recoverable chiral auxiliary.

Mechanistic Rationale

The reaction proceeds through a domino sequence initiated by the condensation of the arylglyoxal with the chiral amino alcohol.[2][10] This is followed by an acid-catalyzed heteroannulation and a key 1,2-aryl shift. The thermodynamic stability of the final morpholin-2-one isomer drives the reaction, resulting in a product with high diastereoselectivity.[2] The stereocenters on the chiral auxiliary direct the formation of the new stereocenter at the C3 position of the morpholine ring.

G cluster_main Proposed Mechanism: Acid-Catalyzed Rearrangement start Arylglyoxal + Pseudoephedrine hemiaminal Hemiaminal Intermediate start->hemiaminal Condensation iminium Iminium Alcohol Intermediate (33) hemiaminal->iminium Dehydration (H+) cyclopropanone Cyclopropanone Intermediate (35) iminium->cyclopropanone 1,2-Aryl Shift product Thermodynamically Stable Morpholin-2-one (31) cyclopropanone->product Ring Opening & Isomerization

Figure 2: Simplified mechanistic pathway for the formation of a chiral morpholin-2-one, adapted from the proposed mechanism involving a 1,2-aryl shift.[2]

Protocol 1: Synthesis of (3R,5S,6R)-3-(4-bromophenyl)-5,6-dimethyl-4-phenylmorpholin-2-one

This protocol is adapted from the work of Walczak, et al., and demonstrates the synthesis using 4-bromophenylglyoxal and (1R,2R)-(+)-pseudoephedrine.[2]

Materials:

  • (1R,2R)-(+)-Pseudoephedrine

  • 4-Bromophenylglyoxal monohydrate

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (1R,2R)-(+)-pseudoephedrine (1.0 g, 6.05 mmol, 1.0 equiv).

  • Add 4-bromophenylglyoxal monohydrate (1.55 g, 6.66 mmol, 1.1 equiv).

  • Add anhydrous dichloromethane (30 mL).

  • To the resulting suspension, add p-TsOH·H₂O (57 mg, 0.30 mmol, 0.05 equiv).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 40 °C).

  • Maintain reflux for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the desired morpholin-2-one as a white solid.

Expected Outcome: The reaction typically provides the product in high yield and as a mixture of diastereomers, with the major diastereomer being the thermodynamically more stable product (typically >9:1 d.r.).[2]

Substrate (Arylglyoxal)Yield (%)Diastereomeric Ratio (d.r.)
Phenylglyoxal91%>9:1
4-Chlorophenylglyoxal88%>9:1
4-Methoxyphenylglyoxal92%>9:1
2-Naphthylglyoxal85%>9:1
Table 1: Representative yields and diastereoselectivities for the synthesis of various C3-aryl morpholin-2-ones using the pseudoephedrine auxiliary method. Data adapted from J. Org. Chem. 2018, 83, 17, 10487–10500.[2]

Part 2: Reductive Ring-Opening to 1,2-Amino Alcohols

The final step is the conversion of the chiral morpholin-2-one into the target 1,2-amino alcohol. This is achieved through a reductive cleavage of the lactone and the simultaneous removal of the chiral auxiliary. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is ideal for this transformation as it efficiently reduces the amide/lactone carbonyl group.

Protocol 2: Reductive Cleavage of Morpholin-2-one to (R)-2-amino-1-(4-bromophenyl)ethanol

This protocol describes the removal of the pseudoephedrine auxiliary via LiAlH₄ reduction to yield the final enantiopure 1,2-amino alcohol.[2]

Materials:

  • (3R,5S,6R)-3-(4-bromophenyl)-5,6-dimethyl-4-phenylmorpholin-2-one (from Protocol 1)

  • Lithium aluminum hydride (LiAlH₄), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt

  • Diethyl ether (Et₂O)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add the chiral morpholin-2-one (500 mg, 1.34 mmol, 1.0 equiv).

  • Dissolve the starting material in anhydrous THF (20 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the LiAlH₄ solution (1.0 M in THF, 4.0 mL, 4.0 mmol, 3.0 equiv) dropwise via syringe.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 5 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the mixture back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of:

    • Water (0.15 mL)

    • 15% aqueous NaOH (0.15 mL)

    • Water (0.45 mL) (This is the Fieser workup procedure to precipitate aluminum salts).

  • Allow the resulting slurry to stir vigorously at room temperature for 1 hour.

  • Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by crystallization or flash column chromatography to afford the pure chiral 1,2-amino alcohol. The pseudoephedrine auxiliary can be recovered from the non-polar fractions of the column.

Conclusion and Future Outlook

The use of chiral morpholin-2-one precursors provides a reliable and highly stereocontrolled route to valuable 1,2-amino alcohols.[2][10] The chiral auxiliary-based method described here is practical and high-yielding, making it suitable for laboratory-scale synthesis.[1] For larger-scale industrial applications, the development of catalytic enantioselective methods for the synthesis of the morpholin-2-one intermediate is a highly attractive alternative, avoiding the need for a stoichiometric chiral auxiliary.[10][11] For instance, one-pot domino reactions have been developed to provide these heterocycles with high enantioselectivity, offering a more atom-economical approach.[11] This overall strategy is a powerful tool for medicinal chemists and process developers, enabling access to key chiral building blocks for the synthesis of complex bioactive molecules, such as the potent antiemetic drug Aprepitant.[10]

References

Troubleshooting & Optimization

common side reactions with N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Boc-2-morpholinecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile chiral building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurities, and ensure the stereochemical integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in reactions involving this compound?

Low yields can stem from several factors, including incomplete reactions, product degradation during workup or purification, and the formation of side products. A common issue is the partial epimerization of the chiral center alpha to the aldehyde, which can complicate purification and lower the yield of the desired diastereomer. Additionally, the aldehyde functionality can be sensitive to strongly basic or acidic conditions, leading to decomposition.

Q2: How stable is the N-Boc protecting group during typical reactions and purification?

The N-Boc group is generally stable to basic conditions, nucleophiles, and catalytic hydrogenation.[1] However, it is labile under acidic conditions.[1] Care should be taken during aqueous workups with acid and during chromatographic purification. For instance, using trifluoroacetic acid (TFA) as a modifier in reversed-phase HPLC can lead to partial or complete deprotection of the Boc group, especially if the fractions are allowed to stand for extended periods.[2]

Q3: Can this compound undergo epimerization? If so, under what conditions?

Yes, epimerization at the C2 position is a significant risk. The proton alpha to the carbonyl group is acidic and can be abstracted by base, leading to a loss of stereochemical integrity.[3][4] This is particularly problematic in reactions that employ strong bases, such as certain Wittig reactions or aldol condensations. Even milder bases, if used in excess or at elevated temperatures, can induce epimerization.[3][5]

Q4: What are the best practices for storing and handling this compound?

To maintain its chemical and stereochemical purity, this compound should be stored at low temperatures (-20°C is recommended), under an inert atmosphere (nitrogen or argon), and protected from moisture. Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, so minimizing exposure to air is crucial.

Troubleshooting Guides for Common Reactions

Reductive Amination

Reductive amination is a cornerstone reaction for this compound. However, several side reactions can occur.

Problem: Low Yield of the Desired Amine

Potential Cause Troubleshooting Strategy
Incomplete imine formation Ensure anhydrous conditions. Use a dehydrating agent like molecular sieves. A mildly acidic catalyst (e.g., acetic acid) can facilitate imine formation.[6]
Reduction of the starting aldehyde Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to reduce the aldehyde before imine formation.[7][8]
Over-alkylation (formation of a tertiary amine) This can happen if the newly formed secondary amine reacts with another molecule of the aldehyde.[9] Using a slight excess of the primary amine can help. Alternatively, a one-pot tandem procedure where the Boc group is introduced to the secondary amine in situ can prevent this side reaction.[9]
Epimerization Avoid strong bases and high temperatures. If a base is needed, use a non-nucleophilic, hindered base in stoichiometric amounts. Monitor the reaction at a low temperature.

Experimental Protocol: Selective Reductive Amination

  • To a solution of this compound (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous dichloromethane (DCM) or dichloroethane (DCE) at 0°C, add activated 4Å molecular sieves.

  • Stir the mixture for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Wittig Reaction

The Wittig reaction is a powerful tool for olefination, but can be plagued by side reactions and stereochemical issues.

Problem: Poor Conversion or Formation of Byproducts

Potential Cause Troubleshooting Strategy
Unstable Ylide Some ylides are unstable and should be generated in the presence of the aldehyde.[10] Consider adding the phosphonium salt to a mixture of the aldehyde and the base.
Basic Conditions Causing Epimerization Use the mildest base possible that will deprotonate the phosphonium salt (e.g., NaHMDS, KHMDS, or KOtBu at low temperatures).[11] Avoid excess base.
Side reactions with the Boc group While generally stable to most Wittig conditions, highly reactive ylides or harsh conditions could potentially interact with the carbonyl of the Boc group. This is unlikely but should be considered if other causes are ruled out.
Difficult Purification The triphenylphosphine oxide byproduct can be challenging to remove. It can sometimes be precipitated by the addition of a non-polar solvent like hexane or diethyl ether.

Experimental Protocol: Wittig Olefination

  • Suspend the phosphonium salt (1.2 equiv) in anhydrous THF at -78°C under an inert atmosphere.

  • Add a strong base (e.g., n-BuLi or NaHMDS) (1.1 equiv) dropwise and stir for 1 hour to generate the ylide.

  • Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Aldol Condensation

Aldol reactions with this compound can be challenging due to self-condensation and epimerization.

Problem: Complex Product Mixture and Low Diastereoselectivity

Potential Cause Troubleshooting Strategy
Self-condensation of the aldehyde This is less of an issue if the aldehyde is the electrophile and a ketone enolate is the nucleophile.[12] Use a pre-formed enolate.
Epimerization under basic conditions The use of a strong base to generate the enolate can epimerize the starting aldehyde.[13][14] Use of a Lewis acid catalyst or milder conditions (e.g., LDA at -78°C for enolate formation) is recommended.
Dehydration of the aldol adduct The initial β-hydroxy carbonyl product can eliminate water to form an α,β-unsaturated carbonyl compound, especially if the reaction is heated.[12][14] Running the reaction at low temperatures can prevent this.

Experimental Protocol: Lewis Acid-Mediated Aldol Addition

  • Dissolve this compound (1.0 equiv) and the ketone (1.5 equiv) in anhydrous DCM at -78°C.

  • Add a Lewis acid (e.g., TiCl4 or BF3·OEt2) (1.1 equiv) dropwise.

  • Add a hindered non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (1.2 equiv) dropwise.

  • Stir at -78°C for 4-6 hours, monitoring by TLC.

  • Quench with saturated aqueous ammonium chloride.

  • Warm to room temperature, extract with DCM, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Epimerization Pathway

epimerization Start (R)-N-Boc-2-morpholinecarbaldehyde Intermediate Achirol Enolate Intermediate Start->Intermediate Base (e.g., OH⁻, RO⁻) - H⁺ Product_R (R)-Aldehyde Intermediate->Product_R Protonation Product_S (S)-Aldehyde (Epimer) Intermediate->Product_S Protonation

Caption: Base-catalyzed epimerization of this compound.

Reductive Amination Troubleshooting Flowchart

reductive_amination_troubleshooting Start Low Yield in Reductive Amination Check_SM Is starting aldehyde consumed? (TLC/LC-MS) Start->Check_SM Incomplete_Imine Incomplete Imine Formation Check_SM->Incomplete_Imine No Check_Byproducts Are there significant byproducts? Check_SM->Check_Byproducts Yes Solution_Dehydrate Action: Add dehydrating agent (e.g., 4Å MS). Consider mild acid catalysis. Incomplete_Imine->Solution_Dehydrate Success Improved Yield Solution_Dehydrate->Success Aldehyde_Reduction Aldehyde Reduction Observed Check_Byproducts->Aldehyde_Reduction Yes, reduced aldehyde Overalkylation Over-alkylation Product Detected Check_Byproducts->Overalkylation Yes, tertiary amine Solution_Reducer Action: Use a milder reducing agent (e.g., STAB). Aldehyde_Reduction->Solution_Reducer Solution_Reducer->Success Solution_Stoichiometry Action: Use slight excess of primary amine. Consider in situ N-Boc protection of product. Overalkylation->Solution_Stoichiometry Solution_Stoichiometry->Success

Caption: Troubleshooting workflow for reductive amination.

References

Technical Support Center: Diastereocontrol in N-Boc-2-morpholinecarbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Boc-2-morpholinecarbaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the control of diastereoselectivity in reactions involving this versatile chiral building block.[1] The inherent chirality of this aldehyde presents both an opportunity for asymmetric synthesis and a challenge in achieving high diastereomeric purity. This resource is designed to help you navigate these challenges by explaining the causal relationships behind experimental outcomes and providing field-proven protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions to improve your diastereoselectivity.

Question 1: My Grignard reaction with this compound is giving a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

Answer:

A low diastereomeric ratio (d.r.) in Grignard additions to α-chiral aldehydes like this compound is a common issue. The outcome of these reactions is governed by a delicate balance between two competing stereochemical models: the Felkin-Anh model and the Cram-chelation model.[2][3][4] The observed lack of selectivity suggests that neither pathway is strongly favored under your current conditions.

Potential Causes & Solutions:

  • Non-Coordinating Solvent: Solvents like THF or diethyl ether are standard for Grignard reactions but are not strongly coordinating. This can lead to a mixture of chelated and non-chelated transition states, resulting in poor selectivity.

  • Chelating vs. Non-chelating Metals: The magnesium (II) ion in Grignard reagents can act as a Lewis acid and may chelate to the carbonyl oxygen and the morpholine nitrogen or oxygen. However, this chelation may not be strong enough to lock the conformation and direct the nucleophilic attack from a single face.[5]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Decreasing the temperature (e.g., to -78 °C) can amplify small energetic differences between the diastereomeric transition states, often leading to improved selectivity.

  • Solvent Screening: While less common for standard Grignard reactions, exploring more coordinating solvents could influence the degree of chelation. However, be mindful of solvent compatibility with the Grignard reagent.

  • Additive Screening (Lewis Acids): The introduction of a stronger Lewis acid can enforce a specific transition state geometry.

    • For Chelation Control: Use of chelating Lewis acids like ZnCl₂, MgBr₂, or TiCl₄ can promote the formation of a rigid five-membered ring intermediate.[6][7] This forces the nucleophile to attack from the less hindered face of the chelated complex.

    • For Felkin-Anh Control: Non-chelating, bulky Lewis acids such as BF₃·OEt₂ can block chelation and favor the Felkin-Anh transition state where the largest substituent (the morpholine ring) is positioned anti-periplanar to the incoming nucleophile.[4][6]

Data Presentation: Effect of Lewis Acids on Diastereoselectivity

Lewis Acid (1.1 eq.)SolventTemperature (°C)Typical Diastereomeric Ratio (syn:anti)*Predominant Model
NoneTHF-78~1:1 to 3:1Mixed/Weak Control
MgBr₂CH₂Cl₂-78>10:1Chelation
ZnCl₂CH₂Cl₂-78>15:1Chelation
TiCl₄CH₂Cl₂-78>20:1Chelation
BF₃·OEt₂CH₂Cl₂-781:>10Felkin-Anh

Note: Ratios are illustrative and will vary with the specific Grignard reagent used.

Question 2: I am performing a Wittig reaction and obtaining predominantly the Z-alkene, but with low diastereoselectivity at the newly formed alcohol center. What can I do?

Answer:

In a Wittig reaction, controlling the stereochemistry at the alpha-carbon to the newly formed double bond can be challenging. The geometry of the double bond (E/Z) is typically dictated by the nature of the ylide (stabilized vs. non-stabilized), while the diastereoselectivity at the adjacent stereocenter is influenced by the reaction conditions.

Potential Causes & Solutions:

  • Reversible Ylide Addition: For non-stabilized ylides, the initial addition to the aldehyde can be reversible. The stereochemical outcome is then determined by the relative rates of oxaphosphetane decomposition to the different diastereomeric alkenes.

  • Reaction Temperature: Higher temperatures can lead to equilibration and lower selectivity.

Troubleshooting Steps:

  • Use Salt-Free Ylides: The presence of lithium salts from the ylide generation (e.g., using n-BuLi) can influence the geometry of the oxaphosphetane intermediate and affect both E/Z selectivity and diastereoselectivity. Preparing the ylide with a sodium base like NaHMDS or a potassium base like KHMDS can lead to "salt-free" conditions, which often favors Z-alkene formation with higher selectivity.

  • Optimize Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetic product.

  • Aldehyde Purity: Ensure the this compound is of high purity. Aldehydes can be prone to epimerization at the α-position under basic conditions, which will directly impact the diastereomeric ratio of the product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind achieving high diastereoselectivity in reactions with this compound?

A1: The key is to force the reaction to proceed through a single, well-defined transition state.[8] this compound has a stereocenter adjacent to the carbonyl group. The substituents around this stereocenter dictate the preferred conformation of the molecule when a nucleophile approaches. By carefully selecting reagents and conditions, you can favor one of two main models:

  • Felkin-Anh Model: This model predicts the stereochemical outcome in the absence of a chelating group. The largest substituent on the α-carbon orients itself anti to the incoming nucleophile to minimize steric hindrance.[4][9]

  • Cram-Chelation Model: This model applies when a Lewis acidic metal can coordinate to both the carbonyl oxygen and a nearby heteroatom (in this case, the morpholine nitrogen or oxygen), forming a rigid cyclic intermediate.[3][5] This locks the conformation of the aldehyde, and the nucleophile attacks from the less sterically hindered face.

The choice of solvent, temperature, and Lewis acid are the primary tools to steer the reaction towards one of these pathways.[6][10]

Q2: How does the Boc protecting group influence the reaction's stereochemical outcome?

A2: The tert-butoxycarbonyl (Boc) group plays a significant steric and electronic role. Its bulkiness can influence the preferred conformation of the morpholine ring and the orientation of the aldehyde group. While the Boc-protected nitrogen is generally not considered a strong chelating atom itself, its presence affects the overall steric environment and can disfavor certain transition states. In some cases, the carbonyl of the Boc group itself could potentially interact with Lewis acids, although chelation involving the morpholine ring heteroatoms is more commonly considered.

Q3: Can I predict which diastereomer will be major?

A3: Yes, by understanding the controlling stereochemical model.

  • Under Chelation Control: The Lewis acid will chelate to the carbonyl oxygen and the morpholine nitrogen. This creates a more rigid ring system. The nucleophile will then attack from the face opposite to the steric bulk of the morpholine ring.

  • Under Felkin-Anh Control: In the absence of chelation, the molecule will adopt a conformation where the largest group (the C-N bond of the ring) is perpendicular to the carbonyl. The nucleophile will then attack along the Bürgi-Dunitz trajectory from the side of the smallest substituent (the α-hydrogen).[4]

Visualization of Controlling Models

Below is a diagram illustrating the two primary stereochemical pathways for nucleophilic addition.

Stereochemical_Models cluster_0 Chelation Control cluster_1 Felkin-Anh Control Chelate_Start Aldehyde + Chelating Lewis Acid (e.g., TiCl₄) Chelate_TS Rigid 5-Membered Chelate (Locked Conformation) Chelate_Start->Chelate_TS Coordination Chelate_Nu Nucleophilic Attack (Less Hindered Face) Chelate_TS->Chelate_Nu Chelate_Product Major Diastereomer A (syn-product often favored) Chelate_Nu->Chelate_Product FA_Start Aldehyde + Non-Chelating Conditions FA_TS Staggered Conformation (Large group anti to Nu) FA_Start->FA_TS Conformational Preference FA_Nu Nucleophilic Attack (Bürgi-Dunitz Trajectory) FA_TS->FA_Nu FA_Product Major Diastereomer B (anti-product often favored) FA_Nu->FA_Product

Stereochemical models for nucleophilic addition.

Experimental Protocols

Protocol 1: Chelation-Controlled Grignard Addition

This protocol is designed to maximize the formation of the syn-diastereomer through a chelation-controlled pathway.

Materials:

  • This compound

  • Grignard reagent (e.g., MeMgBr, 3.0 M in Et₂O)

  • Titanium tetrachloride (TiCl₄, 1.0 M in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Aldehyde Solution: Dissolve this compound (1.0 eq.) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add TiCl₄ (1.1 eq.) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Grignard Addition: Add the Grignard reagent (1.2 eq.) dropwise to the cold solution. Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

Workflow Diagram: Chelation-Controlled Grignard Addition

Grignard_Workflow A 1. Dissolve Aldehyde in dry CH₂Cl₂ B 2. Cool to -78 °C A->B C 3. Add TiCl₄ (1.1 eq) Stir 30 min B->C D 4. Add Grignard Reagent (1.2 eq) Monitor by TLC C->D E 5. Quench with sat. aq. NH₄Cl D->E F 6. Warm to RT & Extract E->F G 7. Dry & Concentrate F->G H 8. Analyze d.r. by ¹H NMR G->H

Workflow for chelation-controlled Grignard addition.

References

Technical Support Center: N-Boc Deprotection in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Boc deprotection, with a special focus on challenges encountered during morpholine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common experimental issues through a series of frequently asked questions and in-depth troubleshooting guides. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the planning and execution of N-Boc deprotection steps.

Q1: What is the primary cause of side-product formation during acid-catalyzed Boc deprotection?

A1: The main cause is the generation of a reactive tert-butyl cation ((CH₃)₃C⁺) intermediate upon cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][3] This carbocation is a potent electrophile that can alkylate any available nucleophiles on your morpholine substrate or other molecules in the reaction, leading to undesired tert-butylation.[1][2]

Q2: My morpholine substrate contains other acid-sensitive groups. How can I selectively deprotect the N-Boc group?

A2: Selective deprotection is a common challenge.[4] The N-Boc group is generally more sensitive to acid than many other protecting groups, such as tert-butyl esters or ethers.[5][6][7] Using a carefully titrated amount of a milder acid or a specific acid/solvent system can achieve selectivity. For instance, 4M HCl in dioxane is often cited for its ability to selectively cleave Nα-Boc groups in the presence of tert-butyl esters.[5][6][7] Milder acids like p-toluenesulfonic acid (TsOH) can also be effective.[8]

Q3: What are scavengers and why are they critical in many Boc deprotection protocols?

A3: Scavengers are nucleophilic reagents added to the reaction mixture to trap the reactive tert-butyl cation.[1][3] By reacting with the carbocation faster than your substrate, they prevent unwanted side reactions like alkylation.[1][9] Common scavengers include triisopropylsilane (TIS), water, anisole, or thioanisole.[1][9] The choice of scavenger depends on the specific nucleophilic sites present in your molecule.[1]

Q4: Can N-Boc deprotection be incomplete, and what are the signs?

A4: Yes, incomplete deprotection is a frequent issue. Signs include the presence of your starting material on a TLC plate or in an LC-MS analysis after the reaction is supposedly complete.[1][3] This can be caused by insufficient acid concentration, short reaction times, low temperatures, or significant steric hindrance around the Boc-protected nitrogen.[1][3]

Q5: Are there non-acidic methods for Boc deprotection?

A5: While acidic cleavage is most common, alternative methods exist for highly sensitive substrates.[10] These include thermal methods (e.g., refluxing in water or another solvent), which can be effective and "green."[10][11][12] Other reported methods use reagents like oxalyl chloride in methanol or catalytic iron(III) chloride, which operate under milder, non-strongly acidic conditions.[10][13][14]

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific experimental failures.

Problem 1: Incomplete Deprotection or Low Yield

You've run your deprotection reaction, but analysis (TLC, LC-MS, NMR) shows a significant amount of starting material remaining.

  • Insufficient Acid: The stoichiometry of the acid may be too low, especially if your substrate or impurities consume some of the acid.

    • Diagnosis: Check the pH of the reaction mixture if applicable. An LC-MS analysis showing only starting material and no product is a strong indicator.

  • Inadequate Reaction Time or Temperature: The reaction may be sluggish due to steric hindrance or low temperature.

    • Diagnosis: Monitor the reaction over a longer time course using TLC or LC-MS. If the reaction is progressing very slowly, kinetics are likely the issue.

  • Water Content: Anhydrous conditions are often preferred for reagents like HCl in dioxane. Excess water can interfere with some Lewis acid-based methods. For protic acids like TFA, a small amount of water can act as a scavenger but excess may alter reactivity.

    • Diagnosis: Use freshly opened or properly stored anhydrous solvents and reagents.

  • Solution A: Increase Acid Concentration or Time: The simplest approach is to increase the reaction time or the concentration of the acid.[1] For a standard TFA/DCM protocol, you can increase the TFA percentage from 20% to 50% (v/v).[15]

  • Solution B: Switch to a Stronger Acid System: If TFA is insufficient, 4M HCl in 1,4-dioxane is a more potent reagent.[3] It is particularly effective and often completes within 30 minutes at room temperature.[5][6][7]

  • Solution C: Increase Temperature: Gently warming the reaction to 30-40°C can increase the rate, but be aware this may also accelerate side product formation.[1]

Problem 2: Formation of Unexpected Side Products

Your reaction goes to completion, but LC-MS and NMR data show new species, often with a mass increase of +56 amu (C₄H₈).

  • tert-Butylation: This is the most common side reaction, where the tert-butyl cation alkylates a nucleophilic site on your morpholine derivative or another molecule.[2][3] Electron-rich aromatic rings or other heteroatoms are particularly susceptible.

    • Diagnosis: A mass increase of 56.11 g/mol in your product or impurities, corresponding to the addition of a tert-butyl group, is the classic sign.

  • Degradation: If your morpholine substrate contains other acid-labile groups (e.g., acetals, silyl ethers, or sensitive esters), they may be cleaved under the reaction conditions.

    • Diagnosis: Compare the structure of the side products to potential degradation pathways of your starting material.

  • Solution A: Add a Scavenger: This is the most effective way to prevent tert-butylation.[1][3]

    • Triisopropylsilane (TIS): A highly effective carbocation scavenger. A common cocktail is 95:2.5:2.5 (v/v/v) TFA/TIS/H₂O.[1]

    • Anisole: Useful for protecting electron-rich aromatic systems.

  • Solution B: Lower the Temperature: Running the reaction at 0°C can often minimize side reactions by reducing the rate of alkylation relative to the rate of deprotection.[15][16]

  • Solution C: Use a Milder Deprotection Method: If side reactions persist, switch to a less aggressive protocol.

    • Oxalyl Chloride in Methanol: This system offers a mild method for deprotection at room temperature.[13][14][17] It is reported to be effective for a wide range of substrates with yields often exceeding 70%.[10][13]

Problem 3: Difficult Purification

The reaction is complete, but isolating the pure amine salt or free amine is challenging due to emulsions during workup or co-elution during chromatography.

  • Emulsion during Workup: Neutralizing strong acids like TFA with aqueous base (e.g., NaHCO₃) can form salts that lead to persistent emulsions, especially with polar amine products.

  • TFA Salt Issues: Trifluoroacetate salts can be difficult to handle, sometimes appearing as oils. They can also interfere with subsequent reactions.

  • Resin Adherence: The free amine product may stick irreversibly to silica gel during chromatography.

  • Solution A: Avoid Aqueous Workup: After removing the volatile acid (TFA) and solvent in vacuo, the resulting amine salt can often be used directly.[18] Alternatively, use a solid-phase scavenger.

    • Ion-Exchange Resin: After removing the bulk of the TFA, dissolve the crude residue in a solvent like methanol and stir with a basic ion-exchange resin (e.g., Amberlyst A-21) to scavenge the remaining acid.[19][20] Filter the resin and concentrate the filtrate to get the neutral free amine.[19][20]

  • Solution B: Salt Exchange: If you need a hydrochloride salt, you can perform the deprotection with 4M HCl in dioxane. The resulting HCl salt often precipitates directly from the reaction or upon addition of a non-polar solvent like diethyl ether, simplifying isolation.[16]

  • Solution C: Modified Chromatography: If silica gel chromatography is necessary, pre-treat the column by flushing with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine or ammonium hydroxide in the eluent. This neutralizes acidic sites on the silica and prevents product loss.

Part 3: Data Summaries and Visual Guides

Table 1: Comparison of Common Acidic Deprotection Reagents
ReagentTypical ConditionsProsCons
TFA in DCM 20-50% (v/v), 0°C to RT, 1-2 h[15][18]Volatile and easily removed; effective for most substrates.Corrosive; frequently causes tert-butylation without scavengers.[20]
HCl in Dioxane 4M solution, RT, 30 min - 1 h[5][6]Very efficient and fast; product often precipitates as HCl salt.Dioxane is a hazardous solvent; reagent is moisture-sensitive.
TsOH in various solvents Catalytic to stoichiometric, RT to 40°C, 1-24 h[8]Milder conditions; can be used for selective deprotection.Non-volatile acid requires careful workup; longer reaction times.
Diagrams and Workflows

The following diagram illustrates the accepted mechanism for the removal of an N-Boc group using a generic acid (H⁺).

BocDeprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation BocN R₂N-Boc ProtonatedBoc R₂N-Boc⁺-H BocN->ProtonatedBoc H_ion H⁺ ProtonatedBoc_ref R₂N-Boc⁺-H CarbamicAcid Carbamic Acid (R₂N-COOH) CarbamicAcid_ref Carbamic Acid tBu_cation tert-butyl cation ((CH₃)₃C⁺) ProtonatedBoc_ref->CarbamicAcid Loss of (CH₃)₃C⁺ FreeAmine Free Amine (R₂NH) CO2 CO₂ CarbamicAcid_ref->FreeAmine CarbamicAcid_ref->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.[8][21]

Use this flowchart to diagnose and solve common problems encountered during N-Boc removal.

TroubleshootingWorkflow start Start: N-Boc Deprotection Reaction monitor Monitor Reaction (TLC, LC-MS) start->monitor incomplete Problem: Incomplete Reaction monitor->incomplete Starting Material Remains? (Yes) side_products Problem: Side Products Observed monitor->side_products New Peaks Observed? (Yes) complete_clean Reaction Complete & Clean monitor->complete_clean Clean Conversion? (Yes) sol_incomplete_1 Increase Acid Conc. or Reaction Time incomplete->sol_incomplete_1 sol_incomplete_2 Switch to Stronger Acid (e.g., HCl/Dioxane) incomplete->sol_incomplete_2 sol_incomplete_3 Increase Temperature (with caution) incomplete->sol_incomplete_3 sol_side_1 Add Scavenger (TIS, Anisole, etc.) side_products->sol_side_1 sol_side_2 Lower Reaction Temperature (0°C) side_products->sol_side_2 sol_side_3 Use Milder Method (e.g., Oxalyl Chloride) side_products->sol_side_3 workup Proceed to Workup & Purification complete_clean->workup

Caption: Troubleshooting workflow for Boc deprotection.

Part 4: Detailed Reference Protocols

Protocol 1: Standard Deprotection with TFA/DCM

This protocol is a general starting point for robust substrates.

  • Reaction Setup: Dissolve the N-Boc protected morpholine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a stir bar.[15]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to make a final concentration of 20-50% (v/v).[8] For sensitive substrates, consider adding a scavenger like triisopropylsilane (TIS, 1.1 equiv).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Workup:

    • Method A (Direct Concentration): Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting TFA salt can often be used without further purification.[18]

    • Method B (Aqueous Wash): Concentrate the reaction mixture. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), and carefully wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.[15]

Protocol 2: Deprotection with 4M HCl in Dioxane

This protocol is highly effective and often provides the product as a convenient hydrochloride salt.

  • Reaction Setup: Dissolve the N-Boc protected morpholine (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane.

  • Acid Addition: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).[8][16]

  • Reaction: Stir at room temperature for 30-60 minutes.[5][6][7] The reaction is often complete within 30 minutes. Monitor by TLC or LC-MS. In many cases, the amine hydrochloride salt will precipitate from the solution.

  • Workup:

    • Method A (Precipitation): If a precipitate forms, add cold diethyl ether to ensure complete precipitation. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[16]

    • Method B (Concentration): If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude amine hydrochloride salt.[8] This can be triturated with diethyl ether to induce solidification if necessary.

References

Technical Support Center: Optimizing the Wittig Reaction with Chiral Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for optimizing the Wittig reaction with chiral aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful olefination reaction. When a stereocenter is present, particularly alpha to the carbonyl group, the Wittig reaction transforms from a straightforward C=C bond formation into a delicate interplay of stereocontrol. This resource provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind our recommendations to ensure you can achieve your desired stereochemical outcome with high fidelity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when performing a Wittig reaction with an α-chiral aldehyde?

The primary challenge is the potential for epimerization of the α-stereocenter. The strong bases (e.g., n-BuLi, NaH, KHMDS) typically used to generate the phosphonium ylide can deprotonate the acidic α-proton of the aldehyde, leading to a planar enolate intermediate. Re-protonation can occur from either face, scrambling the stereochemistry and resulting in a racemic or epimeric mixture of the starting aldehyde, which then leads to a mixture of product diastereomers.[1][2]

Q2: How can I predict the E/Z selectivity of the newly formed double bond?

The E/Z selectivity is primarily dictated by the nature of the phosphonium ylide.[3][4]

  • Unstabilized Ylides (R group on the ylidic carbon is alkyl): These are highly reactive and typically react under kinetic control to favor the formation of (Z)-alkenes. This is especially true under salt-free conditions (e.g., using sodium or potassium bases instead of lithium bases).[5]

  • Stabilized Ylides (R group is an electron-withdrawing group like an ester or ketone): These ylides are less reactive and the reaction is often reversible, proceeding under thermodynamic control. This leads to a high selectivity for the more stable (E)-alkene.[4]

  • Semi-stabilized Ylides (R group is aryl or vinyl): These fall in between the two extremes and often give mixtures of (E) and (Z)-alkenes, making selectivity challenging to control.[5]

Q3: What is the impact of lithium salts on the reaction?

Lithium salts, often present as byproducts when using organolithium bases like n-BuLi, can have a profound effect on stereoselectivity.[5] They can coordinate to the betaine intermediate, promoting equilibration. This "stereochemical drift" often erodes the (Z)-selectivity of unstabilized ylides, leading to higher proportions of the (E)-alkene.[5] For high (Z)-selectivity with unstabilized ylides, it is crucial to use "salt-free" conditions.

Q4: Can I use a chiral ketone instead of a chiral aldehyde?

Yes, but the reaction is generally more challenging. Ketones are less electrophilic than aldehydes, and steric hindrance can significantly slow down the reaction or prevent it altogether, especially with stabilized ylides.[5][6] For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Epimerization of the Aldehyde's α-Stereocenter

The loss of stereochemical integrity at the α-position is one of the most critical issues when working with chiral aldehydes.

Root Cause Analysis: The strong bases used for ylide formation are often basic enough to abstract the acidic α-proton of the aldehyde, leading to racemization or epimerization via an enolate intermediate. This is particularly problematic for α-amino aldehydes and other substrates where the α-proton is activated.[7][8]

Epimerization ChiralAldehyde R-Chiral Aldehyde Enolate Achiral Enolate Intermediate ChiralAldehyde->Enolate Deprotonation EpimerizedAldehyde S-Chiral Aldehyde ChiralAldehyde->EpimerizedAldehyde RacemicMixture Racemic/Epimeric Mixture Base Strong Base (B:⁻) Base->Enolate Enolate->ChiralAldehyde Re-protonation (retention) Enolate->EpimerizedAldehyde Re-protonation (inversion) Protonation Protonation (H-B) Protonation->ChiralAldehyde Protonation->EpimerizedAldehyde Diastereoselectivity cluster_FA Felkin-Anh Model (Non-Chelating) cluster_Cram Cram-Chelation Model FA_model            Nucleophile attacks anti to the largest group (RL).         FA_product Felkin Product (Anti-Diastereomer often major) FA_model->FA_product Addition Cram_model            Chelating group (X) and carbonyl oxygen form a complex with the metal (M).         Cram_product Cram Product (Syn-Diastereomer often major) Cram_model->Cram_product Addition Troubleshooting Start Low Yield Observed Check1 Is starting material consumed? (TLC/LCMS) Start->Check1 Check2 Is ylide generation successful? Check1->Check2 Yes Sol1 Optimize reaction time/ temperature. Check reagent quality. Check1->Sol1 No Check3 Is the aldehyde stable? Check2->Check3 Yes Sol2 Check base quality/equivalents. Ensure anhydrous conditions. Check2->Sol2 No Check4 Is steric hindrance an issue? Check3->Check4 Yes Sol3 Use freshly prepared aldehyde. Consider in-situ generation. Check3->Sol3 No Sol4 Switch to HWE reaction. Use less bulky ylide if possible. Check4->Sol4 Yes

References

Technical Support Center: Purification of N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-Boc-2-morpholinecarbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block in their synthetic workflows. As a versatile intermediate, its purity is paramount for the success of subsequent reactions. This guide provides in-depth, field-proven insights into troubleshooting common purification challenges, structured in a practical question-and-answer format.

Section 1: Understanding the Source of Impurities

This compound is typically synthesized by the oxidation of its corresponding primary alcohol, (S)-N-Boc-2-hydroxymethylmorpholine. The choice of oxidation method is the primary determinant of the impurity profile you will encounter. The two most common, mild oxidation methods used for this transformation are the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation.[1][2] Understanding the byproducts of your chosen reaction is the first step to designing an effective purification strategy.

Table 1: Comparison of Common Oxidation Methods & Key Byproducts
FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Primary Reagents Dimethyl sulfoxide (DMSO), Oxalyl Chloride, Triethylamine (Et₃N)[3]Dess-Martin Periodinane[4]
Typical Conditions Cryogenic (-78 °C), strict anhydrous[5]Room temperature, neutral pH[6]
Key Byproducts Dimethyl sulfide (CH₃SCH₃), Triethylammonium chloride (Et₃NHCl), CO, CO₂[7]2-Iodoxybenzoic acid (IBX) byproduct, Acetic Acid (CH₃COOH)[4]
Common Issues Malodorous dimethyl sulfide, removal of amine salts[3][8]Removal of iodine-containing byproducts, potential for product degradation with acid-labile groups[4][9]
Work-up Strategy Aqueous quench, extraction, potential for bleach or Oxone wash to neutralize odor[7][10]Quench with NaHCO₃ and Na₂S₂O₃ solution, extraction[9]

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the work-up and purification of this compound.

Q1: My crude product has a strong, unpleasant smell after a Swern oxidation. How do I get rid of it?

A1: The potent, rotten-cabbage odor is due to the dimethyl sulfide (DMS) byproduct, which has a boiling point of only 37°C and is notoriously difficult to remove completely on a rotary evaporator.[7]

  • Causality: DMS is generated stoichiometrically during the decomposition of the sulfur ylide intermediate in the Swern oxidation mechanism.[3]

  • Troubleshooting Protocol:

    • Perform Work-up in a Fume Hood: Due to the volatility and odor of DMS, and the generation of toxic carbon monoxide gas, all steps must be conducted in a well-ventilated fume hood.[7]

    • Oxidative Quench (Recommended): After the reaction is complete, you can rinse the glassware with an oxidizing agent like sodium hypochlorite (bleach) or Oxone solution.[7] This oxidizes the volatile, odorous DMS back to non-volatile, odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).

    • Aqueous Work-up: During the aqueous work-up, thorough washing of the organic layer with brine can help partition some of the DMS, but it is often insufficient on its own.

    • High-Vacuum Evaporation: Applying high vacuum at a slightly elevated temperature (e.g., 30-40°C) can help remove the final traces of DMS from your product before column chromatography.

Q2: After my Dess-Martin oxidation, I see a lot of solid material that is difficult to filter and contaminates my product. What is it and how do I remove it?

A2: The solid is the reduced form of the DMP reagent, an iodinane byproduct.[9] While DMP is favored for its mild conditions, the removal of this byproduct can be challenging if not addressed properly during the work-up.

  • Causality: The hypervalent iodine(V) in DMP is reduced to an iodine(III) species during the oxidation of the alcohol.[2] This byproduct has limited solubility in common organic solvents used for extraction.

  • Troubleshooting Protocol:

    • Quench with a Reducing Agent: The most effective method is to quench the reaction with a saturated aqueous solution of sodium bicarbonate containing a reducing agent, typically sodium thiosulfate (Na₂S₂O₃). A common practice is to use a 1:1 mixture of saturated NaHCO₃ and 10% aqueous Na₂S₂O₃.

    • Mechanism of Removal: The sodium thiosulfate reduces the iodine byproduct to a more water-soluble species, which is then easily removed into the aqueous layer during extraction.[9] The sodium bicarbonate neutralizes the two equivalents of acetic acid that are also generated, protecting acid-sensitive functionalities like the Boc group.[4]

    • Procedure: After the reaction is complete (monitored by TLC), dilute the reaction mixture with your extraction solvent (e.g., diethyl ether or ethyl acetate) and pour it into the quenching solution. Stir vigorously until the organic layer becomes clear. Separate the layers and proceed with standard aqueous washes.

Q3: My final product is an oil, but I expected a solid. Is it impure?

A3: Not necessarily. While many compounds are crystalline solids, it's very common for highly pure, Boc-protected intermediates to be isolated as viscous oils or waxy solids.[11] However, the presence of residual solvent is a frequent cause.

  • Causality: The bulky, lipophilic N-Boc group can disrupt crystal lattice formation. Furthermore, residual solvents from the reaction (e.g., DCM) or chromatography (e.g., ethyl acetate) can be trapped, preventing solidification.

  • Troubleshooting Steps:

    • Dry Thoroughly: Place the product under high vacuum for several hours, possibly with gentle heating (40-50°C), to remove all volatile residues.[11]

    • Check Purity: Analyze the oil by ¹H NMR. The absence of solvent peaks and other impurities will confirm its purity.

    • Induce Crystallization: If a solid is required, you can attempt recrystallization or precipitation. A common technique is to dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether, methanol) and then slowly add a poor solvent (e.g., hexanes, pentane, or water) until the solution becomes cloudy, then allow it to stand.[11][12] Vapor diffusion, where a vial of the product dissolved in a volatile solvent (like DCM) is placed in a sealed chamber containing a poor solvent (like pentane), can also yield crystals over time.[11]

Q4: I am setting up a flash column to purify my aldehyde. What are the recommended conditions?

A4: Silica gel flash column chromatography is the most reliable method for purifying this compound. A solvent system of hexanes and ethyl acetate is a standard choice.[13]

  • Rationale: The polarity of the aldehyde is moderate, making it well-suited for separation from less polar starting materials and more polar byproducts on silica gel.

  • Recommended Protocol:

    • Select Solvent System: Start by developing a solvent system using TLC. A good target R_f (retention factor) for the product is between 0.25 and 0.35 for optimal separation. A typical starting point is a 3:1 to 2:1 mixture of Hexanes:Ethyl Acetate.

    • Column Packing: Use a slurry packing method with your chosen eluent to ensure a well-packed column, which is critical for good resolution.

    • Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) rather than loading it in a strong solvent like pure DCM. This will result in a much sharper band and better separation.

    • Elution: Run the column with the selected eluent system. Collect fractions and monitor them by TLC to identify and combine the pure product fractions.

Section 3: Visualized Workflow & Detailed Protocols

To streamline your purification process, the following decision tree illustrates a logical workflow from crude product to pure compound.

Purification Strategy Decision Tree

PurificationWorkflow cluster_start Initial State cluster_workup Work-up & Analysis cluster_purification Purification cluster_end Final Product start Crude Reaction Mixture oxidation_method Identify Oxidation Method start->oxidation_method swern_workup Swern Work-up: Aqueous Quench oxidation_method->swern_workup Swern dmp_workup DMP Work-up: Quench with NaHCO3 / Na2S2O3 oxidation_method->dmp_workup DMP extraction Extraction & Drying swern_workup->extraction dmp_workup->extraction analysis Analyze Crude by TLC/NMR extraction->analysis purity_check Is Product >95% Pure? analysis->purity_check oily_product Oily/Waxy Solid? purity_check->oily_product No end_product Pure Product purity_check->end_product Yes chromatography Flash Column Chromatography chromatography->end_product recrystallization Attempt Recrystallization recrystallization->end_product oily_product->chromatography Impurities Present oily_product->recrystallization Pure but Oily

Caption: Decision tree for purifying this compound.

Protocol 1: Standard Flash Column Chromatography

This protocol assumes a crude product obtained after an appropriate aqueous work-up.

  • Prepare the Eluent: Based on TLC analysis, prepare a sufficient volume of your chosen solvent system (e.g., 70:30 Hexanes:Ethyl Acetate).

  • Prepare the Sample (Dry Loading): Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone. Add 2-3 times the mass of silica gel (2-3 g) to the solution.

  • Evaporate the Solvent: Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Pack the Column: Pack a suitably sized glass chromatography column with silica gel using the eluent as a slurry. Allow the silica to settle, ensuring a flat top surface.

  • Load the Sample: Carefully add the silica-adsorbed sample to the top of the packed column, taking care not to disturb the bed. Gently add a thin layer of sand on top to protect the surface.

  • Elute the Column: Fill the column with the eluent and apply gentle positive pressure. Begin collecting fractions immediately.

  • Monitor Fractions: Spot each fraction (or every few fractions) on a TLC plate. Stain the plate (e.g., with potassium permanganate) to visualize the spots.

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification via Recrystallization

This method is applicable if the product is known to be a solid and is of relatively high purity (>90%) but needs final polishing, or to induce solidification of a pure oil.

  • Solvent Selection: The key to recrystallization is finding a solvent (or solvent pair) that dissolves the compound when hot but not when cold.[14] Common solvent systems to screen for Boc-protected compounds include Ethyl Acetate/Hexanes, Acetone/Water, or Ethanol.[12]

  • Dissolution: Place the impure solid or oil in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., in a warm water bath) until the solid completely dissolves.[15]

  • Induce Precipitation: Slowly add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until you observe persistent cloudiness.[15] If needed, add a drop or two of the good solvent to redissolve the cloudiness, ensuring the solution is saturated.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator.

  • Isolation: Collect the resulting crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

References

Technical Support Center: Preventing Epimerization of Chiral Aldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers navigating the complexities of stereoselective synthesis. This guide is dedicated to a persistent challenge in organic synthesis: the epimerization of α-chiral aldehydes. The loss of stereochemical integrity at this critical position can compromise the efficacy and safety of target molecules, making its prevention a paramount concern in drug development and natural product synthesis.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose, mitigate, and prevent unwanted epimerization. We will explore the underlying mechanisms and offer field-proven strategies to maintain the stereochemical purity of your compounds.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding aldehyde epimerization.

Q1: What is epimerization and why is it a problem for my chiral aldehyde?

A1: Epimerization is the change in the configuration of a single stereocenter in a molecule that has more than one.[3] For an α-chiral aldehyde, this means the stereocenter adjacent to the carbonyl group inverts, leading to the formation of a diastereomer (an epimer). This process is highly problematic because it generates a mixture of stereoisomers that are often difficult to separate due to their similar physical properties.[1][3] The presence of these impurities can drastically alter the biological activity and safety profile of the final compound, making the control of stereochemical purity a critical aspect of synthesis.[1][2]

Q2: What is the primary chemical mechanism that causes my aldehyde to epimerize?

A2: The primary mechanism is enolization or enolate formation. The α-proton (the hydrogen on the chiral carbon adjacent to the carbonyl) is acidic and can be removed by a base or under acidic conditions.[4][5] This deprotonation forms a planar, achiral enol or enolate intermediate.[6][7] Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of the original stereoisomer and its epimer, often resulting in a racemic or diastereomeric mixture.[6][7][8]

Q3: I'm running an Aldol reaction and seeing significant epimerization of my starting aldehyde. What's the likely cause?

A3: In base-catalyzed Aldol reactions, the basic conditions required to form the enolate nucleophile can also deprotonate your chiral aldehyde electrophile, leading to its epimerization before the C-C bond formation even occurs.[9][10] This is especially true if the rate of deprotonation of the chiral aldehyde is competitive with the rate of the Aldol addition itself.

Q4: Can purification methods like silica gel chromatography cause epimerization?

A4: Yes, this is a frequently overlooked issue. Standard silica gel is slightly acidic and can catalyze the enolization of sensitive aldehydes, leading to epimerization on the column. This can be particularly problematic during long purifications.

Q5: Are there specific reaction types that are notorious for causing aldehyde epimerization?

A5: Yes, any reaction that involves either acidic or basic conditions can be problematic. Besides Aldol reactions, Wittig reactions (especially with non-stabilized ylides that require strong bases like n-BuLi), Knoevenagel condensations, and any reactions involving strong heating or prolonged exposure to protic solvents can promote epimerization.[11][12]

II. Troubleshooting Guides: Diagnosing & Solving Epimerization

This section provides structured guidance for identifying the root cause of epimerization in your specific experimental context and offers actionable solutions.

Guide 1: Epimerization Under Basic Reaction Conditions

Problem: You observe a loss of stereochemical purity in your α-chiral aldehyde during a base-mediated reaction (e.g., Aldol, Wittig, alkylation).

Visualizing the Problem: Base-Catalyzed Epimerization

G cluster_main Base-Catalyzed Epimerization Pathway Start α-Chiral Aldehyde (R-Configuration) Enolate Planar, Achiral Enolate Intermediate Start->Enolate Deprotonation (α-proton removal) End_R α-Chiral Aldehyde (R-Configuration) Enolate->End_R Reprotonation (Top face) End_S Epimerized Aldehyde (S-Configuration) Enolate->End_S Reprotonation (Bottom face) Base Base (B:)

Caption: Mechanism of base-catalyzed epimerization via a planar enolate.

Potential Causes & Solutions
Cause Explanation Diagnostic Step Solution(s)
Base Strength/Type Strong, non-hindered bases (e.g., NaOH, KOtBu, LDA) rapidly deprotonate the α-carbon, promoting enolate formation.Run a control experiment with your aldehyde and base (no other reagents) for a short time. Analyze for epimerization.Use a Weaker Base: Switch to a milder base like N-methylmorpholine (NMM) or a hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, which are less likely to abstract the α-proton.[1]
Reaction Temperature Higher temperatures accelerate all reaction rates, including the undesired epimerization pathway.[1]Repeat the reaction at a significantly lower temperature (e.g., -78 °C) and compare the epimeric ratio to the reaction run at room temperature or higher.Lower the Temperature: Perform the reaction at 0 °C, -40 °C, or even -78 °C. This significantly slows the rate of proton exchange.[1][13]
Prolonged Reaction Time The longer the aldehyde is exposed to basic conditions, the more opportunity there is for epimerization to reach thermodynamic equilibrium.Take aliquots from the reaction at different time points and analyze the epimeric ratio to see if it worsens over time.Optimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired product is formed. Avoid letting reactions run overnight unnecessarily.
Solvent Polarity Polar aprotic solvents like DMF and DMSO can stabilize the enolate intermediate, promoting its formation and thus increasing the rate of epimerization.[1]If feasible, run the reaction in a less polar solvent and compare the outcome.Change the Solvent: Use less polar solvents like dichloromethane (DCM), toluene, or THF, which may suppress epimerization.[1]
Guide 2: Epimerization Under Acidic Reaction Conditions

Problem: You observe epimerization when your chiral aldehyde is exposed to acidic conditions, such as during acetal deprotection or an acid-catalyzed reaction.

Visualizing the Problem: Acid-Catalyzed Epimerization

G cluster_main Acid-Catalyzed Epimerization Pathway Start α-Chiral Aldehyde (R-Config) Protonated Protonated Aldehyde Start->Protonated Protonation (H+) Enol Planar, Achiral Enol Intermediate Protonated->Enol Deprotonation (α-proton removal) Enol->Start Tautomerization End_S Epimerized Aldehyde (S-Config) Enol->End_S Tautomerization (Opposite Face) End_R α-Chiral Aldehyde (R-Config)

Caption: Mechanism of acid-catalyzed epimerization via a planar enol.

Potential Causes & Solutions
Cause Explanation Diagnostic Step Solution(s)
Strong Acid Catalyst Strong Brønsted or Lewis acids can catalyze keto-enol tautomerism, leading to the formation of the achiral enol intermediate.[4][7]If deprotecting an acetal, try using a milder acid or buffered conditions and compare the epimeric purity of the resulting aldehyde.Use Milder Acids: Opt for weaker acids like pyridinium p-toluenesulfonate (PPTS) or use buffered systems. For some reactions, switching to a non-acidic method may be necessary.
High Temperature As with basic conditions, heat accelerates the rate of enolization.Compare the epimeric ratio of a reaction run at room temperature versus one with heating.Avoid Heat: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Presence of Water Water can act as a proton shuttle, facilitating the tautomerization process.Ensure all reagents and solvents are rigorously dried. Run the reaction under an inert atmosphere (N₂ or Ar).Use Anhydrous Conditions: Employ anhydrous solvents and reagents. Add a dehydrating agent like molecular sieves if compatible with the reaction chemistry.
Guide 3: The Ultimate Solution - Aldehyde Protection

Problem: Your reaction conditions are inherently harsh (strongly basic/acidic, high heat) and optimizing them is not preventing epimerization.

Solution: The most robust strategy is to temporarily protect the aldehyde functional group. By converting the aldehyde into a group that cannot enolize, you completely shut down the epimerization pathway.[14][15]

Workflow: Aldehyde Protection-Deprotection Strategy

G Start α-Chiral Aldehyde (Epimerization-Prone) Protect Step 1: Protection (e.g., Acetal Formation) Start->Protect Protected Protected Aldehyde (Stable Acetal) Protect->Protected Reaction Step 2: Desired Reaction (Harsh Conditions) Protected->Reaction Product_P Protected Product Reaction->Product_P Deprotect Step 3: Deprotection (Mild Acidic Hydrolysis) Product_P->Deprotect Final Final Product (Epimerically Pure) Deprotect->Final

Caption: A robust workflow using a protecting group to avoid epimerization.

Protocol: Acetal Protection of a Chiral Aldehyde

This protocol describes the formation of a cyclic acetal using ethylene glycol, a common and stable protecting group.[16]

Materials:

  • α-Chiral aldehyde (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Toluene or Benzene

  • Dean-Stark apparatus

  • Anhydrous NaHCO₃ (for quenching)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add the α-chiral aldehyde, toluene, and ethylene glycol.

  • Add the catalytic amount of p-TSA.

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction to room temperature.

  • Quench the reaction by adding a small amount of solid NaHCO₃ to neutralize the acid catalyst.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected acetal.

This acetal is stable to bases, nucleophiles, and hydrides and can be carried through subsequent synthetic steps.[14]

Deprotection: The acetal can be easily removed to regenerate the aldehyde by stirring with a mild aqueous acid (e.g., 1M HCl in THF, or acetic acid/water) at room temperature.[14]

III. Advanced Strategies & Organocatalysis

For reactions where aldehyde protection is not feasible or desired, modern organocatalysis offers powerful alternatives.

Enamine Catalysis: A Paradigm Shift

Organocatalysts, particularly chiral secondary amines (like proline and its derivatives), activate aldehydes by forming nucleophilic enamine intermediates.[17][18][19] This mode of activation is highly controlled and stereospecific.

Why it works: The enamine forms under mild, often neutral or slightly acidic conditions, bypassing the need for strong bases that cause epimerization. The catalyst's chiral environment directs the subsequent reaction, preserving the stereochemistry of the starting material and controlling the formation of new stereocenters.[18][20][21] This approach has been revolutionary for reactions like direct Aldol additions and α-functionalizations.[20][22][23]

Recommendation: For challenging transformations like cross-Aldol reactions, consider exploring proline-catalyzed or other organocatalytic methods.[19] These reactions are often performed at room temperature in solvents like DMSO or even water and can deliver high stereoselectivity without epimerizing the starting aldehyde.[18][21]

Summary of Prevention Strategies
StrategyWhen to UseKey AdvantageConsiderations
Optimize Conditions Mild to moderate epimerization is observed.Simple, avoids extra synthetic steps.May not be sufficient for highly sensitive substrates or harsh conditions.
Protecting Groups Severe epimerization; harsh reagents are required.The most reliable and robust method.Adds two steps (protection/deprotection) to the synthesis.
Organocatalysis For direct functionalization (e.g., Aldol, alkylation).Avoids harsh reagents; highly stereocontrolled.Requires catalyst screening and optimization; may not be applicable to all reaction types.

By systematically diagnosing the cause of epimerization and applying the appropriate strategic intervention—be it careful optimization of conditions, robust chemical protection, or the adoption of modern catalytic methods—researchers can effectively preserve the stereochemical integrity of valuable chiral aldehydes throughout complex synthetic sequences.

References

workup procedures for reactions involving N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Boc-2-morpholinecarbaldehyde. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and detailed workup procedures for common reactions involving this versatile chiral building block. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate your synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: How stable is the N-Boc protecting group on the morpholine ring during typical aqueous workups?

A1: The N-Boc (tert-butyloxycarbonyl) group on the morpholine nitrogen is generally stable under neutral and basic conditions. Standard aqueous workups involving washes with water, saturated sodium bicarbonate (NaHCO₃), or brine (saturated NaCl solution) are well-tolerated.[1] However, the Boc group is sensitive to acidic conditions.[2] Even mildy acidic washes (e.g., with 0.5M HCl) can begin to cleave the Boc group, especially with prolonged contact time.[1] Therefore, it is crucial to neutralize any acidic reaction mixtures before or during the workup if preservation of the Boc group is desired. For reactions where the Boc group is intentionally removed, acidic workup conditions are employed.[2][3]

Q2: I am observing emulsion formation during the extractive workup of my reaction mixture. What are the likely causes and how can I resolve this?

A2: Emulsion formation is a common issue when working with morpholine derivatives due to their amphiphilic nature. The presence of both a polar heterocyclic core and a nonpolar Boc group can lead to the stabilization of oil-in-water or water-in-oil droplets at the interface of your organic and aqueous layers.[4][5]

Troubleshooting Emulsion Formation:

  • Increase the Ionic Strength of the Aqueous Phase: Adding a saturated solution of sodium chloride (brine) to the separatory funnel can help break emulsions.[6] This increases the polarity of the aqueous layer, forcing the organic components out.

  • Alter the pH: If your product is stable, careful addition of a dilute acid or base can sometimes disrupt the emulsion by changing the ionization state of impurities or byproducts that may be acting as surfactants.[6]

  • Solvent Addition: Adding a small amount of a different organic solvent that is miscible with your primary extraction solvent but has a different density can help.[6]

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break up the droplets.

  • Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.[6] When mixing, use gentle inversions rather than vigorous shaking.

Q3: What are the best practices for purifying products derived from this compound via flash column chromatography?

A3: Purification by flash column chromatography is a standard method for products derived from this compound.[7]

Key Considerations:

  • Stationary Phase: Standard silica gel is typically effective.[7]

  • Mobile Phase: A common mobile phase system is a gradient of ethyl acetate in hexanes or petroleum ether. The polarity of the eluent will depend on the specific product.

  • pH Considerations: Avoid acidic additives in the mobile phase if the N-Boc group needs to be retained. If acidic impurities are present, a small amount of a non-nucleophilic base like triethylamine (Et₃N) can be added to the eluent system to prevent streaking.

  • Monitoring: Thin-layer chromatography (TLC) should be used to determine the appropriate solvent system and to monitor the column fractions.

Troubleshooting Guides for Specific Reactions

Reductive Amination

Reductive amination is a key reaction for this compound, allowing for the introduction of various amine substituents.[8][9]

Workflow for Reductive Amination & Workup

cluster_reaction Reaction Step cluster_workup Workup & Purification A This compound + Primary/Secondary Amine B Imine/Iminium Ion Formation (Acid catalyst, e.g., AcOH) A->B Condensation C Reduction (e.g., NaBH(OAc)₃, NaBH₃CN) B->C In situ D Quench with sat. NaHCO₃ (aq) C->D E Extract with Organic Solvent (e.g., EtOAc, DCM) D->E F Wash with Brine E->F G Dry over Na₂SO₄ or MgSO₄ F->G H Concentrate in vacuo G->H I Purify via Flash Chromatography H->I

Caption: Reductive amination workflow.

Troubleshooting Reductive Amination
Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete imine formation. The aldehyde can be sterically hindered.- Add a catalytic amount of a mild acid like acetic acid (AcOH) to promote imine formation.[10] - Allow the aldehyde and amine to stir together for a period (e.g., 1 hour) before adding the reducing agent.[11]
Reducing agent is not effective.- Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder and selective for the iminium ion over the aldehyde.[12][13] - Ensure the reducing agent is fresh and was stored under anhydrous conditions.
Formation of Over-Alkylated Byproduct (Tertiary Amine) The secondary amine product is reacting with remaining iminium ion.A one-pot method where di-tert-butyl dicarbonate ((Boc)₂O) is added along with the reducing agent can trap the newly formed secondary amine, preventing over-alkylation.[13]
Starting Aldehyde Recovered Imine formation is reversible and equilibrium favors the starting materials.Use a dehydrating agent like molecular sieves to drive the equilibrium towards the imine.
Wittig Reaction

The Wittig reaction transforms the aldehyde functionality into an alkene, offering a powerful C-C bond-forming strategy.[14][15]

Workflow for Wittig Reaction & Workup

cluster_reaction Reaction Step cluster_workup Workup & Purification A Phosphonium Salt + Strong Base (e.g., n-BuLi, KOtBu) B Phosphorus Ylide Formation A->B C Add this compound B->C Nucleophilic Attack D Oxaphosphetane Intermediate C->D E Alkene Product + Triphenylphosphine Oxide D->E Decomposition F Quench with Water or sat. NH₄Cl (aq) E->F G Extract with Organic Solvent (e.g., Ether, EtOAc) F->G H Wash with Water/Brine G->H I Dry and Concentrate H->I J Purify to remove Ph₃P=O (Chromatography or Precipitation) I->J

Caption: Wittig reaction workflow.

Troubleshooting the Wittig Reaction
Issue Potential Cause Recommended Solution
Low Yield of Alkene The phosphorus ylide may be unstable or not forming efficiently.- Ensure anhydrous conditions for ylide generation, especially when using strong bases like n-BuLi. - Some ylides are unstable and should be generated in the presence of the aldehyde.[16]
The base is not strong enough to deprotonate the phosphonium salt.- Use a stronger base. For non-stabilized ylides, n-BuLi or NaH are common. For stabilized ylides, milder bases like KOtBu or even carbonates may suffice.[14]
Difficulty Removing Triphenylphosphine Oxide (Ph₃P=O) Byproduct Ph₃P=O is polar and can co-elute with the desired product during chromatography.- Precipitation: After concentrating the reaction mixture, triturate the residue with a non-polar solvent like hexanes or a mixture of hexanes/ether. The less soluble Ph₃P=O may precipitate and can be removed by filtration.[17] - Chromatography: Use a less polar eluent system if possible, as Ph₃P=O tends to be retained on silica gel.
Unreacted Aldehyde Steric hindrance around the aldehyde may slow the reaction.- Increase the reaction time or temperature. - Use a less sterically hindered phosphonium ylide if the synthesis allows.

References

Technical Support Center: Catalyst Selection for Asymmetric Additions to N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for asymmetric additions to N-Boc-2-morpholinecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules. This compound is a valuable building block, but the inherent stereocenter and the presence of heteroatoms present a distinct stereochemical challenge. This document provides in-depth, field-proven insights to help you navigate catalyst selection and troubleshoot common experimental issues.

Introduction: The Stereochemical Challenge

Asymmetric nucleophilic addition to an aldehyde bearing an α-stereocenter is a foundational C-C bond-forming reaction. In the case of this compound, the primary challenge is controlling the diastereoselectivity of the addition. The outcome is governed by the facial bias of the carbonyl group, which is dictated by the arrangement of substituents on the adjacent stereocenter. Two principal models, the Felkin-Anh model and the Chelation-Control model, are in constant competition. Your choice of catalyst, solvent, and nucleophile will determine which model prevails, thereby dictating the stereochemical outcome of your reaction.

Frequently Asked Questions (FAQs)
Q1: What are the key stereochemical models governing additions to this compound?

A1: The diastereoselectivity of nucleophilic additions to this aldehyde is primarily determined by two competing transition state models: the Felkin-Anh model and the Chelation-Control model.

  • Felkin-Anh Model: This model predicts the stereochemical outcome based on steric and electronic effects in a non-chelated transition state.[1][2][3] The largest group (L) on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.[2][3] For this compound, the bulky N-Boc protected morpholine ring is considered the "Large" group. The nucleophile then attacks the carbonyl carbon via the least hindered trajectory, typically following the Bürgi-Dunitz angle (~107°).[2]

  • Chelation-Control Model: This model applies when a Lewis acidic metal can form a stable five- or six-membered chelate ring with the carbonyl oxygen and a nearby heteroatom.[1][4] In this compound, the carbonyl oxygen and the morpholine nitrogen (or oxygen) can coordinate to a metal center (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺). This locks the conformation of the molecule, forcing the nucleophile to attack from the less hindered face of the rigid, chelated system.[1]

Crucially, these two models predict the formation of opposite diastereomers .[1] Therefore, understanding and controlling which pathway dominates is paramount for achieving high selectivity.

Diagram 1: Competing Stereochemical Pathways

Felkin-Anh vs. Chelation Control for this compound cluster_0 Felkin-Anh Pathway (Non-Chelating Conditions) cluster_1 Chelation-Control Pathway (Chelating Conditions) FA_Start Substrate Conformation (Large group anti to Nu) FA_TS Felkin-Anh Transition State FA_Start->FA_TS Nu Attack FA_Product Felkin-Anh Product (anti-Diastereomer) FA_TS->FA_Product CC_Start Substrate + Lewis Acid (M) (Forms Rigid Chelate) CC_TS Chelate Transition State CC_Start->CC_TS Nu Attack CC_Product Chelation Product (syn-Diastereomer) CC_TS->CC_Product Start This compound + Nucleophile (Nu) Start->FA_Start Non-chelating Metal/Conditions Start->CC_Start Chelating Metal (e.g., TiCl4, ZnCl2) Catalyst & Condition Selection Workflow Start Desired Diastereomer? Syn_Product SYN-Product (Chelation Control) Start->Syn_Product syn Anti_Product ANTI-Product (Felkin-Anh Control) Start->Anti_Product anti Chelating_Metal Use Chelating Metal System (Zn, Mg, Ti) Syn_Product->Chelating_Metal High_Selectivity Need Highest Selectivity? Chelating_Metal->High_Selectivity Add_Lewis_Acid Add Strong Lewis Acid (e.g., Ti(OiPr)4, EtZnCl) with R2Zn High_Selectivity->Add_Lewis_Acid Yes Grignard_Option Use Grignard Reagent (RMgX) at low temperature High_Selectivity->Grignard_Option No Non_Chelating Use Non-Chelating System Anti_Product->Non_Chelating RLi_Option Use RLi or non-chelating organometallic at low temp Non_Chelating->RLi_Option

References

Technical Support Center: Solvent Effects on Stereoselectivity in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereoselective morpholine synthesis. The morpholine scaffold is a privileged structure in medicinal chemistry, and controlling its three-dimensional arrangement is often critical for biological activity.[1][2] One of the most powerful yet sometimes perplexing variables in achieving this control is the choice of solvent.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to solvent effects. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your own work.

Section 1: Foundational Principles (FAQs)

Q1: How do solvents fundamentally influence the stereochemical outcome of a reaction?

At its core, a solvent's influence on stereoselectivity arises from its ability to differentially stabilize the transition states leading to different stereoisomers. According to transition state theory, the ratio of products is determined by the difference in the free energies (ΔΔG‡) of the competing transition states. A solvent can alter these energies through several mechanisms:

  • Differential Solvation of Transition States: One transition state may be more polar, more compact, or have a greater capacity for hydrogen bonding than its competing counterpart. A solvent that can better stabilize this transition state will lower its energy, accelerating that pathway and thus favoring the corresponding stereoisomer.[3][4]

  • Solvation of Reactants: Solvents can influence the ground-state conformation of reactants or catalysts. This can pre-organize the system to favor one reaction pathway over another.

  • Direct Participation: In some cases, solvent molecules can act as catalysts, proton shuttles, or ligands, directly participating in the reaction mechanism in a way that dictates the stereochemical outcome.[5]

Q2: What specific solvent properties are most critical for stereoselectivity in morpholine synthesis?

While many solvent parameters exist, three are particularly crucial in the context of stereoselective synthesis:

  • Polarity/Dielectric Constant (ε): This reflects the solvent's ability to stabilize charge separation. Reactions proceeding through a more polar or charge-separated transition state are often accelerated in high-dielectric-constant solvents (e.g., DMSO, acetonitrile). If the transition states leading to different diastereomers have different dipole moments, a change in solvent polarity can significantly impact the diastereomeric ratio (dr).[6]

  • Proticity (Hydrogen-Bonding Ability): Protic solvents (e.g., methanol, water) can act as hydrogen-bond donors, while aprotic solvents (e.g., THF, toluene) cannot. This is a critical distinction. If a key intermediate or transition state has a hydrogen-bond acceptor (like an oxygen or nitrogen atom), a protic solvent can form a hydrogen bond, stabilizing that specific structure. This can have a profound, and sometimes reversing, effect on selectivity compared to aprotic solvents.[7]

  • Coordinating Ability: Solvents like THF, acetonitrile, or DMSO can act as ligands, coordinating to metal catalysts or Lewis acidic centers. This can alter the steric and electronic environment of the catalyst, directly influencing enantioselectivity or diastereoselectivity.

Section 2: Troubleshooting & Optimization Guide

Q4: My reaction gives a low diastereomeric ratio (dr). What is my first step in troubleshooting this with solvents?

A low diastereomeric ratio indicates that the energy difference between the competing transition states is small. Your primary goal is to find a solvent that can magnify this difference. A systematic solvent screen is the most effective approach.

Troubleshooting Workflow:

G start Low Diastereomeric Ratio (dr) Observed screen Perform a Systematic Solvent Screen (See Protocol in Q8) start->screen classify Classify Solvents by Properties: - Nonpolar Aprotic (Toluene, Hexane) - Ethereal (THF, Dioxane) - Halogenated (DCM, DCE) - Polar Aprotic (ACN, DMF, DMSO) - Polar Protic (MeOH, EtOH, IPA) screen->classify analyze Analyze Results: Is there a trend? classify->analyze no_trend No significant change or clear trend. analyze->no_trend No trend Clear trend observed with a solvent class. analyze->trend Yes protic_effect Selectivity improves/inverts in Protic Solvents? trend->protic_effect polar_effect Selectivity improves in Polar Aprotic Solvents? trend->polar_effect h_bond Hypothesis: Hydrogen bonding is key. Stabilizing a TS via H-bond donation. Consider additives that mimic this. protic_effect->h_bond Yes dipole Hypothesis: Dipole moment is key. A more polar TS is favored. Optimize with other high-dielectric solvents. polar_effect->dipole Yes

Caption: A workflow for troubleshooting low diastereoselectivity.

Start by selecting a diverse set of solvents from different classes (see diagram). This broad screen is more likely to reveal a significant effect than testing several similar solvents. If a particular class shows promise, you can then fine-tune your selection within that class.

Q5: I observe a complete reversal of selectivity (e.g., from syn to anti) when switching from toluene to methanol. What mechanistic possibilities does this suggest?

A reversal of stereoselectivity is a powerful mechanistic clue.[4] It strongly suggests a change in the dominant non-covalent interactions that control the geometry of the transition state. The most common cause is the switch from an aprotic to a protic solvent.

Consider a cyclization reaction where one transition state (TS-A, leading to syn) is sterically favored in a non-coordinating solvent like toluene. However, the other transition state (TS-B, leading to anti) possesses a conformation where a Lewis basic site (e.g., an oxygen atom) is more accessible.

G cluster_toluene In Toluene (Aprotic) cluster_methanol In Methanol (Protic) Reactant_T Reactant TS_A_T [TS-A]‡ (Lower Energy) Sterically Favored Reactant_T->TS_A_T TS_B_T [TS-B]‡ (Higher Energy) Reactant_T->TS_B_T Syn Syn-Product (Major) TS_A_T->Syn Anti_T Anti-Product (Minor) TS_B_T->Anti_T Reactant_M Reactant TS_A_M [TS-A]‡ (Higher Energy) Reactant_M->TS_A_M TS_B_M [TS-B]‡ (Lower Energy) Stabilized by H-Bond Reactant_M->TS_B_M Syn_M Syn-Product (Minor) TS_A_M->Syn_M Anti Anti-Product (Major) TS_B_M->Anti MeOH MeOH MeOH->TS_B_M H-Bond

References

Technical Support Center: Monitoring N-Boc-2-morpholinecarbaldehyde Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving N-Boc-2-morpholinecarbaldehyde using thin-layer chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a user-friendly question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying scientific principles, empowering you to diagnose and resolve issues encountered during your experiments.

I. Foundational Knowledge: Understanding Your TLC

Before diving into specific problems, let's establish a baseline understanding of the components involved in the TLC analysis of this compound.

What are the key chemical properties of my starting material that affect TLC?

This compound is a moderately polar molecule. Its polarity is primarily influenced by the morpholine ring's oxygen and nitrogen atoms, the Boc-protecting group's carbonyls, and the aldehyde functional group. The bulky tert-butyl group of the Boc-protecting group can also influence how the molecule interacts with the stationary phase. These features mean that it will not be as mobile as a non-polar hydrocarbon but will travel further up the plate than a highly polar compound like a diol or an unprotected amine.

Why can't I see my spots under the UV lamp?

This compound and many of its potential reaction products lack a strong chromophore that would allow for visualization under a standard 254 nm UV lamp.[1][2] While some highly conjugated systems fluoresce, this is not a characteristic of this particular scaffold. Therefore, you must rely on chemical staining for visualization.

II. Getting Started: Recommended Protocols

Here are the standard protocols for preparing and running your TLC plates.

Protocol 1: Preparing and Running the TLC Plate
  • Plate Preparation: Using a pencil, gently draw a thin starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material (SM), co-spot (C), and reaction mixture (R).

  • Spotting:

    • Dissolve a small amount of your starting material in a volatile solvent like ethyl acetate or dichloromethane.

    • Using a capillary tube, carefully and briefly touch the end to the SM lane on the starting line. Allow the spot to dry completely. The goal is a small, concentrated spot.

    • For the co-spot lane, first spot your starting material, let it dry, and then spot your reaction mixture directly on top of the starting material spot.

    • Spot your reaction mixture in the R lane.

  • Developing the Plate:

    • Prepare your chosen mobile phase in a developing chamber. A piece of filter paper can be added to saturate the chamber atmosphere, which often leads to better results.

    • Carefully place the TLC plate into the chamber, ensuring the solvent level is below your starting line.[3]

    • Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely before visualization.

Protocol 2: Preparing TLC Stains

The following stains are particularly effective for visualizing this compound and its derivatives.

StainPreparationUse Case
Potassium Permanganate (KMnO4) Dissolve 1.5 g KMnO4 and 10 g K2CO3 in 200 mL of water, then add 1.25 mL of 10% NaOH solution.Excellent for visualizing compounds with oxidizable functional groups like aldehydes, alcohols, and alkenes. It is a good general-purpose stain for reaction monitoring.[1]
p-Anisaldehyde Cautiously add 50 mL of concentrated H2SO4 to a cooled mixture of 350 mL of ethanol, 15 mL of glacial acetic acid, and 3.5 mL of p-anisaldehyde. Store refrigerated.Very effective for aldehydes, ketones, and alcohols. Often gives a range of colors for different compounds, which can aid in identification.[1][4]
2,4-Dinitrophenylhydrazine (DNPH) Dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL concentrated H2SO4, 80 mL of water, and 200 mL of 95% ethanol.This stain is specific for aldehydes and ketones, which will appear as orange or yellow-orange spots. This is highly useful for confirming the consumption of your starting aldehyde.[5]

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered when monitoring reactions with this compound.

Q1: My spots are all stuck at the bottom of the plate (low Rf). What should I do?

This is a common issue indicating that your mobile phase is not polar enough to move the compounds up the silica plate.

  • Immediate Action: Increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For example, if a 3:1 hexane:EtOAc mixture is not working, try 1:1 or even 1:3.

  • Alternative Solvents: If adjusting the hexane/EtOAc ratio is insufficient, you may need a more polar solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is a good next choice. Start with a low percentage of methanol (e.g., 1-5%) in DCM and gradually increase it.

  • Expert Insight: The interaction between your compound and the silica gel (stationary phase) is stronger than the interaction with the mobile phase. By increasing the mobile phase's polarity, you increase its ability to "pull" the compound along with it. An ideal Rf value for your starting material is typically between 0.2 and 0.4 to allow room for both more polar and less polar products to resolve clearly.

Q2: All my spots are running at the top of the plate (high Rf). How do I fix this?

This is the opposite problem: your mobile phase is too polar.

  • Immediate Action: Decrease the polarity of your eluent. If you are using a 1:1 hexane:EtOAc mixture, try increasing the proportion of hexane to 3:1 or 5:1.

  • Expert Insight: A high Rf value means your compound is spending too much time dissolved in the mobile phase and not interacting enough with the silica gel. By making the mobile phase less polar, you encourage more interaction with the stationary phase, slowing the compound's movement down the plate.

Q3: My spots are streaking. What's causing this and how can I prevent it?

Streaking can be caused by several factors, but with N-Boc protected morpholine derivatives, two are most common:

  • Sample Overloading: You have spotted too much material on the plate.

    • Solution: Dilute your sample solution and spot a smaller amount. A well-defined, circular spot is the goal.

  • Strong Interaction with Silica: The morpholine nitrogen, even when Boc-protected, can have a basic character and interact strongly with the acidic silica gel.

    • Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (TEA) is sufficient to neutralize the acidic sites on the silica gel and produce sharp, well-defined spots.

Workflow for Troubleshooting Streaking

G start Streaky Spots Observed check_conc Is the sample too concentrated? start->check_conc dilute Dilute sample and re-spot check_conc->dilute Yes add_tea Add 0.5-1% Triethylamine to Mobile Phase check_conc->add_tea No / Still Streaking re_run Re-run TLC dilute->re_run problem_solved Problem Resolved re_run->problem_solved add_tea->re_run

Caption: Troubleshooting workflow for streaky spots.

Q4: I'm performing a reductive amination. What should I expect to see on my TLC plate?

In a reductive amination, you are converting the aldehyde (your starting material) into a secondary or tertiary amine. This typically results in a change in polarity.

  • Expected Polarity Change: The product amine is generally more polar than the starting aldehyde. This is because the newly formed N-H or N-C bond and the lone pair on the nitrogen can participate in hydrogen bonding with the silica gel.

  • What to Look For: You should see the spot for your starting material (SM) disappear over time, while a new, lower Rf spot corresponding to your product appears.

  • Expert Tip: The intermediate imine is often not observed on the TLC plate as it is highly reactive and is reduced in situ. If your starting amine is very polar, it may remain at the baseline. The key is to monitor the disappearance of the this compound spot and the appearance of a new product spot.

TLC Monitoring of Reductive Amination

G cluster_key Legend tlc_plate TLC Plate | { Lane 1 (SM) | Lane 2 (Co-spot) | Lane 3 (Reaction) } | {Rf ~0.4 | {Rf ~0.4 | Rf ~0.2} | Rf ~0.2} SM Starting Aldehyde P Product Amine

Caption: Expected TLC plate for a reductive amination.

Q5: I'm running a Wittig reaction. How will my TLC change?

A Wittig reaction converts your aldehyde into an alkene.[6] This reaction almost always leads to a significant decrease in polarity.

  • Expected Polarity Change: The product alkene is significantly less polar than the starting aldehyde because you are replacing a polar C=O bond with a non-polar C=C bond.

  • What to Look For: As the reaction progresses, you will see the starting material spot diminish and a new, higher Rf spot for the alkene product appear. You will also likely see a spot for the triphenylphosphine oxide byproduct, which is often quite polar and may have a low Rf or streak near the baseline.

  • Expert Tip: The large difference in polarity between the starting material and the product makes TLC an excellent method for monitoring Wittig reactions.

IV. Summary of TLC Parameters

Compound TypeExpected PolarityRecommended Starting EluentVisualization
This compound (SM) Moderate3:1 to 1:1 Hexane:EtOAcKMnO4, p-Anisaldehyde, DNPH
Reductive Amination Product (Amine) More Polar than SM1:1 to 1:3 Hexane:EtOAc or DCM/MeOHKMnO4, p-Anisaldehyde
Wittig Reaction Product (Alkene) Less Polar than SM5:1 to 3:1 Hexane:EtOAcKMnO4, p-Anisaldehyde
Reduction Product (Alcohol) More Polar than SM1:1 to 1:3 Hexane:EtOAcKMnO4, p-Anisaldehyde

V. References

  • ChemicalDesk. (2011). TLC Stains Preparation. --INVALID-LINK--

  • Organic Chemistry Portal. Wittig Reaction. --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. --INVALID-LINK--

  • SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography. --INVALID-LINK--

  • University of Rochester Department of Chemistry. How To: Monitor by TLC. --INVALID-LINK--

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. --INVALID-LINK--

  • SiliCycle. SiliaPlate TLC Visualization Methods. --INVALID-LINK--

  • MySkinRecipes. (R)-N-Boc-2-morpholinecarbaldehyde. --INVALID-LINK--

  • Synblock. (S)-N-BOC-2-Morpholinecarbaldehyde. --INVALID-LINK--

  • Reddit. (2020). TLC Seperation of N-Boc thiol. --INVALID-LINK--

  • SiliCycle. FAQ: How can I reveal my TLC plate to visualize my compounds?--INVALID-LINK--

  • YouTube. (2021). Visualizing a TLC plate. --INVALID-LINK--

  • Sigma-Aldrich. Application Note – PROTAC formation (via reductive amination). --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates. --INVALID-LINK--

  • SiliCycle. SiliaPlate TLC Practical Guide. --INVALID-LINK--

  • University of Rochester Department of Chemistry. Chromatography: Solvent Systems for TLC. --INVALID-LINK--

  • Merck Millipore. TLC Tips and Tricks. --INVALID-LINK--

  • University of Rochester Department of Chemistry. How to Monitor by TLC. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to Alternative Chiral Synthons for Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the morpholine scaffold is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—imparting aqueous solubility, metabolic stability, and low basicity—have cemented its status as a privileged structure in a multitude of FDA-approved therapeutics.[1] However, the introduction of stereocenters into the morpholine ring, a critical step for optimizing pharmacological activity and minimizing off-target effects, presents a significant synthetic challenge.

This guide moves beyond conventional approaches to offer an in-depth comparison of alternative chiral synthons for the asymmetric synthesis of morpholines. We will dissect the mechanistic underpinnings of each strategy, provide a transparent assessment of their performance through supporting experimental data, and equip you with detailed, field-proven protocols.

The Limitations of Traditional Approaches and the Rise of Chiral Synthons

Classical methods for morpholine synthesis often rely on the cyclization of amino alcohols, which, while effective for simple, achiral structures, become cumbersome when stereochemical control is required. The use of pre-existing chiral starting materials, or "chiral synthons," offers a more elegant and efficient solution. These synthons, derived from the chiral pool or generated through asymmetric catalysis, provide a robust foundation for constructing enantiomerically pure or enriched morpholine derivatives.

I. Chiral Pool Synthesis: Leveraging Nature's Stereochemical Integrity

The chiral pool, comprising readily available and inexpensive enantiopure compounds like amino acids and carbohydrates, represents a powerful starting point for morpholine synthesis. This strategy capitalizes on the inherent stereochemistry of these natural products to construct complex chiral morpholines.

A. Amino Acid-Derived Synthons: A Versatile and Accessible Route

Amino acids are among the most versatile chiral building blocks. Their bifunctional nature (amine and carboxylic acid) and the wide diversity of side chains (R groups) allow for the synthesis of a vast array of substituted morpholines.

A prevalent strategy involves the reduction of the carboxylic acid to a primary alcohol, followed by appropriate N- and O-functionalization to set the stage for cyclization. A particularly innovative one-pot synthesis of enantiomerically pure cis-3,5-disubstituted morpholines has been developed, proceeding via a tandem aziridine/epoxide ring-opening sequence.[2]

This protocol exemplifies the utility of amino acid-derived synthons, showcasing a tandem reaction that efficiently constructs the morpholine core.

Workflow Diagram:

G cluster_start Starting Material cluster_steps Synthetic Sequence cluster_product Product start Chiral Amino Acid step1 Formation of Epoxy Alcohol start->step1 Multiple Steps step2 Formation of Chiral Aziridine start->step2 Multiple Steps step3 Tandem Aziridine/Epoxide Ring Opening step1->step3 step2->step3 step4 Cyclization step3->step4 product Enantiomerically Pure cis-3,5-Disubstituted Morpholine step4->product

A streamlined workflow for morpholine synthesis from amino acids.

Experimental Procedure:

  • Preparation of Epoxy Alcohol and Chiral Aziridine: These intermediates are synthesized from the chosen chiral amino acid via standard, multi-step procedures.

  • Tandem Ring Opening: To a solution of the chiral aziridine (1.0 equiv) in a suitable solvent, add the epoxy alcohol (1.2 equiv). The reaction is typically carried out at room temperature and monitored by TLC.

  • In-situ Cyclization: Upon completion of the tandem ring-opening, a base is added to facilitate the intramolecular cyclization, yielding the desired morpholine.

  • Purification: The crude product is purified by column chromatography to afford the enantiomerically pure cis-3,5-disubstituted morpholine.

Performance Data:

Starting Amino AcidMorpholine ProductYield (%)Diastereomeric Ratio (cis:trans)Ref.
L-Phenylalaninecis-(3S,5R)-3-Benzyl-5-phenylmorpholine78>99:1[2]
L-Leucinecis-(3S,5R)-3-Isobutyl-5-phenylmorpholine75>99:1[2]

Advantages:

  • High stereochemical fidelity.

  • Access to a wide range of substitution patterns based on the choice of amino acid.

  • The one-pot nature of the tandem reaction improves efficiency.

Disadvantages:

  • Requires the pre-synthesis of the aziridine and epoxide intermediates.

B. Carbohydrate-Derived Synthons: Harnessing Polyol Stereochemistry

Carbohydrates offer a rich source of contiguous stereocenters. While less commonly employed than amino acids for morpholine synthesis, they hold significant potential for the construction of highly functionalized and stereochemically complex morpholine derivatives. The synthesis of a chiral ligand for the addition of diethylzinc to aldehydes from a lactone and aminoacetaldehyde dimethyl acetal highlights this approach.[3]

II. Asymmetric Synthesis via Chiral Aziridines: A Powerful Ring-Opening Strategy

Chiral aziridines are potent electrophiles, and their regioselective ring-opening with oxygen nucleophiles provides a direct and efficient route to chiral amino alcohol precursors, which can then be cyclized to form morpholines.

A. Intermolecular Ring-Opening of Aziridines with Haloalcohols

A highly regio- and stereoselective strategy involves the SN2-type ring-opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular cyclization.[4][5] This method allows for the synthesis of a variety of substituted nonracemic morpholines in high yield and enantioselectivity.[6]

Synthetic Pathway:

G cluster_start Starting Materials cluster_steps Reaction Sequence cluster_product Product aziridine Chiral Activated Aziridine step1 Lewis Acid-Mediated Ring Opening (SN2) aziridine->step1 haloalcohol Haloalcohol haloalcohol->step1 step2 Base-Mediated Intramolecular Cyclization step1->step2 product Enantiomerically Enriched Substituted Morpholine step2->product

Regio- and stereoselective synthesis of morpholines from chiral aziridines.

This metal-free, one-pot procedure utilizes an inexpensive oxidant to facilitate the ring-opening of N-tosylaziridines with 2-haloethanols.

Experimental Procedure:

  • Oxidative Ring Opening: To a solution of the N-tosylaziridine (1.0 equiv) in the 2-haloethanol (acting as both reactant and solvent), add ammonium persulfate (2.0 equiv) at room temperature. Stir for 0.5 hours.

  • Cyclization: Add a solution of potassium hydroxide in a suitable solvent (e.g., THF) and continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Workup and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Performance Data:

Aziridine Substituent (Aryl)Yield (%)Enantiomeric Excess (ee, %)Ref.
Phenyl9399[7]
4-Chlorophenyl8598[7]
4-Methoxyphenyl9099[7]

Advantages:

  • Excellent enantioselectivity.

  • Metal-free conditions are often possible.[7]

  • Good to excellent yields.

Disadvantages:

  • The synthesis of the chiral aziridine starting material is required.

  • The use of activating groups on the aziridine nitrogen (e.g., tosyl) is often necessary.

B. Aziridine-Epoxide Heterocoupling

A more convergent approach involves the annulative heterocoupling of aziridines and epoxides.[8] This strategy allows for the rapid, combinatorial synthesis of highly substituted, N-unprotected morpholine derivatives. The stereochemical outcome is dictated by the predefined stereocenters in the strained-ring coupling partners.

III. Asymmetric Catalysis: The Modern Approach to Chiral Morpholines

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high efficiency, atom economy, and the ability to generate stereocenters from achiral starting materials.

A. Organocatalysis

Organocatalysis avoids the use of often toxic and expensive transition metals. A notable example is the quinine squaramide-catalyzed asymmetric desymmetric double aza-Michael addition of p-anisidine to enone-tethered cyclohexadienone, which affords functionalized morpholines with excellent yields, enantioselectivities, and diastereoselectivities.[1]

B. Transition Metal Catalysis

Transition metal catalysts are highly effective for a range of asymmetric transformations leading to chiral morpholines.

The asymmetric hydrogenation of unsaturated morpholine precursors is a highly efficient method for introducing chirality.[9][10][11] Rhodium catalysts bearing bisphosphine ligands with large bite angles have proven particularly effective for the hydrogenation of 2-substituted dehydromorpholines, providing quantitative yields and excellent enantioselectivities.[10]

Comparative Performance of Chiral Ligands in Asymmetric Hydrogenation:

LigandCatalyst Loading (mol%)Pressure (atm H₂)ee (%)Ref.
(S)-BINAP1.05085[10]
(R,R)-Me-DuPhos1.05092[10]
(S,S)-f-Binaphane1.05095[10]
SKP1.05099[10]

A one-pot tandem reaction involving titanium-catalyzed hydroamination of aminoalkynes followed by ruthenium-catalyzed asymmetric transfer hydrogenation provides an efficient route to 3-substituted morpholines.[12][13] This method exhibits broad functional group tolerance and consistently delivers high enantiomeric excesses.[12]

Mechanism of Tandem Hydroamination/ATH:

G cluster_start Starting Material cluster_steps Catalytic Cycle cluster_product Product start Aminoalkyne step1 Ti-catalyzed Hydroamination start->step1 step2 Cyclic Imine Intermediate step1->step2 step3 Ru-catalyzed Asymmetric Transfer Hydrogenation step2->step3 product Chiral 3-Substituted Morpholine step3->product

A one-pot tandem catalytic approach to chiral morpholines.

Conclusion: A Strategic Choice of Synthon

The optimal choice of a chiral synthon for morpholine synthesis is dictated by the desired substitution pattern, the required level of stereochemical purity, and considerations of cost and scalability.

  • Chiral pool-based methods , particularly those starting from amino acids, offer a reliable and cost-effective route to a diverse range of enantiopure morpholines.

  • Aziridine-based strategies provide high stereocontrol and are particularly well-suited for the synthesis of 2-substituted and 2,3-disubstituted morpholines.

  • Asymmetric catalysis represents the state-of-the-art, offering high efficiency and the flexibility to generate chirality from achiral precursors. Asymmetric hydrogenation and tandem catalytic processes are especially powerful for producing highly enantioenriched morpholines.

By understanding the strengths and limitations of each of these alternative approaches, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

A Researcher's Guide to Acylating Agents: N-Boc-2-Morpholinecarbaldehyde vs. Its Weinreb Amide Equivalent

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of complex molecules, particularly in drug discovery, the choice of reagents can dictate the success, efficiency, and scalability of a reaction sequence. For the introduction of the valuable N-Boc-2-morpholinyl ketone moiety, chemists are often faced with a choice between two key intermediates: the highly reactive N-Boc-2-morpholinecarbaldehyde and the more stable N-Boc-2-(N-methoxy-N-methylcarbamoyl)morpholine , its Weinreb amide equivalent. This guide provides a detailed, evidence-based comparison to inform the selection of the optimal reagent for your specific synthetic needs.

The Core Chemical Distinction: Reactivity and Stability

The fundamental difference between an aldehyde and a Weinreb amide lies in their susceptibility to nucleophilic attack and the stability of the resulting intermediate. This distinction is critical in reactions with potent nucleophiles like Grignard or organolithium reagents.

  • Aldehydes: The aldehyde functional group is highly electrophilic. Nucleophilic addition leads to a tetrahedral alkoxide intermediate. If the initially formed ketone product is more reactive than the starting aldehyde, a second nucleophilic addition can occur, leading to over-addition and the formation of a tertiary alcohol as a byproduct.[1][2][3][4] This lack of control can significantly lower the yield of the desired ketone.[1][2]

  • Weinreb Amides: Developed by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide (Weinreb amide) was designed specifically to overcome the problem of over-addition.[1][5] Upon nucleophilic attack, a stable five-membered cyclic intermediate is formed, stabilized by chelation of the magnesium or lithium cation by both the newly formed alkoxide and the N-methoxy oxygen.[1][6][7] This chelated tetrahedral intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup.[1][5] This prevents the second, unwanted addition of the nucleophile, ensuring a clean conversion to the desired ketone.[1][5][6][7]

Caption: Reaction pathways for nucleophilic addition to an aldehyde versus a Weinreb amide.

Head-to-Head Comparison

FeatureThis compoundN-Boc-2-(N-methoxy-N-methylcarbamoyl)morpholine (Weinreb Amide)
Synthesis Typically prepared by oxidation of the corresponding primary alcohol, (S)-N-Boc-2-hydroxymethylmorpholine.[8]Synthesized from the corresponding carboxylic acid (N-Boc-morpholine-2-carboxylic acid) using a coupling agent and N,O-dimethylhydroxylamine hydrochloride.[6][7]
Commercial Availability Readily available from various chemical suppliers.[9]Also commercially available, though sometimes less common than the corresponding carboxylic acid precursor.[10]
Stability & Handling Prone to oxidation and racemization at the α-carbon, especially under basic conditions.[11] Often requires careful storage and handling.Generally a stable, often crystalline solid that is easier to handle and store for long periods without degradation.[5]
Reactivity Control High reactivity can lead to over-addition with strong nucleophiles, forming tertiary alcohols and reducing the yield of the desired ketone.[1][2][3][12]Excellent control; the stable chelated intermediate prevents over-addition, leading to clean formation of the ketone upon workup.[1][5][6][7][13]
Reaction Conditions Requires careful control of stoichiometry and low temperatures to minimize side reactions.More tolerant of excess nucleophile and generally provides more reproducible results.[7]
Workup Can be complicated by the presence of byproducts, requiring more rigorous purification (e.g., chromatography).Typically cleaner, simplifying purification. The workup involves an acidic quench to break down the stable intermediate.[5][14]

Supporting Experimental Data

The primary advantage of the Weinreb amide is consistently higher yields of the desired ketone, especially with reactive organometallic reagents.

NucleophileSubstrateProductYieldReference
Phenylmagnesium BromideN-Boc-2-morpholinecarbaldehyde N-Boc-2-benzoyl-morpholine~60-70% (Estimated typical)General Grignard/Aldehyde Reactivity[3][12]
Phenylmagnesium BromideN-Boc-morpholine Weinreb Amide N-Boc-2-benzoyl-morpholine>90%Representative Weinreb Amide Arylation[15]
Methylmagnesium BromideGeneric Aldehyde Corresponding Methyl KetoneVariable, prone to over-additionGeneral Grignard/Aldehyde Reactivity[4][12]
Methylmagnesium BromideGeneric Weinreb Amide Corresponding Methyl KetoneTypically 80-95%General Weinreb Amide Reactivity[1][12]

Note: Direct comparative studies for this compound are not abundant in the literature; yields are based on well-established principles of aldehyde versus Weinreb amide reactivity.

Experimental Protocols

Protocol 1: Grignard Addition to this compound

This protocol is designed to minimize over-addition by using low temperatures and slow addition of the Grignard reagent.

Caption: Workflow for Grignard addition to the aldehyde.

  • Preparation: A flame-dried round-bottom flask is charged with this compound (1.0 eq) and dissolved in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

    • Causality: Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperature is essential to decrease the reactivity of the system, slowing the rate of the initial addition and disfavoring the subsequent over-addition to the ketone product.

  • Nucleophilic Addition: A solution of Phenylmagnesium bromide (1.05 eq) in THF is added dropwise to the cooled aldehyde solution over 30 minutes.

    • Causality: Slow addition and a slight excess of the Grignard reagent ensure the starting aldehyde is consumed while minimizing the concentration of the nucleophile available to react with the newly formed ketone.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 1 hour and monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: The reaction is carefully quenched at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Causality: This neutral-to-mildly-acidic quench protonates the alkoxide and destroys any excess Grignard reagent.

  • Workup and Purification: The mixture is warmed to room temperature, extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to separate the desired secondary alcohol from any tertiary alcohol byproduct and other impurities.

Protocol 2: Grignard Addition to Weinreb Amide Equivalent

This protocol benefits from the inherent stability of the Weinreb amide intermediate, leading to a simpler, more robust procedure.

Caption: Workflow for Grignard addition to the Weinreb amide.

  • Preparation: A flame-dried round-bottom flask is charged with N-Boc-2-(N-methoxy-N-methylcarbamoyl)morpholine (1.0 eq) and dissolved in anhydrous THF under an argon atmosphere.

  • Cooling: The solution is cooled to 0 °C using an ice/water bath.

    • Causality: While the Weinreb intermediate is very stable, starting at a reduced temperature is good practice for controlling the initial exothermic addition. A -78 °C bath is typically not required.

  • Nucleophilic Addition: A solution of Phenylmagnesium bromide (1.2 eq) in THF is added dropwise.

    • Causality: A larger excess of the Grignard reagent can be tolerated without significant byproduct formation due to the stability of the chelated intermediate.

  • Reaction: The reaction is stirred for 30 minutes at 0 °C and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Quenching and Hydrolysis: The reaction is cooled back to 0 °C and quenched by the slow addition of 1 M aqueous HCl. The mixture is stirred for 30 minutes until the tetrahedral intermediate has fully hydrolyzed to the ketone.

    • Causality: The acidic workup is required to protonate and break down the stable chelated intermediate, releasing the final ketone product.

  • Workup and Purification: The mixture is extracted with ethyl acetate, washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated. The crude product is often of high purity and may not require column chromatography.

Conclusion: A Clear Choice for Reliability

For the synthesis of N-Boc-2-morpholinyl ketones via nucleophilic addition of organometallic reagents, the Weinreb amide is the superior choice in most scenarios. Its key advantages are:

  • Prevention of Over-addition: Leading to significantly cleaner reactions and higher yields of the desired ketone.[1][5][7]

  • Enhanced Stability: Making it easier to handle and store.[5]

  • Procedural Robustness: The methodology is more tolerant of reaction conditions and often results in simpler purifications.[14]

While this compound is a viable intermediate, its use is fraught with challenges related to its high reactivity and instability. It should be considered primarily when the corresponding Weinreb amide is inaccessible or when milder nucleophiles, which are less prone to over-addition, are employed. For drug development professionals and researchers who prioritize yield, purity, and reproducibility, the Weinreb amide pathway offers a more reliable and efficient route to these important synthetic building blocks.

References

A Comparative Guide to the Stereochemical Stability of N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the stereochemical integrity of chiral building blocks is not merely a matter of purity; it is fundamental to the efficacy, safety, and reproducibility of a therapeutic candidate. N-Boc-2-morpholinecarbaldehyde is a widely utilized heterocyclic scaffold in the synthesis of complex molecules, valued for its conformational pre-organization and versatile aldehyde functionality. However, like many α-substituted aldehydes, its stereocenter is susceptible to epimerization, a critical liability that can compromise entire synthetic campaigns and lead to downstream isomeric impurities.

This guide provides an in-depth analysis of the stereochemical stability of this compound. We will dissect the underlying mechanistic principles governing its stability, compare it with viable alternatives, and provide robust experimental protocols to empower researchers to confidently assess and manage the chiral integrity of this crucial synthetic intermediate.

The Inherent Instability of α-Chiral Aldehydes: A Mechanistic Overview

The primary vulnerability of any aldehyde with a stereocenter at the α-position is its susceptibility to racemization or epimerization via enolization. The aldehyde's carbonyl group activates the α-proton, making it acidic enough to be abstracted by a base. The resulting planar enolate intermediate loses its stereochemical information. Subsequent reprotonation can occur from either face, leading to a mixture of enantiomers or diastereomers.

Several factors can exacerbate this process:

  • Base: Even weak bases, such as amines, silica gel, or basic impurities in solvents, can catalyze enolization.

  • Temperature: Elevated temperatures can provide the necessary activation energy for proton abstraction and accelerate the rate of epimerization.[1]

  • Solvent: Polar, protic solvents can facilitate the proton transfer required for tautomerization.

The N-Boc (tert-butoxycarbonyl) protecting group on this compound presents a nuanced electronic scenario. While the Boc group is sterically bulky, which can offer some kinetic hindrance, the carbonyl of the carbamate is electron-withdrawing. This inductive effect can increase the acidity of the α-proton, potentially making the stereocenter more labile under certain conditions compared to aldehydes with electron-donating N-substituents.[2]

Epimerization_Mechanism S_Aldehyde N-Boc-(S)-2-morpholinecarbaldehyde Enolate Achiral Enolate (Planar Intermediate) S_Aldehyde->Enolate + Base (B:) - H-B⁺ S_Aldehyde_2 (S)-Aldehyde Enolate->S_Aldehyde_2 + H-B⁺ - B: R_Aldehyde (R)-Aldehyde Enolate->R_Aldehyde + H-B⁺ - B:

Caption: Base-catalyzed epimerization of this compound via a planar enolate intermediate.

Comparative Analysis of Chiral Building Blocks

The choice of a chiral building block often involves a trade-off between reactivity and stability. While this compound is a versatile synthon, its stability limitations may necessitate considering alternatives.

Building BlockN-Protecting GroupKey Stability CharacteristicsAdvantages & Disadvantages
This compound Boc (tert-butoxycarbonyl)Prone to epimerization, especially on silica gel or with base. Stable under neutral and mildly acidic conditions (at low temp).[3]Pro: Widely available, versatile in peptide coupling and other transformations. Con: Stereocenter lability requires careful handling.
N-Cbz-2-morpholinecarbaldehyde Cbz (Carboxybenzyl)Similar stability profile to the N-Boc analogue. The benzylic protons can be a site for undesired side reactions.Pro: Orthogonal deprotection to Boc (hydrogenolysis). Con: Similar epimerization risk.
N-Trityl-2-morpholinecarbaldehyde TritylThe extreme steric bulk of the trityl group offers significant kinetic protection against epimerization.Pro: Enhanced stereochemical stability. Con: Can be difficult to introduce and remove; may hinder reactivity of the aldehyde.
N-TIPS-α-amino aldehydes TIPS (Triisopropylsilyl)Reported to be exceptionally stable, distillable, and can be stored for extended periods without significant racemization.[2]Pro: High stereochemical robustness due to the bulky, electron-donating silyl group.[2] Con: May require specialized synthesis; less common commercially.
(S)-N-Boc-2-hydroxymethylmorpholine Boc (tert-butoxycarbonyl)The corresponding alcohol is stereochemically stable. The aldehyde must be generated immediately before use.Pro: Avoids storage of the sensitive aldehyde. Con: Requires an additional oxidation step (e.g., Swern, Dess-Martin) which must be performed under carefully controlled, non-epimerizing conditions.

Experimental Protocols for Assessing Stereochemical Integrity

A self-validating system for monitoring chiral purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering high resolution and sensitivity.

Protocol: Chiral HPLC Analysis of this compound

This protocol provides a framework for developing a stability-indicating method. The exact column and mobile phase may require optimization.

  • Instrumentation and Materials:

    • HPLC system with UV detector (e.g., PDA or single wavelength).

    • Chiral Stationary Phase (CSP) Column: A polysaccharide-based column such as Chiralpak® IA, IB, or IC is a common starting point.

    • Mobile Phase: HPLC-grade hexanes and isopropanol (IPA).

    • Sample: this compound, ~1 mg/mL in mobile phase.

    • Racemic standard (if available) or a sample subjected to epimerizing conditions (e.g., stirring with a catalytic amount of DBU in THF for 1 hour) to identify the peaks of both enantiomers.

  • Chromatographic Conditions (Starting Point):

    • Column: Chiralpak® IA (4.6 x 250 mm, 5 µm).

    • Mobile Phase: 90:10 Hexane:IPA (Isocratic).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • System Suitability: Inject the racemic/epimerized standard. The system is suitable if the resolution between the two enantiomer peaks is > 1.5.

    • Sample Analysis: Inject the sample solution.

    • Data Processing: Integrate the peak areas for both the desired enantiomer and the undesired enantiomer.

    • Calculation of Enantiomeric Excess (e.e.):

      • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

  • Causality Behind Experimental Choices:

    • Polysaccharide-based CSP: These columns are broadly effective for a wide range of chiral compounds, including carbamates, by providing a complex chiral environment with multiple interaction modes (hydrogen bonding, dipole-dipole, steric hindrance).

    • Normal Phase (Hexane/IPA): This mobile phase system is standard for polysaccharide CSPs and often provides better selectivity than reversed-phase conditions for this class of compounds.

    • Low Temperature (25 °C): Running the analysis at ambient or sub-ambient temperatures minimizes the risk of on-column epimerization.

Workflow for a Stability Study

To rigorously test the stability of this compound, a forced degradation study should be performed.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_results 4. Data Evaluation Start High Purity Aldehyde (e.e. > 99%) Prep Prepare solutions in various solvents (THF, DCM, MeOH) Start->Prep Acid Acidic (0.1N HCl) Prep->Acid Expose sample aliquots Base Basic (0.1N NaOH, DBU) Prep->Base Expose sample aliquots Thermal Thermal (40°C, 60°C) Prep->Thermal Expose sample aliquots Silica Chromatographic (Stir with Silica Gel) Prep->Silica Expose sample aliquots Analysis Analyze via Chiral HPLC at t = 0, 1, 4, 8, 24h Acid->Analysis Base->Analysis Thermal->Analysis Silica->Analysis Results Calculate e.e. % vs. Time Analysis->Results

References

A Comparative Guide to the Enantioselective Synthesis of Morpholines: Beyond the Chiral Pool

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous blockbuster drugs and clinical candidates.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, including enhanced aqueous solubility and metabolic stability. However, the biological activity of morpholine-containing compounds is frequently contingent on the precise stereochemistry of its substituents.[1] This has propelled the development of robust and efficient methods for their enantioselective synthesis. While classical approaches often rely on the chiral pool, which can be limiting in terms of structural diversity, the field has witnessed a surge in innovative catalytic asymmetric strategies that construct the chiral morpholine core de novo.

This guide provides a comparative analysis of key contemporary methodologies for the enantioselective synthesis of morpholines, focusing on strategies that circumvent the use of chiral starting materials. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each approach, supported by experimental data to offer a comprehensive resource for researchers in organic synthesis and drug development.

Key Asymmetric Strategies: A Comparative Overview

The modern synthetic chemist's toolbox for accessing enantioenriched morpholines is diverse, with each method offering distinct advantages. The principal strategies can be broadly categorized as:

  • Transition-Metal Catalyzed Asymmetric Hydrogenation: A powerful and atom-economical approach that creates the desired stereocenter on a pre-formed unsaturated morpholine ring.

  • Tandem Catalysis: Sequential one-pot reactions that combine cyclization and asymmetric reduction steps, offering high efficiency.

  • Organocatalytic Cyclizations: Metal-free alternatives that utilize small organic molecules to induce enantioselectivity during the ring-forming step.

  • Asymmetric Rearrangements: Sophisticated methods that construct the chiral morpholine core through catalytic, enantioselective rearrangement reactions.

The following sections will explore representative examples from each of these categories, providing a side-by-side comparison of their capabilities.

Asymmetric Hydrogenation of Dehydromorpholines

The transition-metal-catalyzed asymmetric hydrogenation of dehydromorpholines has emerged as a highly effective and direct route to chiral 2-substituted morpholines.[1][3] This "after cyclization" strategy benefits from the high efficiency and predictability often associated with asymmetric hydrogenation.[3]

Rhodium-Bisphosphine Catalyzed Hydrogenation

A notable example is the use of a rhodium catalyst paired with a chiral bisphosphine ligand, such as SKP, which possesses a large bite angle.[4][5] This catalytic system has demonstrated exceptional performance in the hydrogenation of 2-substituted dehydromorpholines, affording the corresponding chiral morpholines in quantitative yields and with excellent enantioselectivities.[3][4][6]

The general workflow for this transformation is depicted below:

cluster_workflow Asymmetric Hydrogenation Workflow start 2-Substituted Dehydromorpholine catalyst [Rh(COD)2]BF4 + Chiral Ligand (e.g., SKP) start->catalyst Substrate conditions H2 (gas) Solvent (e.g., DCM) Room Temperature catalyst->conditions Reaction Setup product Chiral 2-Substituted Morpholine conditions->product Hydrogenation

Caption: General workflow for the asymmetric hydrogenation of dehydromorpholines.

Mechanistic Rationale: The success of this method hinges on the formation of a chiral rhodium-ligand complex that coordinates to the double bond of the dehydromorpholine substrate. The chiral environment dictated by the ligand directs the delivery of hydrogen from one face of the double bond, thereby establishing the stereocenter. The large bite angle of ligands like SKP is crucial for creating a well-defined and sterically hindered chiral pocket, leading to high levels of enantiocontrol.[4][5]

Performance Data:

Substrate (R group)Catalyst Loading (mol%)H₂ Pressure (atm)Time (h)Yield (%)ee (%)Reference
Phenyl15012>9999[5]
4-MeO-Ph15012>9999[5]
4-F-Ph15012>9999[5]
2-Naphthyl15012>9999[5]
Cyclohexyl15024>9998[5]
Isopropyl15024>9997[5]

Key Advantages:

  • Excellent enantioselectivities and quantitative yields for a range of substrates.[3][4][5]

  • Atom-economical process with molecular hydrogen as the reductant.[3]

  • The reaction can be performed on a gram scale.[3]

Limitations:

  • Requires the synthesis of the dehydromorpholine precursor.

  • Relies on precious metal catalysis.

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

For the synthesis of 3-substituted chiral morpholines, a powerful one-pot, two-step catalytic process has been developed.[1] This tandem reaction sequence involves an initial titanium-catalyzed intramolecular hydroamination of an aminoalkyne substrate to form a cyclic imine, which is then reduced in situ via a ruthenium-catalyzed asymmetric transfer hydrogenation.[7][8][9][10]

cluster_tandem Tandem Hydroamination/ATH Workflow start Aminoalkyne Substrate step1 Ti-Catalyzed Intramolecular Hydroamination (110 °C, 24h) start->step1 intermediate Cyclic Imine Intermediate step1->intermediate step2 Ru-Catalyzed Asymmetric Transfer Hydrogenation (RuCl[(S,S)-Ts-DPEN](η⁶-p-cymene), HCOOH/NEt₃, RT, 12h) intermediate->step2 product Chiral 3-Substituted Morpholine step2->product

Caption: Workflow for the tandem synthesis of 3-substituted morpholines.

Mechanistic Rationale: This strategy's elegance lies in its sequential efficiency. The first step, catalyzed by a titanium complex, forges the morpholine ring through cyclization of the aminoalkyne. The resulting cyclic imine is not isolated but is directly subjected to asymmetric reduction. The key to the high enantioselectivity in the second step is the Noyori-Ikariya catalyst, RuCl--INVALID-LINK--. Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen of the substrate and the N-H group of the chiral diamine ligand on the ruthenium catalyst are crucial for effective stereochemical communication and achieving high enantiomeric excesses.[7][9]

Performance Data:

Substrate (R group)Ti Catalyst Loading (mol%)Ru Catalyst Loading (mol%)Yield (%)ee (%)Reference
Phenyl5185>99[7]
4-MeO-Ph5182>99[7]
4-Cl-Ph518898[7]
2-Thienyl518097[7]
Cyclohexyl517596[7]
n-Butyl517195[7]

Key Advantages:

  • One-pot procedure enhances operational simplicity and reduces waste from intermediate purification.[7][8]

  • Excellent enantioselectivities are achieved for a broad range of substrates.[7]

  • The methodology is scalable.[8]

Limitations:

  • Requires elevated temperatures for the initial hydroamination step.

  • The use of two different metal catalysts may complicate catalyst recovery and recycling.

Organocatalytic Enantioselective Halocyclization

Moving away from transition metals, organocatalysis offers a compelling alternative for the enantioselective synthesis of morpholines. A notable example is the use of a cinchona alkaloid-derived catalyst to promote an asymmetric chlorocycloetherification of N-protected alkenols.[11][12] This method provides access to chiral 2,2-disubstituted morpholines, which are challenging targets.

cluster_organo Organocatalytic Halocyclization Workflow start N-Protected Alkenol catalyst Cinchona Alkaloid-Derived Phthalazine Catalyst start->catalyst Substrate reagents Chlorinating Agent (DCDMH) Solvent (CH₂Cl₂) -10 °C catalyst->reagents Reaction Setup product Chiral Chlorinated 2,2-Disubstituted Morpholine reagents->product Chlorocycloetherification

Caption: General scheme for organocatalytic chlorocycloetherification.

Mechanistic Rationale: The proposed mechanism involves the activation of the chlorinating agent (e.g., 1,3-dichloro-5,5-dimethylhydantoin, DCDMH) by the chiral amine catalyst. This generates a chiral chloronium species that undergoes enantioselective addition to the alkene. The tethered alcohol then acts as a nucleophile, trapping the intermediate in an intramolecular fashion to yield the chlorinated morpholine product with a newly formed quaternary stereocenter.[11]

Performance Data:

Substrate (R¹/R²)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)Reference
Ph / Me5249596[12]
4-Me-Ph / Me5249695[12]
4-Cl-Ph / Me5249897[12]
Ph / Et5249194[12]
-(CH₂)₅-5249292[12]

Key Advantages:

  • Provides access to morpholines with a quaternary stereocenter, a valuable structural motif.[11][12]

  • Metal-free conditions are often milder and avoid potential metal contamination in the final product.

  • The reaction proceeds under mild conditions.[12]

Limitations:

  • The substrate scope is primarily focused on the synthesis of 2,2-disubstituted morpholines.

  • The product is a chlorinated morpholine, which may require further functionalization.

Experimental Protocols

Representative Protocol for Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine[5]
  • To a dried Schlenk tube under an argon atmosphere, add the 2-phenyl-3,4-dihydro-2H-1,4-oxazine substrate (0.1 mmol, 1 equiv.), [Rh(COD)₂]BF₄ (0.001 mmol, 0.01 equiv.), and the chiral SKP ligand (0.0011 mmol, 0.011 equiv.).

  • Add anhydrous and degassed dichloromethane (DCM, 1 mL).

  • Stir the resulting solution at room temperature for 30 minutes.

  • Transfer the Schlenk tube to an autoclave.

  • Pressurize the autoclave with hydrogen gas to 50 atm.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully release the pressure and concentrate the reaction mixture under reduced pressure.

  • The residue can be purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the chiral 2-phenylmorpholine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Representative Protocol for Tandem Hydroamination/Asymmetric Transfer Hydrogenation[7]

Step 1: Hydroamination

  • To a dried Schlenk tube, add the aminoalkyne substrate (0.5 mmol, 1 equiv.) and the Ti catalyst (5 mol%).

  • Add anhydrous toluene (2.5 mL).

  • Heat the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature.

Step 2: Asymmetric Transfer Hydrogenation

  • To the cooled reaction mixture from Step 1, add a solution of RuCl--INVALID-LINK-- (1 mol%) in a formic acid/triethylamine azeotrope (0.5 mL).

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

The enantioselective synthesis of morpholines without relying on the chiral pool has matured significantly, offering a range of powerful and versatile catalytic methods. Asymmetric hydrogenation provides a highly efficient and atom-economical route to 2-substituted morpholines with exceptional enantiocontrol.[4][5] For 3-substituted analogues, tandem catalytic strategies that combine cyclization and reduction in a single pot represent a pinnacle of synthetic efficiency.[7][8] Meanwhile, organocatalysis presents a robust, metal-free alternative, enabling the construction of challenging quaternary stereocenters.[11][12]

The choice of synthetic strategy will ultimately depend on the specific substitution pattern desired, scalability requirements, and tolerance of precious metal catalysts. For drug discovery professionals, the diversity of these methods allows for the rapid generation of chiral morpholine libraries with varied substitution patterns, facilitating the exploration of structure-activity relationships. Future advancements will likely focus on expanding the substrate scope of these reactions, lowering catalyst loadings, and developing novel catalytic systems that offer complementary reactivity and selectivity.

References

A Comparative Guide to N-Boc-2-morpholinecarbaldehyde: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex molecule synthesis, the choice of starting materials is a critical determinant of efficiency, stereochemical control, and overall success. Among the vast arsenal of chiral building blocks, N-Boc-2-morpholinecarbaldehyde has emerged as a reagent of significant interest. This guide provides an in-depth comparison of its advantages over other synthetic alternatives, supported by established chemical principles and methodologies, to inform researchers, scientists, and drug development professionals in their synthetic design.

Introduction: The Strategic Value of this compound

This compound is a chiral heterocyclic compound featuring a morpholine ring system where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, and an aldehyde functionality is present at the C2 position. This specific arrangement of functional groups makes it a highly valuable intermediate in asymmetric synthesis, particularly for the construction of enantiomerically pure pharmaceuticals and other bioactive molecules.[1] The morpholine scaffold itself is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties such as solubility, metabolic stability, and bioavailability.[2]

The strategic advantage of this reagent lies in the confluence of three key features:

  • A Stable Chiral Center: The stereocenter at the C2 position provides a foundation for building complex, three-dimensional molecular architectures with high fidelity.

  • An Orthogonal Protecting Group: The Boc group offers robust protection of the morpholine nitrogen under a wide range of reaction conditions while allowing for facile deprotection under mild acidic conditions, ensuring compatibility with multi-step synthetic sequences.[1][3]

  • A Reactive Aldehyde Handle: The aldehyde group serves as a versatile linchpin for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

G

Caption: Logical relationship of this compound's structural features to its synthetic advantages.

Comparative Analysis: this compound vs. Alternatives

The decision to use this compound is best understood by comparing its performance and utility against other classes of chiral aldehydes.

FeatureThis compoundGarner's Aldehyde (from Serine)Acyclic Chiral Aldehydes (e.g., from amino acids)Achiral Aldehydes + Asymmetric Catalysis
Scaffold Type Cyclic (Morpholine)Cyclic (Oxazolidine)AcyclicVaries
Stereochemical Integrity High; configurationally stable.High, but the acetonide can be sensitive to strong acid.Prone to epimerization at the α-carbon under basic or acidic conditions.Enantioselectivity is dependent on the catalyst, substrate, and reaction conditions.
Synthetic Versatility High; allows for reductive amination, Wittig, nucleophilic additions.[1]High; similar reactivity profile to other protected amino aldehydes.High, but side reactions can be an issue due to potential enolization.Can be broad, but often requires extensive optimization for each substrate.[4]
Protecting Group Boc: Robust and easily removed under mild acidic conditions.Boc: Robust and easily removed.N-protection is required (Boc, Cbz, etc.), with varying stability.N/A
Medicinal Chemistry Value High; introduces a privileged morpholine scaffold.[2]Moderate; provides a protected amino alcohol motif.Moderate; provides a basic amino acid side chain.Low; scaffold is built entirely during the synthesis.
Scalability Synthesis from materials like epichlorohydrin allows for scalability.[5]Well-established synthesis from serine, generally scalable.Can be readily prepared from the amino acid pool.Catalyst cost and loading can be a barrier to large-scale synthesis.

Key Insights from the Comparison:

  • Superior Stereochemical Stability: Unlike acyclic α-amino aldehydes, the cyclic nature of this compound significantly reduces the risk of epimerization at the stereocenter. This is a crucial advantage for maintaining enantiopurity throughout multi-step sequences.

  • Inherent Pharmacophore: The morpholine ring is not merely a carrier for the chiral aldehyde; it is a valuable pharmacophore in its own right. Using this building block allows for the direct incorporation of this desirable motif, streamlining the synthesis of drug-like molecules.

  • Predictability over Asymmetric Catalysis: While asymmetric catalysis is a powerful tool, it often requires extensive screening and optimization of catalysts, ligands, and conditions to achieve high enantioselectivity for a specific substrate.[4][6] Employing a chiral building block like this compound provides a more predictable and often more robust route to the desired enantiomer.

Core Advantages in Application

The primary advantage of this compound is its role as a reliable source of chirality. In the synthesis of complex targets, such as kinase inhibitors or CNS agents, establishing stereocenters with absolute control is paramount.[1] This building block allows chemists to bypass less predictable methods of asymmetric induction, leading to cleaner reactions and higher enantiomeric purity of the final product.

The tert-butoxycarbonyl (Boc) group is integral to the utility of this reagent. Its key features include:

  • Stability: It is resistant to a wide array of nucleophiles, bases, and reductive conditions, allowing for selective manipulation of the aldehyde.

  • Orthogonality: It can be removed with mild acids (e.g., trifluoroacetic acid) without affecting other common protecting groups like benzyl ethers or esters. This orthogonality is fundamental to the design of complex synthetic routes.[3]

The aldehyde functional group is a gateway to numerous chemical transformations. Starting from this compound, a diverse range of substituents can be introduced at the C2 position.

G Start This compound ReductiveAmination ReductiveAmination Start->ReductiveAmination Wittig Wittig Start->Wittig Grignard Grignard Start->Grignard Henry Henry Start->Henry Product1 Product1 ReductiveAmination->Product1 Product2 Product2 Wittig->Product2 Product3 Product3 Grignard->Product3 Product4 Product4 Henry->Product4

Caption: Key synthetic transformations starting from this compound.

Experimental Protocol: Diastereoselective Reductive Amination

This protocol describes a general procedure for the reductive amination of this compound with a primary amine, a common step in the synthesis of pharmaceutical intermediates.

Objective: To synthesize a 2-(aminomethyl)morpholine derivative with high diastereoselectivity.

Materials:

  • (R)-N-Boc-2-morpholinecarbaldehyde (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add (R)-N-Boc-2-morpholinecarbaldehyde (1.0 eq) and dissolve in anhydrous DCM.

  • Imine Formation: Add the primary amine (1.1 eq) to the solution. If the amine salt is used, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) should be added. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-16 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-Boc-protected 2-(aminomethyl)morpholine derivative.

Causality and Trustworthiness: The choice of NaBH(OAc)₃ as the reducing agent is deliberate. It is mild enough not to reduce the starting aldehyde prematurely and is selective for the protonated imine intermediate, minimizing side reactions. This one-pot procedure is highly efficient and avoids the isolation of the potentially unstable imine intermediate, making the protocol robust and reproducible.

Conclusion

This compound offers a compelling combination of stereochemical stability, synthetic versatility, and inherent medicinal chemistry value. Its advantages over acyclic chiral aldehydes and its predictability compared to de novo asymmetric catalysis make it a superior choice for many applications in modern drug discovery and organic synthesis.[][8] By providing a reliable and efficient means to introduce a chiral morpholine scaffold, this building block empowers chemists to accelerate the development of complex, enantiomerically pure molecules.

References

Navigating the Synthesis of Morpholine Scaffolds: A Comparative Guide to Nitrogen Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1] The synthesis of functionalized morpholines is therefore of great interest to researchers in drug development. A critical aspect of these syntheses is the strategic use of protecting groups for the morpholine nitrogen to prevent undesired side reactions and enable selective transformations.[2]

This guide provides an in-depth comparison of three commonly employed nitrogen protecting groups in the context of morpholine synthesis: the tert-Butoxycarbonyl (Boc) , Carbobenzyloxy (Cbz) , and Benzyl (Bn) groups. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to assist you in selecting the optimal protecting group for your synthetic strategy.

Comparative Overview of Protecting Groups

The choice of a protecting group is dictated by its stability to various reaction conditions and the ease of its removal. The concept of "orthogonality," the ability to deprotect one group without affecting another, is central to the synthesis of complex molecules.[2][3]

Featuretert-Butoxycarbonyl (Boc) Carbobenzyloxy (Cbz) Benzyl (Bn)
Structure (CH₃)₃C-O-(C=O)-Benzyl-O-(C=O)-Benzyl-
Lability Acid-LabileHydrogenolysisHydrogenolysis
Typical Deprotection Trifluoroacetic Acid (TFA); HCl in Dioxane[3]H₂, Pd/C; Transfer Hydrogenation[3]H₂, Pd/C[4]
Stability Stable to base and hydrogenolysis[4]Stable to mild acid and base[5]Stable to acids and bases[6]
Key Advantages Mild deprotection; orthogonal to Cbz and Bn; cleavage product is volatile.[4]Stable over a wide range of non-reducing conditions; orthogonal to Boc.[3]Very stable; suitable for multi-step synthesis with harsh conditions.
Potential Limitations Labile to strong acids which may not be suitable for all substrates.[3]Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups); potential catalyst poisoning.[3]Requires catalytic hydrogenation for removal, similar limitations as Cbz.

In-Depth Analysis of Each Protecting Group

The tert-Butoxycarbonyl (Boc) Group: Mild and Versatile

The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and mild, acid-catalyzed removal.[4]

Protection Chemistry: The Boc group is typically introduced by reacting the morpholine nitrogen with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is generally high-yielding and proceeds under mild conditions.[7]

Deprotection Chemistry: The deprotection of a Boc-protected morpholine is achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[7] The mechanism involves the formation of a stable tert-butyl cation.

Protocol 1: Boc Protection of Morpholine

  • Dissolve morpholine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or a biphasic mixture of chloroform and water.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP) (1.2 equivalents).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected morpholine.

Protocol 2: Boc Deprotection

  • Dissolve the N-Boc protected morpholine (1.0 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and concentrate to obtain the deprotected morpholine.

Boc_Workflow Morpholine Morpholine Boc_Protected N-Boc Morpholine Morpholine->Boc_Protected Boc₂O, Base (e.g., NaHCO₃, DMAP) Deprotected Morpholine Boc_Protected->Deprotected Strong Acid (e.g., TFA, HCl)

Caption: Boc Protection and Deprotection Workflow.

The Carbobenzyloxy (Cbz) Group: Robust and Orthogonal

The Cbz group is another widely used protecting group for amines, valued for its stability under both acidic and basic conditions, making it orthogonal to the Boc group.[5]

Protection Chemistry: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[5]

Deprotection Chemistry: The key feature of the Cbz group is its removal by catalytic hydrogenolysis. This involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (Pd/C).[4]

Protocol 3: Cbz Protection of Morpholine

  • Dissolve morpholine (1.0 equivalent) in a mixture of water and a suitable organic solvent like diethyl ether or THF.

  • Cool the solution in an ice bath and add a base such as sodium carbonate or sodium bicarbonate (2.0 equivalents).

  • Add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while vigorously stirring, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Cbz protected morpholine.

Protocol 4: Cbz Deprotection via Hydrogenolysis

  • Dissolve the N-Cbz protected morpholine (1.0 equivalent) in a solvent such as methanol, ethanol, or ethyl acetate.

  • Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Secure the reaction flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas (H₂). Repeat this purge-fill cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm or a balloon) at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected morpholine.

Cbz_Workflow Morpholine Morpholine Cbz_Protected N-Cbz Morpholine Morpholine->Cbz_Protected Cbz-Cl, Base (e.g., Na₂CO₃) Deprotected Morpholine Cbz_Protected->Deprotected H₂, Pd/C (Hydrogenolysis)

Caption: Cbz Protection and Deprotection Workflow.

The Benzyl (Bn) Group: Highly Stable for Multi-Step Synthesis

The N-benzyl group is a robust protecting group that is stable to a wide range of reaction conditions, including strongly acidic and basic environments.[6]

Protection Chemistry: Benzylation of the morpholine nitrogen is typically achieved via nucleophilic substitution with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base.[7]

Deprotection Chemistry: Similar to the Cbz group, the most common method for cleaving an N-benzyl group is catalytic hydrogenolysis.[7] This shared deprotection method means that Cbz and Bn are not orthogonal to each other.

Protocol 5: N-Benzylation of Morpholine

  • Dissolve morpholine (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Add benzyl bromide (BnBr, 1.1 equivalents) dropwise.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography if necessary.

Protocol 6: N-Debenzylation via Hydrogenolysis

  • Follow the same procedure as Protocol 4 for the hydrogenolysis of the Cbz group. The conditions for N-debenzylation are generally comparable.

Bn_Workflow Morpholine Morpholine Bn_Protected N-Benzyl Morpholine Morpholine->Bn_Protected BnBr, Base (e.g., K₂CO₃) Deprotected Morpholine Bn_Protected->Deprotected H₂, Pd/C (Hydrogenolysis)

Caption: Benzyl Protection and Deprotection Workflow.

Experimental Data Summary

Protecting GroupStepReagents & ConditionsYieldReference
Boc ProtectionBoc₂O, NaHCO₃, THF/H₂O~90%[General Procedure]
DeprotectionTFA, DCMHigh[General Procedure]
Cbz ProtectionCbz-Cl, NaHCO₃, THF/H₂O~90%[General Procedure]
DeprotectionH₂, Pd/C, MeOHHigh[General Procedure]
Benzyl ProtectionBnBr, K₂CO₃, DMFGood to High[General Procedure]
DeprotectionH₂, Pd/C, EtOHHigh[8]

Note: Yields are highly substrate-dependent and the values presented are typical for simple amines.

Choosing the Right Protecting Group: A Strategic Decision

The selection of a nitrogen protecting group for morpholine synthesis is a strategic decision that depends on the overall synthetic plan.

  • For syntheses requiring mild deprotection conditions and orthogonality to hydrogenolysis-labile groups, the Boc group is an excellent choice. Its removal with acid is clean and the byproducts are volatile. However, care must be taken if other acid-sensitive functional groups are present in the molecule.

  • The Cbz group is ideal for syntheses that involve reactions under acidic or basic conditions where the Boc group would be unstable. Its removal by hydrogenolysis is efficient, but it is incompatible with molecules containing other reducible groups such as alkenes, alkynes, or nitro groups.

  • The Benzyl group offers high stability, making it suitable for lengthy, multi-step syntheses involving harsh reagents. However, like the Cbz group, its removal by hydrogenolysis limits its compatibility with reducible functional groups. The choice between Cbz and Bn often comes down to the specific reagents used for their introduction and subtle differences in their stability profile.

In the enantioselective synthesis of C2-functionalized morpholines, for instance, the N-benzyl group has been successfully employed, with its removal via hydrogenation being a key step to furnish the final product.[8] This highlights the practical application of these protecting groups in the synthesis of pharmaceutically relevant morpholine derivatives.[8][9][10]

Conclusion

The Boc, Cbz, and Benzyl protecting groups each offer a unique set of advantages and disadvantages for the synthesis of morpholine-containing molecules. A thorough understanding of their respective chemistries, including their stability, conditions for introduction and removal, and orthogonality, is essential for the rational design of efficient and successful synthetic routes. By carefully considering the nature of the target molecule and the planned reaction sequence, researchers can confidently select the most appropriate protecting group to achieve their synthetic goals in the exciting field of drug discovery.

References

A Comparative Guide to Modern Morpholine Synthesis: Yield and Stereoselectivity

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is a cornerstone in medicinal chemistry and drug development, prized for its ability to improve the pharmacokinetic profile of bioactive molecules.[1][2] Its presence in numerous pharmaceuticals underscores the critical need for efficient and stereoselective synthetic methods. This guide provides an in-depth comparison of contemporary strategies for morpholine synthesis, focusing on yield, stereoselectivity, and mechanistic underpinnings to aid researchers in selecting the optimal route for their specific applications.

Enantioselective Organocatalytic Approach

An organocatalytic strategy offers a metal-free pathway to chiral morpholines, often leveraging readily available starting materials. A notable example involves the enantioselective α-chlorination of aldehydes, followed by a series of transformations to yield C2-functionalized N-benzyl protected morpholines.[3][4]

Mechanistic Insight

The core of this method lies in the organocatalyst-mediated enantioselective α-chlorination of an aldehyde. The resulting chiral α-chloroaldehyde is then reduced to the corresponding stable 2-chloro alcohol. This intermediate is subsequently converted into a bis-electrophile, setting the stage for a chemoselective displacement and cyclization to furnish the morpholine ring.[3]

Experimental Workflow: Organocatalytic Synthesis

cluster_0 Step 1: Enantioselective α-Chlorination cluster_1 Step 2: Reduction cluster_2 Step 3: Activation & Cyclization Aldehyde Aldehyde α-Chloroaldehyde α-Chloroaldehyde Aldehyde->α-Chloroaldehyde Organocatalyst, NCS Aldehyde->α-Chloroaldehyde 2-Chloro Alcohol 2-Chloro Alcohol α-Chloroaldehyde->2-Chloro Alcohol NaBH4 α-Chloroaldehyde->2-Chloro Alcohol N-Benzyl Morpholine N-Benzyl Morpholine 2-Chloro Alcohol->N-Benzyl Morpholine 1. Leaving Group Formation 2. Amine Addition & Cyclization 2-Chloro Alcohol->N-Benzyl Morpholine

Caption: Workflow for the enantioselective synthesis of N-benzyl morpholines.

Performance Comparison
Starting MaterialOverall YieldEnantiomeric Excess (ee)Reference
Various Aldehydes35-60%75-98%[3][4]

This method provides a significant improvement over first-generation approaches, offering higher overall yields and consistently high enantioselectivities.[4]

Experimental Protocol: Synthesis of (R)-N-Benzyl-2-methylmorpholine
  • α-Chlorination: To a solution of propanal in a suitable solvent, add the organocatalyst (e.g., a prolinol derivative) and N-chlorosuccinimide (NCS). Stir at the appropriate temperature until the reaction is complete.

  • Reduction: Without purification, add sodium borohydride (NaBH4) to the reaction mixture to reduce the α-chloroaldehyde to the corresponding 2-chloro alcohol.

  • Activation and Cyclization: Isolate the 2-chloro alcohol and activate the hydroxyl group (e.g., by tosylation). Subsequently, react the activated intermediate with benzylamine, followed by a base-mediated cyclization to yield the desired (R)-N-benzyl-2-methylmorpholine.

Rhodium-Catalyzed Diastereoselective Cyclization

For the synthesis of highly substituted morpholines, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols presents an atom-economical and highly diastereoselective route.[5] This method allows for the formation of various substituted morpholines with excellent control over the stereochemistry.

Mechanistic Insight

The reaction proceeds through a rhodium-catalyzed intramolecular cyclization of an allenol tethered to a nitrogen atom. The catalyst coordinates to the allene, facilitating a nucleophilic attack from the tethered nitrogen. This cyclization occurs with high diastereoselectivity, dictated by the substrate and catalyst.

Reaction Scheme: Rhodium-Catalyzed Cyclization

N-Tethered Allenol N-Tethered Allenol Substituted Morpholine Substituted Morpholine N-Tethered Allenol->Substituted Morpholine [Rh(cod)2]BF4, Ligand cluster_0 One-Pot Synthesis Aminoalkyne Aminoalkyne Cyclic Imine Cyclic Imine Aminoalkyne->Cyclic Imine Ti Catalyst, Hydroamination Chiral Morpholine Chiral Morpholine Cyclic Imine->Chiral Morpholine Ru Catalyst, Asymmetric Transfer Hydrogenation 1,2-Amino Alcohol 1,2-Amino Alcohol Zwitterionic Intermediate Zwitterionic Intermediate 1,2-Amino Alcohol->Zwitterionic Intermediate Ethylene Sulfate Morpholine Morpholine Zwitterionic Intermediate->Morpholine tBuOK

References

A Senior Application Scientist's Guide to N-Boc-2-Morpholinecarbaldehyde: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Morpholine Scaffold and the Rise of Chiral Building Blocks

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in bioactive molecules.[1][2] Its unique physicochemical properties—well-balanced lipophilicity and hydrophilicity, a flexible chair-like conformation, and a non-basic nitrogen atom when acylated or incorporated into certain structures—often confer favorable pharmacokinetic profiles, including improved solubility, metabolic stability, and blood-brain barrier penetration.[1] Consequently, the development of synthetic strategies to access structurally diverse and stereochemically pure morpholine derivatives is a paramount objective in drug discovery.[2][3]

While numerous methods exist for constructing the morpholine core, the functionalization of a pre-formed ring offers a highly modular approach to generate libraries of analogues.[4] This is where chiral building blocks like (S)- and (R)-N-Boc-2-morpholinecarbaldehyde come to the forefront.[5][6] These reagents provide a synthetically versatile handle—the aldehyde—appended to a stereochemically defined morpholine scaffold. This guide offers a comparative analysis of the applications of N-Boc-2-morpholinecarbaldehyde, providing field-proven insights into its utility, comparisons with alternative synthetic strategies, and detailed experimental protocols.

Core Application 1: Diastereoselective Nucleophilic Additions for C2-Functionalization

The primary utility of an aldehyde is its reactivity as an electrophile. For this compound, this translates into a powerful method for installing a vast array of substituents at the C2-position with the creation of a new stereocenter. The inherent chirality of the morpholine ring, coupled with the steric bulk of the N-Boc protecting group, provides a strong basis for diastereoselective transformations.

Comparison: Aldehyde Addition vs. Alternative Ring Construction

A common alternative to using the pre-formed aldehyde is to construct the morpholine ring from a chiral amino alcohol that already contains the desired C2-substituent.[7] However, the aldehyde addition pathway offers superior modularity and efficiency when a library of diverse C2-substituents is desired from a single, common intermediate.

FeatureThis compound Pathway Alternative Ring Construction Pathway
Convergence Highly convergent; one chiral starting material leads to many products.Divergent; requires a unique chiral amino alcohol for each target.[7]
Reagent Scope Broad; compatible with Grignards, organolithiums, acetylides, etc.[8][9]Limited by the availability and synthesis of the requisite amino alcohol.
Stereocontrol Generally good to excellent, directed by the existing C2 stereocenter.Stereochemistry is pre-determined by the starting amino alcohol.
Overall Steps Fewer steps for library synthesis from a common intermediate.Potentially more steps if each starting material must be synthesized.
Workflow: Synthesis of a Diverse C2-Substituted Morpholine Library

The following diagram illustrates the divergent power of this compound as a central hub for generating chemical diversity.

G cluster_0 Nucleophilic Additions cluster_1 Products cluster_2 Other Transformations main (S)-N-Boc-2- morpholinecarbaldehyde grignard R-MgBr main->grignard 1) Add 2) H3O+ workup organolithium R-Li main->organolithium alkyne RC≡CLi main->alkyne wittig Wittig Reagent main->wittig reductive_amination R-NH2, [H] main->reductive_amination alcohol Secondary Alcohol (New Stereocenter) grignard->alcohol organolithium->alcohol alkyne->alcohol alkene Alkene Derivative amine Substituted Amine wittig->alkene reductive_amination->amine

Caption: Divergent synthesis from a central chiral aldehyde intermediate.

Experimental Protocol: Diastereoselective Grignard Addition

This protocol describes a representative procedure for the addition of a Grignard reagent to (S)-N-Boc-2-morpholinecarbaldehyde. The causality behind the experimental choices is rooted in ensuring the stability of the starting material and maximizing diastereoselectivity.

Objective: To synthesize (S)-tert-butyl 2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate.

Methodology:

  • Reaction Setup (Anhydrous Conditions): To an oven-dried, 100 mL round-bottom flask under a nitrogen atmosphere, add (S)-N-Boc-2-morpholinecarbaldehyde (1.0 g, 4.65 mmol). Dissolve the aldehyde in anhydrous tetrahydrofuran (THF, 20 mL).

    • Rationale: Grignard reagents are strong bases and nucleophiles that react violently with water.[9] Anhydrous conditions are critical to prevent quenching of the reagent and ensure the reaction proceeds.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Rationale: Low temperatures are employed to enhance diastereoselectivity by minimizing the thermal energy of the system, which favors the more ordered, sterically less hindered transition state (chelation control vs. Felkin-Anh model).

  • Grignard Addition: Add phenylmagnesium bromide (1.0 M in THF, 5.1 mL, 5.1 mmol, 1.1 equiv.) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Rationale: A slight excess of the Grignard reagent ensures complete consumption of the limiting aldehyde. Slow, dropwise addition prevents localized heating and potential side reactions.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (15 mL) at -78 °C. Allow the mixture to warm to room temperature.

    • Rationale: Quenching with a mild acid like NH4Cl protonates the resulting alkoxide to form the alcohol and neutralizes any excess Grignard reagent more gently than a strong acid would.[8]

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate (50 mL), and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization: Purify the crude residue by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes). Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and determine the diastereomeric ratio.

Core Application 2: Multicomponent Reactions (MCRs) for Rapid Scaffolding

Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the synthesis of complex molecules from three or more starting materials in a single pot.[10][11] N-Boc-α-amino aldehydes are known to be excellent substrates in MCRs, such as the Ugi or Passerini reactions.[12] this compound is ideally suited for this role, allowing for the rapid assembly of complex, morpholine-containing scaffolds.

Comparison: MCR Approach vs. Traditional Linear Synthesis

The efficiency of MCRs in generating molecular complexity is a significant advantage over traditional, stepwise linear synthesis.

MetricMulticomponent Reaction (MCR) Pathway Linear Synthesis Pathway
Step Economy High; multiple bonds formed in one pot.[10]Low; one or two bonds formed per step.
Time & Resources Significantly reduced time, solvent, and purification steps.Time- and resource-intensive.
Diversity Generation Rapidly generates diverse libraries by varying each component.[13]Library synthesis is slow and laborious.
Yield Often moderate to good overall yields for the final complex product.Overall yield is the product of individual step yields, often low.
Workflow: Ugi Four-Component Reaction (U-4CR)

This diagram illustrates a hypothetical Ugi reaction, a cornerstone MCR, using this compound to rapidly generate a complex, peptide-like scaffold incorporating the morpholine moiety.

G aldehyde (S)-N-Boc-2- morpholinecarbaldehyde one_pot One-Pot Reaction (Ugi 4-CR) aldehyde->one_pot amine Amine (R1-NH2) amine->one_pot acid Carboxylic Acid (R2-COOH) acid->one_pot isocyanide Isocyanide (R3-NC) isocyanide->one_pot product Complex Morpholine-Peptidomimetic Scaffold one_pot->product

Caption: Rapid complexity generation via the Ugi MCR.

Experimental Protocol: Ugi Four-Component Reaction

Objective: To demonstrate the utility of this compound in a one-pot synthesis of a complex peptidomimetic scaffold.

Methodology:

  • Initial Condensation: In a 50 mL vial, dissolve this compound (215 mg, 1.0 mmol) and benzylamine (107 mg, 1.0 mmol) in methanol (5 mL). Stir at room temperature for 1 hour to facilitate imine formation.

    • Rationale: The first step of the Ugi reaction is the formation of a Schiff base (imine) between the aldehyde and the amine. Methanol is a common solvent that facilitates this condensation.

  • Addition of Components: To the solution, add benzoic acid (122 mg, 1.0 mmol) and tert-butyl isocyanide (92 mg, 1.1 mmol).

    • Rationale: The carboxylic acid and isocyanide are the remaining components. A slight excess of the volatile isocyanide component is sometimes used to drive the reaction to completion.

  • Reaction: Seal the vial and stir the mixture at room temperature for 48 hours.

    • Rationale: Ugi reactions are often run at room temperature and are known for their operational simplicity. The reaction proceeds through the addition of the isocyanide and the carboxylate to the protonated imine, followed by an intramolecular Mumm rearrangement.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product via flash column chromatography to isolate the desired Ugi adduct.

  • Characterization: Confirm the structure of the complex product using advanced spectroscopic methods (e.g., ¹H, ¹³C, COSY, HSQC NMR) and mass spectrometry.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile chiral building block for modern organic synthesis and drug discovery. Its primary strength lies in providing a reliable and modular entry point for the diastereoselective functionalization of the C2-position of the medicinally important morpholine scaffold.

Key Advantages:

  • Modularity: Enables the synthesis of large, diverse libraries from a single, readily available chiral intermediate.[5]

  • Stereocontrol: The inherent chirality directs the formation of new stereocenters with predictable outcomes.

  • Reaction Versatility: Compatible with a wide range of transformations, including nucleophilic additions, reductive aminations, and powerful multicomponent reactions.[8][12]

Compared to alternatives like de novo ring synthesis for each analogue, the use of this compound is demonstrably more efficient for generating structure-activity relationship (SAR) data in early-stage drug discovery programs. Its ability to participate in complexity-building MCRs further solidifies its position as a powerful tool for rapidly exploring chemical space. Future applications will likely see this building block utilized in automated synthesis platforms and integrated into more complex diversity-oriented synthesis (DOS) pathways to generate novel, three-dimensional molecular architectures.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like N-Boc-2-morpholinecarbaldehyde is foundational to innovation. This compound, a valuable chiral building block for constructing complex nitrogen-containing heterocycles in drug discovery, demands not only precision in its application but also diligence in its disposal.[1] Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of a robust safety culture, protecting our colleagues, our communities, and the environment.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound and associated waste. The procedures outlined here are synthesized from established institutional safety guidelines and an expert assessment of the compound's chemical properties, ensuring a self-validating system of laboratory safety.

Hazard Assessment: A Proactive Approach

While comprehensive toxicological data for this compound is not widely published, a rigorous hazard assessment can be conducted by examining its functional groups and the known properties of its parent compound, morpholine. This principle of "structure-activity relationship" is critical for safely handling novel compounds.

The presence of the aldehyde group, the Boc-protecting group, and the morpholine ring system necessitates treating this compound as hazardous. Data from suppliers and related compounds indicate it should be considered an irritant and harmful if ingested.[2][3][4] Furthermore, the parent compound, morpholine, is classified as a flammable and corrosive liquid that is toxic upon skin contact and harmful if swallowed.[5] Therefore, a conservative approach that accounts for all these potential hazards is scientifically and ethically imperative.

Hazard ClassificationBasis for AssessmentPrimary RiskCitation
Harmful if Swallowed Supplier Safety Data (GHS Hazard Statement H302)Acute toxicity upon ingestion.[2]
Skin Irritant Supplier Safety Data (GHS Hazard Statement H315)May cause redness, inflammation, or burns upon contact.[2][4]
Serious Eye Irritant Supplier Safety Data (GHS Hazard Statement H319)Risk of significant eye damage upon contact.[2][4]
Respiratory Irritant Supplier Safety Data (GHS Hazard Statement H335)Inhalation of dust or vapor may irritate the respiratory tract.[2][4]
Potential Flammability Based on parent compound (Morpholine, Flammable Liquid Cat. 3)Vapors may form flammable mixtures with air.[5]

Pre-Disposal Safety Protocols: Engineering and Personal Controls

Before generating the first drop of waste, establishing robust safety controls is essential. This ensures that the entire lifecycle of the chemical, from use to disposal, is managed within a controlled environment.

Engineering Controls

All handling and preparation of this compound waste must be conducted within a certified chemical fume hood. This primary engineering control is non-negotiable, as it protects the user from inhaling potentially irritating aerosols or vapors and contains any accidental splashes.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's hazard profile. The following ensemble provides a comprehensive barrier against exposure:

  • Eye Protection: Tightly fitting safety goggles and a face shield are required to protect against splashes.[6]

  • Hand Protection: Wear elbow-length, chemical-resistant gloves. Given the properties of morpholine, butyl rubber or fluoroelastomer (FKM) gloves are recommended for prolonged contact.[6] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect the skin.[3]

The Disposal Workflow: A Step-by-Step Protocol

Disposing of this compound is a systematic process that ensures safety and regulatory compliance. It is categorized as a non-halogenated organic chemical waste and must never be disposed of via sink or standard trash.[7][8]

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_accum Phase 2: Accumulation cluster_disp Phase 3: Final Disposal A Step 1: Segregate Waste (Non-Halogenated Organic) B Step 2: Select Container (Compatible, Screw-Cap) A->B C Step 3: Prepare Label (Hazardous Waste Tag) B->C D Step 4: Add Waste to Container (In Fume Hood) C->D E Step 5: Securely Cap & Label (List all constituents) D->E F Step 6: Store in SAA (Closed, in Secondary Containment) E->F G Monitor Fill Level & Date (Do not exceed 90% or time limit) F->G H Step 7: Request Pickup (Contact Institutional EH&S) G->H I EH&S Collects Waste (Proper Manifesting) H->I

Caption: Disposal Workflow for this compound.

Protocol Steps:
  • Waste Segregation: At the point of generation, designate a specific waste stream for this compound and any solvents (e.g., ethyl acetate, dichloromethane if used) or reagents mixed with it. This is a non-halogenated organic waste stream . It is critical to prevent mixing with incompatible waste types such as acids, bases, or oxidizing agents to avoid dangerous chemical reactions.[9]

  • Container Selection: Choose a waste container made of a chemically compatible material, such as a glass bottle or a high-density polyethylene (HDPE) carboy. The container must be in excellent condition, free of cracks, and equipped with a leak-proof, screw-on cap.[10][11] Never use food-grade containers or containers with stoppers or parafilm as primary closures.[10][11]

  • Waste Labeling: Before adding any waste, affix a hazardous waste label to the container.[8] This label must include the words "Hazardous Waste," the full chemical names of all components (e.g., "this compound," "Methanol"), and their approximate percentages. Avoid using abbreviations or chemical formulas.

  • Accumulation and Storage:

    • The designated waste container must be stored in a Satellite Accumulation Area (SAA) , which is a designated location at or near the point of waste generation.[9]

    • The container must be kept closed at all times except when actively adding waste.[10] This minimizes the release of vapors and prevents spills.

    • Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray.[10] The secondary container must be able to hold 110% of the volume of the primary container, providing crucial protection against leaks or spills.

  • Managing Contaminated Solids: Any solid materials contaminated with this compound, such as gloves, bench paper, or silica gel, must also be treated as hazardous waste.

    • Collect these items in a separate, clearly labeled, and sealed plastic bag.[10]

    • This bag should be kept within the SAA and disposed of through the institutional hazardous waste program.

  • Spill Response: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.[12] Wearing appropriate PPE, use a non-flammable absorbent material, such as vermiculite or sand, to contain the spill.[5] Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[12][13]

  • Requesting Final Disposal: Do not allow waste to accumulate indefinitely. Institutional and federal regulations limit the time and quantity of waste stored in an SAA.[10] Once the container is nearly full (no more than 90%) or reaches the institutional time limit (e.g., 90 days), submit a request for collection to your facility's Environmental Health & Safety (EH&S) department.[8][10]

By integrating these procedures into your standard laboratory operations, you ensure that the disposal of this compound is handled with the scientific rigor it deserves, safeguarding your research, your colleagues, and our shared environment.

References

Mastering the Safe Handling of N-Boc-2-morpholinecarbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, N-Boc-2-morpholinecarbaldehyde is a valuable chiral building block, instrumental in the synthesis of complex bioactive molecules and novel drug candidates.[1] Its protected aldehyde functionality and inherent stereochemistry make it a powerful tool in asymmetric synthesis.[1] However, its utility in discovery chemistry is matched by the imperative for rigorous safety protocols. This guide provides essential, actionable intelligence for the safe handling, use, and disposal of this compound, ensuring that its scientific potential can be explored without compromising laboratory safety.

The following procedures are grounded in a synthesis of data from available Safety Data Sheets (SDS) for this compound enantiomers, related morpholine compounds, and established best practices for handling reactive aldehydes. Due to the limited specific toxicological data on this compound, a conservative approach is warranted, treating it with the caution required for its parent amine, morpholine, and the aldehyde functional group.

Hazard Assessment: A Dual-Functional Molecule

This compound combines the structural features of a morpholine derivative and an aldehyde. This duality dictates its hazard profile.

  • Morpholine Moiety: The parent compound, morpholine, is a corrosive liquid that is irritating to the skin, eyes, and respiratory tract.[2][3] It is also flammable and can be absorbed through the skin.[2][4] While the N-Boc protecting group mitigates the basicity and reactivity of the secondary amine, the inherent hazards of the morpholine ring system should be respected.

  • Aldehyde Functionality: Aldehydes as a class are known for their potential to act as irritants and sensitizers. Some supplier safety data for related compounds like N-formylmorpholine indicate it may cause an allergic skin reaction.[5] Hazard statements for one enantiomer of the target compound include potential for skin, eye, and respiratory irritation.[6][7]

Key Physical and Chemical Properties:

Property Value Source
Molecular Formula C₁₀H₁₇NO₄ [6][8][9]
Molecular Weight 215.25 g/mol [1][8]
Boiling Point ~309 °C at 760 mmHg [1][6][9]

| Storage | Store at -20°C or 2-8°C, sealed and dry |[1] |

Given the available data, this compound should be handled as a potential irritant to the skin, eyes, and respiratory system, and as a possible skin sensitizer.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is crucial. Engineering controls, such as a chemical fume hood, are the first line of defense and are mandatory for handling this compound.

Core PPE Requirements

PPE_Workflow cluster_prep Preparation cluster_action Handling & Disposal Prep Assess Hazards Hood Work in Fume Hood Prep->Hood Mandatory Gloves Nitrile Gloves (Double-Gloved) Hood->Gloves Wear Eyes Safety Goggles + Face Shield Coat Lab Coat (Flame-Resistant Optional) Clothing Full Coverage Clothing & Closed-Toe Shoes Handling Safe Handling Clothing->Handling Proceed to Disposal Waste Disposal Handling->Disposal Followed by

  • Hand Protection: Wear nitrile gloves.[3][10] Latex gloves are not recommended as they offer poor protection against many organic chemicals.[3][11] For tasks involving larger quantities or increased splash risk, consider double-gloving or using heavier-duty nitrile or butyl rubber gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[5][10] When handling quantities that pose a splash hazard, a full face shield must be worn in addition to safety goggles.[3][10]

  • Skin and Body Protection: A standard laboratory coat must be worn, buttoned, with sleeves rolled down.[3] For extensive use, a chemically resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are required to ensure no skin is exposed.[3][10]

  • Respiratory Protection: All handling of solid or neat this compound should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[12] If engineering controls are insufficient and exposure limits for related compounds like morpholine (TWA: 20 ppm) are at risk of being exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][12] Respirator use requires a formal respiratory protection program, including fit-testing and medical clearance.[10]

Operational Plan: From Bench to Waste

A systematic approach to handling ensures safety at every stage of the experiment.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have all necessary equipment, including quenching solutions and waste containers, within immediate reach inside the hood.

  • Aliquoting and Weighing: If the compound is a solid, handle it carefully to avoid generating dust. Use spark-proof tools.[8] If it is an oil or liquid, use a syringe or pipette to transfer. All weighing and transfers must occur inside the fume hood.

  • Reaction Setup: Perform all subsequent reaction steps within the fume hood. Ensure reaction vessels are properly secured.

  • Post-Reaction: Upon completion, any excess reagent must be quenched safely (see Section 4) before workup.

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly. Glassware should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

Emergency Response and Disposal Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Emergency Procedures

Emergency_Response cluster_exposure Personnel Exposure cluster_actions Immediate Actions cluster_spill_actions Spill Response Spill Chemical Spill Evacuate Evacuate Area Spill->Evacuate Large Spill Absorb Absorb with inert material (e.g., vermiculite) Spill->Absorb Small Spill (in hood) Skin Skin Contact WashSkin Wash with soap & water for 15 min[5][8] Skin->WashSkin Eyes Eye Contact FlushEyes Flush with water for 15 min[7] Eyes->FlushEyes Inhalation Inhalation FreshAir Move to fresh air[8] Inhalation->FreshAir SeekMedical Seek Medical Attention WashSkin->SeekMedical FlushEyes->SeekMedical FreshAir->SeekMedical Ventilate Ensure Ventilation Evacuate->Ventilate Ventilate->Absorb Collect Collect in sealed container for disposal[5][8] Absorb->Collect

  • Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[8] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water.[5] Seek immediate medical attention.

Spill and Waste Disposal Plan

Chemical waste must be handled in a way that protects both personnel and the environment.

  • Spill Cleanup: For a small spill within a fume hood, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[5] Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[8][12] For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

  • Waste Disposal: All materials contaminated with this compound, including excess reagent, contaminated absorbent materials, and empty containers, must be disposed of as hazardous chemical waste. Do not discharge into drains or the environment.[8]

    • Quenching (for reactive mixtures): Before disposal, reactive mixtures containing the aldehyde may need to be quenched. A common procedure for aldehydes is slow addition to a solution of sodium bisulfite. However, the appropriate quenching procedure depends on the specific reaction components. Always consult with your institution's EHS guidelines.

    • Container Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Collection: Store the sealed waste container in a designated satellite accumulation area until it is collected by trained EHS personnel.

By adhering to these protocols, you can confidently and safely utilize this compound in your research, fostering a culture of safety and scientific integrity within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-2-morpholinecarbaldehyde
Reactant of Route 2
N-Boc-2-morpholinecarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.